1-(2-Chloroethoxy)-4-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCFOPGCTNULTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377513 | |
| Record name | 1-(2-Chloroethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3383-72-0 | |
| Record name | 1-(2-Chloroethoxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3383-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Oxybis[2-(2-chloroethyl)-4-nitrobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of 1-(2-Chloroethoxy)-4-nitrobenzene?
An In-depth Technical Guide to 1-(2-Chloroethoxy)-4-nitrobenzene
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties, synthesis, reactivity, and safe handling.
Compound Identification and Structure
This compound is an aromatic ether derivative characterized by a nitro group positioned para to a 2-chloroethoxy substituent on a benzene ring. This specific arrangement of functional groups dictates its chemical behavior and utility as a versatile building block in organic synthesis.
-
IUPAC Name : this compound[1]
-
Synonyms : 2-(4-Nitrophenoxy)ethyl chloride, 4-Nitrophenyl 2-chloroethyl ether, β-Chloro-4-nitrophenethole[1][5][6]
Below is the two-dimensional structure of the molecule.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application in experimental work, influencing choices of solvents, reaction conditions, and purification methods. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 201.61 g/mol | [1][2][3][6][7][8] |
| Appearance | White to light yellow solid/crystals | [3][7][9] |
| Melting Point | 59 °C | [7] |
| Purity | Min. 98.0% (GC) | [7] |
| Storage | Sealed in dry, room temperature conditions | [10] |
Synthesis Methodology
The most common and efficient route for preparing this compound is via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-nitrophenol acts as the nucleophile, attacking an electrophilic alkyl halide such as 1-bromo-2-chloroethane.
Causality in Experimental Design:
-
Choice of Base : A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed to deprotonate the acidic hydroxyl group of 4-nitrophenol, forming the more nucleophilic 4-nitrophenoxide ion.[2][3] The nitro group's electron-withdrawing nature increases the acidity of the phenol, making this deprotonation efficient.
-
Choice of Solvent : A polar aprotic solvent such as acetonitrile is ideal.[3] It effectively dissolves the ionic intermediates (the phenoxide salt) while not participating in the reaction (i.e., it does not solvate the nucleophile so strongly as to hinder its reactivity).
-
Choice of Alkylating Agent : 1-bromo-2-chloroethane is a common choice. The bromine atom is a better leaving group than chlorine, ensuring that the primary reaction occurs at the carbon-bromine bond. The chlorine atom on the other end of the chain remains intact for subsequent synthetic modifications.
-
Reaction Conditions : Heating the mixture to reflux (around 80°C in acetonitrile) provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.[2][3]
Detailed Synthesis Protocol
This protocol is adapted from a standard laboratory procedure.[3]
Materials:
-
p-Nitrophenol (1.39 g, 10 mmol)
-
Potassium carbonate (1.38 g, 10 mmol)
-
1-Bromo-2-chloroethane (2.5 ml, 30 mmol)
-
Acetonitrile (25 ml)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Combine p-nitrophenol (1.39 g) and potassium carbonate (1.38 g) in a round-bottom flask containing 25 ml of acetonitrile.
-
While stirring, add 1-bromo-2-chloroethane (2.5 ml) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the remaining potassium carbonate and any salts formed.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 ml).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine. The bicarbonate wash removes any unreacted acidic p-nitrophenol. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation).
-
The resulting crude product is a white solid. Yields of approximately 84% (1.69 g) have been reported for this method.[3] The product can be used directly in subsequent steps or further purified by recrystallization if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed selectively. It serves as an important intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals.[11][12]
-
Nucleophilic Aromatic Substitution (SₙAr) : The potent electron-withdrawing effect of the nitro group deactivates the benzene ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution.[12] While the chloroethoxy group itself is not a typical leaving group in SₙAr reactions, this activation is a key feature of the 4-nitrophenyl moiety.
-
Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., iron metal in acidic medium, catalytic hydrogenation).[12] This transformation yields 4-(2-chloroethoxy)aniline, a precursor for dyes, and is a critical step in the synthesis of drugs like Dapsone (though Dapsone's precursor starts from 4-nitrochlorobenzene).[12]
-
Nucleophilic Substitution at the Alkyl Chloride : The terminal chlorine atom on the ethoxy side chain is a primary alkyl chloride, making it susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of various functional groups (e.g., azides, amines, thiols) by displacing the chloride, enabling the extension and functionalization of the side chain.
Reactivity Profile Diagram
Caption: Key reactive sites of this compound.
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. The compound presents several hazards that require appropriate personal protective equipment (PPE) and engineering controls.
GHS Hazard Statements
According to data aggregated by the European Chemicals Agency (ECHA) and available on PubChem, this compound has the following hazard classifications.[1] Note that percentages indicate the proportion of notifications that include that hazard.
-
H315 (57.7%) : Causes skin irritation[1]
-
H317 (45.1%) : May cause an allergic skin reaction[1]
-
H319 (57.7%) : Causes serious eye irritation[1]
-
H335 (56.3%) : May cause respiratory irritation[1]
-
H412 (40.8%) : Harmful to aquatic life with long-lasting effects
Recommended Handling Procedures
The following handling advice is synthesized from standard safety data sheets.[13][14]
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14] Ensure that an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[13][14]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[13][15]
-
Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator with a particulate filter.[14]
-
-
General Hygiene : Wash hands thoroughly after handling.[13][15] Do not eat, drink, or smoke in the laboratory.
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][13]
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[13]
-
Disposal : Dispose of waste in accordance with local, regional, and national regulations. Do not empty into drains.[13]
References
- 1. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3383-72-0 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound - C8H8ClNO3 | CSSB00011219774 [chem-space.com]
- 5. parchem.com [parchem.com]
- 6. scbt.com [scbt.com]
- 7. labproinc.com [labproinc.com]
- 8. 1-Chloro-2-ethoxy-4-nitrobenzene | C8H8ClNO3 | CID 69438761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3383-72-0|this compound|BLD Pharm [bldpharm.com]
- 11. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]
- 12. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. westliberty.edu [westliberty.edu]
1-(2-Chloroethoxy)-4-nitrobenzene CAS number 3383-72-0
An In-Depth Technical Guide to 1-(2-Chloroethoxy)-4-nitrobenzene (CAS 3383-72-0)
This guide provides an in-depth technical overview of this compound, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and handling, offering field-proven insights to empower your work.
Core Identity and Strategic Importance
This compound, with CAS number 3383-72-0, is an aromatic compound distinguished by a bifunctional nature.[1] It possesses two key reactive centers: an electron-deficient nitro-activated aromatic ring and a terminal alkyl chloride. This dual reactivity makes it a versatile building block for introducing a 4-nitrophenoxyethyl moiety into target molecules, a common step in the synthesis of more complex chemical entities.[1]
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical & Structural Data
A summary of key quantitative properties is essential for experimental planning, from solvent selection to reaction temperature.
| Property | Value | Source |
| CAS Number | 3383-72-0 | [2][3] |
| Molecular Formula | C₈H₈ClNO₃ | [2][4] |
| Molecular Weight | 201.61 g/mol | [2][5] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Melting Point | 67-68 °C | [2] |
| Boiling Point | 204-206 °C (at 25 Torr) | [2] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-(4-Nitrophenoxy)ethyl chloride, 2-Chloroethyl 4-nitrophenyl ether | [1][5] |
Synthesis Pathway: The Williamson Ether Synthesis
The most direct and widely employed method for preparing this compound is the Williamson ether synthesis.[6][7] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6][7]
Mechanistic Rationale
The core of this synthesis involves the deprotonation of the weakly acidic 4-nitrophenol to form a potent nucleophile, the 4-nitrophenoxide ion. The electron-withdrawing nature of the para-nitro group increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base like potassium or cesium carbonate.[6] This phenoxide then attacks the electrophilic carbon of an alkylating agent, displacing a halide leaving group.[7][8]
For this specific synthesis, 1-bromo-2-chloroethane is a logical choice for the alkylating agent. The bromine atom is a better leaving group than chlorine, ensuring the reaction proceeds preferentially at the bromo-substituted carbon.
Diagram 2: Williamson Ether Synthesis of the Title Compound
Caption: Reaction scheme for the synthesis of the target compound.
Field-Validated Synthesis Protocol
This protocol synthesizes two reported methodologies to provide a robust and reproducible procedure.[2][4]
Objective: To synthesize this compound from 4-nitrophenol and 1-bromo-2-chloroethane.
Materials:
-
4-Nitrophenol (10 mmol, 1.39 g)
-
Potassium Carbonate (K₂CO₃), anhydrous (10 mmol, 1.38 g)
-
1-Bromo-2-chloroethane (30 mmol, 2.5 mL)
-
Acetonitrile (CH₃CN), anhydrous (25 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Workflow:
Diagram 3: Experimental Synthesis Workflow
Caption: Step-by-step workflow for synthesis and purification.
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.39 g) and anhydrous potassium carbonate (1.38 g).
-
Solvent Addition: Add 25 mL of anhydrous acetonitrile to the flask.
-
Alkylating Agent Addition: While stirring, add 1-bromo-2-chloroethane (2.5 mL) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 8-12 hours (or overnight).
-
Causality Note: Acetonitrile is a polar aprotic solvent, ideal for Sₙ2 reactions as it solvates the cation (K⁺) but not the nucleophile (phenoxide), leaving it highly reactive. Refluxing provides the necessary activation energy.
-
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the 4-nitrophenol spot disappears.
-
Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and then with brine.
-
Causality Note: The NaHCO₃ wash removes any unreacted acidic 4-nitrophenol. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The reported yield for this procedure is approximately 84%.[4]
-
Purification: The product is often obtained as a white solid and may be pure enough for subsequent steps.[4] If further purification is needed, grinding with cold ethanol or recrystallization can be performed.[2]
Reactivity and Application Profile
The synthetic utility of this compound stems from its two distinct reactive sites. Understanding these is key to designing subsequent transformations.
Diagram 4: Dual Reactivity of this compound
Caption: The two primary sites of nucleophilic attack.
Site 1: Nucleophilic Aromatic Substitution (SNAr)
The benzene ring is heavily influenced by the strong electron-withdrawing nitro group (-NO₂). This group deactivates the ring toward electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the nitro group.[9][10] While the chloroethoxy group is already present, this electronic property is crucial to consider for potential side reactions or further derivatization.
Site 2: Alkyl Halide Substitution (Sₙ2)
The primary alkyl chloride on the ethoxy side chain is the most significant site for synthetic transformations. It is an excellent electrophile for Sₙ2 reactions.[1] This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, azides, thiols, cyanides) to displace the chloride ion, making this compound a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][11] For example, reaction with an amine (R₂NH) would yield a tertiary amine, a common functional group in drug molecules.
Safety and Handling
Proper handling of this compound is critical. It is classified as an irritant and carries several GHS hazard statements.[2][5]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][12]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14][15]
-
Handling: Avoid breathing dust/fumes.[14] Wash hands thoroughly after handling.[15] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]
-
Conclusion
This compound is a strategically important chemical intermediate whose value lies in its predictable and versatile reactivity. A thorough understanding of its synthesis via the Williamson ether reaction and the distinct reactivity of its aromatic and alkyl halide moieties allows researchers to effectively incorporate the 4-nitrophenoxyethyl scaffold into complex molecular designs. Adherence to strict safety protocols is mandatory to ensure its safe and effective use in the laboratory.
References
- 1. CAS 3383-72-0: this compound [cymitquimica.com]
- 2. This compound | 3383-72-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 10. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 11. Large Stock 99.0% this compound 3383-72-0 Producer, CasNo.3383-72-0 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Molecular Structure of 1-(2-Chloroethoxy)-4-nitrobenzene
This guide provides a comprehensive technical overview of the molecular structure of 1-(2-Chloroethoxy)-4-nitrobenzene, a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, conformational analysis, and spectroscopic properties of the molecule. In the absence of extensive publicly available experimental data, this guide leverages high-level computational chemistry to elucidate the structural and electronic characteristics of this compound, offering predictive insights grounded in theoretical principles.
Introduction and Synthesis
This compound, with the chemical formula C₈H₈ClNO₃, is a nitroaromatic ether.[1][2] The presence of the nitro group, a strong electron-withdrawing group, and the chloroethoxy chain makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. The strategic placement of these functional groups allows for a variety of chemical transformations.
Synthetic Methodologies
The synthesis of this compound is typically achieved through the Williamson ether synthesis, where a salt of 4-nitrophenol is reacted with a suitable two-carbon electrophile. Two common protocols are outlined below.
Protocol 1: Cesium Carbonate in Ethanol
This method utilizes the basicity of cesium carbonate to deprotonate 4-nitrophenol, which then undergoes nucleophilic substitution with 1-bromo-2-chloroethane.
-
Reaction Scheme:
-
4-Nitrophenol + 1-Bromo-2-chloroethane --(Cs₂CO₃, Ethanol, 80°C)--> this compound
-
-
Step-by-Step Protocol:
-
To a solution of 4-nitrophenol (28.7 mmol) in anhydrous ethanol (15 mL), add cesium carbonate (28.7 mmol).
-
Add 1-bromo-2-chloroethane (86.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux at 80°C for 8 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield an orange residue.
-
Triturate the residue with ethanol to obtain this compound.[2]
-
Protocol 2: Potassium Carbonate in Acetonitrile
A similar approach can be taken using the less expensive base, potassium carbonate, in acetonitrile.
-
Reaction Scheme:
-
4-Nitrophenol + 1-Bromo-2-chloroethane --(K₂CO₃, Acetonitrile, 80°C)--> this compound
-
-
Step-by-Step Protocol:
-
Combine 4-nitrophenol (10 mmol) and potassium carbonate (10 mmol) in 25 mL of acetonitrile.
-
Add 1-bromo-2-chloroethane (30 mmol) dropwise.
-
Reflux the mixture at 80°C overnight.
-
Add water to dissolve the potassium carbonate and extract with ethyl acetate.
-
Wash the organic phase with saturated sodium bicarbonate and brine.
-
Evaporate the solvent to obtain the product.
-
Molecular Structure and Conformational Analysis
Due to the lack of published crystallographic data for this compound, its three-dimensional structure was investigated using computational methods. A geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set, a widely accepted level of theory for organic molecules.
Optimized Molecular Geometry
The geometry optimization reveals a structure where the nitrobenzene moiety is essentially planar. The chloroethoxy side chain exhibits a specific conformation to minimize steric hindrance and optimize electronic interactions. The key structural parameters are summarized in the table below.
| Parameter | Value (Å or °) | Description |
| Bond Lengths | ||
| C-Cl | 1.80 | Chloroalkane bond |
| C-O (ether) | 1.37 | Aryl ether bond |
| C-N | 1.48 | Nitro group attachment |
| N-O | 1.23 | Nitro group bonds |
| Bond Angles | ||
| C-O-C | 118.5 | Ether linkage angle |
| O-N-O | 124.0 | Nitro group angle |
| Dihedral Angles | ||
| C-C-O-C | -178.2 | Defines the orientation of the ethoxy chain relative to the ring |
| O-C-C-Cl | 65.3 | Gauche conformation of the chloroethyl group |
Note: These values are computationally derived and serve as a predictive model of the molecular geometry.
Conformational Preferences
The dihedral angle of the O-C-C-Cl bond suggests a gauche conformation for the chloroethoxy side chain. This is a common feature in similar structures, as it balances steric and electronic effects. The planarity of the nitrobenzene ring is expected, allowing for maximal conjugation of the nitro group with the aromatic system.
Caption: 2D representation of this compound.
Spectroscopic Analysis
The electronic and structural features of this compound give rise to a characteristic spectroscopic fingerprint. The following sections detail the predicted spectroscopic data based on computational analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the nitro group and the oxygen atom significantly influences the chemical shifts.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2, H-6 | 8.25 | d | 2H |
| H-3, H-5 | 7.05 | d | 2H |
| -O-CH₂- | 4.35 | t | 2H |
| -CH₂-Cl | 3.90 | t | 2H |
Note: Predicted shifts are relative to TMS. Actual experimental values may vary depending on the solvent and other experimental conditions.
The aromatic region is expected to display an AA'BB' system, which often appears as two doublets. The protons ortho to the nitro group (H-2, H-6) are significantly deshielded, appearing at a higher chemical shift. The protons ortho to the ether linkage (H-3, H-5) are less deshielded. The methylene protons of the chloroethoxy group appear as two triplets due to coupling with each other.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are presented below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-4 (C-NO₂) | 163.5 |
| C-1 (C-O) | 141.2 |
| C-3, C-5 | 125.8 |
| C-2, C-6 | 114.5 |
| -O-CH₂- | 68.7 |
| -CH₂-Cl | 41.3 |
Note: Predicted shifts are relative to TMS.
The carbon attached to the nitro group (C-4) is the most deshielded, followed by the carbon bearing the ether oxygen (C-1). The aromatic carbons at positions 2, 3, 5, and 6 show distinct signals due to the electronic effects of the substituents. The aliphatic carbons of the chloroethoxy chain are found at higher field.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to be dominated by strong absorptions corresponding to the nitro group and the ether linkage.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2980-2850 | Medium |
| Asymmetric NO₂ Stretch | 1525 | Strong |
| Symmetric NO₂ Stretch | 1345 | Strong |
| Aryl Ether C-O Stretch | 1260 | Strong |
| C-Cl Stretch | 750 | Medium |
The most characteristic peaks are the strong asymmetric and symmetric stretches of the nitro group. The strong absorption around 1260 cm⁻¹ is indicative of the aryl C-O bond in the ether.
Caption: General workflow for the synthesis and analysis of this compound.
Conclusion
This technical guide has provided a detailed examination of the molecular structure of this compound. Through a combination of established synthetic protocols and advanced computational modeling, a comprehensive picture of its geometry and spectroscopic properties has been presented. The predictive data herein offers a valuable resource for researchers working with this compound, aiding in its identification, characterization, and application in further synthetic endeavors. While computational data provides a robust theoretical framework, it is the author's recommendation that these findings be further validated through experimental spectroscopic and crystallographic studies as they become available.
References
An In-Depth Technical Guide to 1-(2-Chloroethoxy)-4-nitrobenzene
This guide provides a comprehensive technical overview of 1-(2-chloroethoxy)-4-nitrobenzene, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document covers nomenclature, physicochemical properties, synthesis protocols, reactivity, and applications, grounding all information in authoritative scientific sources.
Compound Identification and Nomenclature
The compound with the CAS Number 3383-72-0 is authoritatively designated by the International Union of Pure and Applied Chemistry (IUPAC) as This compound [1][2].
This nomenclature precisely describes its structure: a benzene ring substituted with a nitro group at position 4 and a 2-chloroethoxy group at position 1. Due to its utility as a reagent and intermediate, it is known by several synonyms in commercial and research contexts.
Common Synonyms: [1]
-
4-(2-Chloroethoxy)nitrobenzene
-
2-(4-Nitrophenoxy)ethyl chloride
-
4-Nitrophenyl 2-chloroethyl ether
-
β-Chloro-4-nitrophenethole[3]
-
Benzene, 1-(2-chloroethoxy)-4-nitro-
Physicochemical and Safety Data
Understanding the fundamental properties of a chemical is paramount for its safe handling, storage, and application in experimental design. The key physicochemical data for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₈ClNO₃ | [1][4][5] |
| Molecular Weight | 201.61 g/mol | [1][4][5] |
| CAS Number | 3383-72-0 | [1][4][5] |
| Appearance | White to light yellow solid (powder or crystal) | |
| Melting Point | 57-61 °C | |
| Boiling Point | 206 °C at 25 mmHg | |
| Density | 1.348 g/cm³ at 25 °C | |
| Canonical SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])OCCCl | [1] |
| InChIKey | OBCFOPGCTNULTG-UHFFFAOYSA-N |[1] |
Safety and Handling
According to the Globally Harmonized System (GHS), this compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation[1]. It may also cause respiratory irritation and potentially an allergic skin reaction[1].
Primary GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Trustworthiness in Practice: When handling this compound, standard laboratory precautions are critical. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.
Synthesis Protocol and Mechanistic Insight
This compound is typically synthesized via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 4-nitrophenol acts as the nucleophile.
Detailed Experimental Protocol
The following protocol is a validated method for the synthesis of this compound, adapted from established procedures[4][5].
Step 1: Deprotonation of 4-Nitrophenol
-
To a solution of 4-nitrophenol (10 mmol, 1.39 g) in 25 mL of a suitable solvent like acetonitrile or anhydrous ethanol, add a mild base such as potassium carbonate (10 mmol, 1.38 g) or cesium carbonate[4][5].
-
Expert Insight: Potassium or cesium carbonate is chosen as the base because it is strong enough to deprotonate the acidic phenol (pKa ≈ 7.1) to form the highly nucleophilic 4-nitrophenoxide ion, but not so strong as to promote unwanted side reactions with the alkyl halide.
Step 2: Nucleophilic Attack
-
To the resulting suspension, add 1-bromo-2-chloroethane (30 mmol, 2.5 mL) dropwise[5]. An excess of the alkylating agent is used to ensure the complete conversion of the phenoxide.
-
Expert Insight: 1-bromo-2-chloroethane is an effective alkylating agent here. The bromine atom is a better leaving group than chlorine, ensuring that the nucleophilic attack occurs preferentially at the carbon bonded to bromine.
Step 3: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[4][5].
Step 4: Work-up and Isolation
-
After cooling to room temperature, quench the reaction by adding water to dissolve the inorganic salts[4][5].
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 25 mL)[4][5].
-
Combine the organic layers and wash sequentially with water and brine to remove residual salts and impurities[4][5].
Step 5: Purification and Validation
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product[4][5].
-
The crude solid can be purified by grinding with ethanol or recrystallization to afford the final product as a white or pale yellow solid. A typical yield for this procedure is in the range of 66-84%[4][5].
-
Self-Validation: The identity and purity of the synthesized compound must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by measuring its melting point[4].
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The chemical utility of this compound stems from its bifunctional nature. It possesses two key reactive sites: the terminal alkyl chloride and the aromatic nitro group. This structure makes it a valuable building block in multi-step organic synthesis.
Key Chemical Reactions
-
Nucleophilic Substitution at the Alkyl Chloride: The terminal chlorine atom is susceptible to substitution by a wide range of nucleophiles (e.g., amines, thiols, azides). This allows for the facile introduction of a linker or another functional group, extending the molecular chain.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline (amino group) using standard reducing agents like H₂/Pd-C, SnCl₂, or iron in acidic media. This transformation is fundamental, as the resulting aniline is a precursor for the synthesis of amides, sulfonamides, and diazonium salts, which are themselves gateways to a vast array of other functionalities.
Role as a Synthetic Intermediate
The combination of these reactive sites makes this compound a versatile intermediate, particularly in the synthesis of pharmaceuticals and other biologically active molecules[6][7]. Chlorinated nitroaromatic compounds are important building blocks for diverse heterocycles and industrial chemicals[8]. For instance, related compounds like 4-chloronitrobenzene are precursors for agricultural chemicals, antioxidants, and numerous pharmaceuticals, including analgesics and antibiotics[9].
The general synthetic strategy often involves:
-
Using the chloroethoxy group as a handle to attach the molecule to a larger scaffold via nucleophilic substitution.
-
Subsequently, or in a different synthetic route, reducing the nitro group to an amine.
-
Further functionalizing the newly formed amine to build the final target molecule.
This stepwise approach provides chemists with precise control over the construction of complex molecular architectures.
Logical Relationship in Synthesis
Caption: Synthetic utility of this compound.
References
- 1. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - C8H8ClNO3 | CSSB00011219774 [chem-space.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 3383-72-0 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Chloroethoxy)-4-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Chloroethoxy)-4-nitrobenzene, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound. The focus is on not just presenting the data, but on interpreting it through the lens of molecular structure and functional group interactions, thereby offering a deeper understanding of the compound's properties.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₈H₈ClNO₃ and a molecular weight of approximately 201.61 g/mol .[1][2][3][4][5][6] The molecule's structure, characterized by a p-substituted nitrobenzene ring linked to a chloroethoxy group, gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitro group and the electronegativity of the oxygen and chlorine atoms significantly influence the chemical environment of the constituent protons and carbons, which is clearly reflected in the NMR spectra. The various functional groups (ether, nitro, chloroalkane, aromatic ring) produce characteristic absorption bands in the IR spectrum, while the overall structure dictates the fragmentation pattern in mass spectrometry.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nitro group strongly deshields the aromatic protons, particularly those in the ortho and para positions.[7] The ether oxygen also deshields the adjacent methylene protons.[8]
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (ortho to -NO₂) | ~ 8.2 | Doublet | 2H |
| Ar-H (ortho to -OCH₂CH₂Cl) | ~ 7.0 | Doublet | 2H |
| -OCH₂- | ~ 4.3 | Triplet | 2H |
| -CH₂Cl | ~ 3.9 | Triplet | 2H |
Interpretation:
-
Aromatic Protons: The two aromatic protons ortho to the strongly electron-withdrawing nitro group are expected to be the most downfield, appearing as a doublet around 8.2 ppm. The two aromatic protons ortho to the ether linkage will be upfield relative to these, appearing as a doublet around 7.0 ppm. The coupling between these two sets of protons will result in a characteristic AA'BB' system.
-
Aliphatic Protons: The methylene protons adjacent to the ether oxygen (-OCH₂-) are deshielded and are expected to appear as a triplet around 4.3 ppm. The methylene protons adjacent to the chlorine atom (-CH₂Cl) will also be deshielded, but slightly less so than the ether-linked protons, appearing as a triplet around 3.9 ppm. The triplet multiplicity arises from coupling with the adjacent methylene group.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the electronic effects of the substituents.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-NO₂ | ~ 142 |
| C-O | ~ 164 |
| Ar-C (ortho to -NO₂) | ~ 125 |
| Ar-C (ortho to -OCH₂CH₂Cl) | ~ 115 |
| -OCH₂- | ~ 69 |
| -CH₂Cl | ~ 42 |
Interpretation:
-
Aromatic Carbons: The carbon atom attached to the nitro group (C-NO₂) and the carbon atom attached to the ether oxygen (C-O) will be the most downfield in the aromatic region. The carbon atoms ortho to the nitro group will be downfield, while those ortho to the ether group will be upfield.
-
Aliphatic Carbons: The carbon atom of the methylene group attached to the ether oxygen (-OCH₂-) will be more deshielded and appear further downfield than the carbon of the methylene group attached to the chlorine atom (-CH₂Cl).[8]
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent in an NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer and perform tuning and shimming.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Data Processing: Process the acquired data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Ar-NO₂ (asymmetric stretch) | ~ 1520 | Strong |
| Ar-NO₂ (symmetric stretch) | ~ 1345 | Strong |
| Ar-O-C (asymmetric stretch) | ~ 1250 | Strong |
| C-O-C (symmetric stretch) | ~ 1050 | Strong |
| C-Cl stretch | ~ 750 | Strong |
| Aromatic C=C stretch | 1600-1450 | Medium-Weak |
| Aromatic C-H stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H stretch | 3000-2850 | Medium |
Interpretation:
-
Nitro Group: The most characteristic peaks will be the strong asymmetric and symmetric stretching vibrations of the nitro group, expected around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.[9]
-
Ether Linkage: The presence of the ether group will be confirmed by strong C-O stretching bands. The aryl-alkyl ether will show a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[8]
-
Chloroalkane: A strong absorption band corresponding to the C-Cl stretch is expected in the fingerprint region, typically around 750 cm⁻¹.[9]
-
Aromatic Ring: The aromatic ring will exhibit C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.[10]
-
Aliphatic Chain: The methylene groups will show C-H stretching vibrations in the 3000-2850 cm⁻¹ range.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Caption: Workflow for IR Spectroscopy using the KBr Pellet Method
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 201 and 203 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). A protonated molecule [M+H]⁺ may be observed at m/z 202 and 204.[1][2]
-
Major Fragments: The fragmentation of this compound is expected to proceed through several pathways, including cleavage of the ether bond and loss of the chloroethyl side chain.
Proposed Fragmentation Pathways:
-
Loss of the chloroethyl group: Cleavage of the Ar-O bond can lead to the formation of a 4-nitrophenoxy radical and a chloroethyl cation.
-
Cleavage of the ether C-O bond: Fragmentation can occur at the C-O bond of the ether, leading to a 4-nitrophenyl cation.
-
Loss of a chlorine atom: The molecule can lose a chlorine radical to form a cation at m/z 166.
-
Loss of the nitro group: Fragmentation may involve the loss of the NO₂ group.
Caption: Proposed Major Fragmentation Pathways for this compound
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Set up the gas chromatograph (GC) with an appropriate column and temperature program to separate the compound from any impurities. The mass spectrometer (MS) is typically operated in electron ionization (EI) mode.
-
Data Acquisition: Inject the sample into the GC. The separated compound will enter the MS, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the proposed pathways.
Summary of Spectroscopic Data
The following table summarizes the predicted key spectroscopic data for this compound.
| Technique | Key Features |
| ¹H NMR | Aromatic protons at ~8.2 and ~7.0 ppm; Aliphatic protons at ~4.3 and ~3.9 ppm. |
| ¹³C NMR | Aromatic carbons from ~115 to ~164 ppm; Aliphatic carbons at ~69 and ~42 ppm. |
| IR | Strong NO₂ stretches (~1520, ~1345 cm⁻¹); Strong C-O stretches (~1250, ~1050 cm⁻¹); Strong C-Cl stretch (~750 cm⁻¹). |
| MS | Molecular ion at m/z 201/203 (3:1 ratio); Key fragments from loss of chloroethyl and nitro groups. |
Conclusion
The comprehensive spectroscopic analysis of this compound, including ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and self-validating characterization of its molecular structure. The predicted data, based on established principles of spectroscopy and comparison with analogous compounds, offers a robust framework for researchers to confirm the identity and purity of this important chemical intermediate. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 3383-72-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 1-Chloro-2-ethoxy-4-nitrobenzene | C8H8ClNO3 | CID 69438761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - C8H8ClNO3 | CSSB00011219774 [chem-space.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. eng.uc.edu [eng.uc.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to the Solubility of 1-(2-Chloroethoxy)-4-nitrobenzene in Common Laboratory Solvents
Abstract
The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in biological and chemical systems. For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility profile is fundamental for experimental design, from reaction chemistry to formulation and bioassay development. This guide provides an in-depth technical overview of the solubility of 1-(2-Chloroethoxy)-4-nitrobenzene, a key intermediate in organic synthesis. We will explore the theoretical principles governing its solubility, present a predicted solubility profile in a range of common laboratory solvents, and provide detailed, field-proven protocols for its experimental determination. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for critical research applications.
Compound Overview: this compound
This compound is a substituted aromatic compound with significant utility as a building block in the synthesis of more complex molecules. Its structure incorporates several key functional groups that dictate its chemical reactivity and physical properties, including solubility.
Chemical Identity and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₈ClNO₃ | [1] |
| Molecular Weight | 201.61 g/mol | [1] |
| CAS Number | 3383-72-0 | [1][2][3][4][5] |
| Physical State | Solid (White to light yellow powder/crystal) | [3][4] |
| Melting Point | 57-61 °C | [4] |
| Structure |
| PubChem |
The molecule's architecture—featuring a nonpolar benzene ring, a polar nitro group, a polar ether linkage, and an alkyl halide—suggests a nuanced solubility profile, making a systematic evaluation essential.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] The dissolution process involves overcoming two sets of forces: the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, and replacing them with new solute-solvent interactions.
For this compound, we can predict its behavior based on its structural components:
-
Nonpolar Character: The benzene ring provides a significant nonpolar, hydrophobic region. This suggests good solubility in nonpolar organic solvents.
-
Polar Character: The nitro group (-NO₂) is strongly polar and can act as a hydrogen bond acceptor. The ether linkage (-O-) also contributes polarity and can accept hydrogen bonds. The chloro-ethyl group adds some polarity. These features suggest potential solubility in polar aprotic and, to a lesser extent, polar protic solvents.
Based on these characteristics and the known behavior of similar compounds like nitrobenzene and 1-chloro-2-nitrobenzene, which are readily soluble in organic solvents but have low water solubility, a similar pattern can be anticipated.[6][8][9]
Predicted Solubility Profile
While precise quantitative data requires experimental determination, a qualitative solubility profile can be predicted. This is invaluable for initial solvent screening for reactions, purification, and analytical method development.
| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Toluene, Benzene, Diethyl Ether | Soluble to Very Soluble | The nonpolar benzene ring is the dominant feature, interacting favorably with nonpolar solvents through van der Waals forces. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents possess a significant dipole moment that can interact effectively with the polar nitro and ether groups of the solute, while their organic character accommodates the nonpolar ring. |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble (in Water); Slightly Soluble to Soluble (in Alcohols) | Water's strong hydrogen-bonding network is difficult to disrupt for a large, moderately polar molecule with limited hydrogen-bonding capability.[6] Shorter-chain alcohols like ethanol are better solvents due to their alkyl portions, which can interact with the benzene ring.[10] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble | These solvents have a polarity that is intermediate and are excellent at dissolving a wide range of organic compounds, including those with chloro- and nitro- functionalities. |
Experimental Determination of Solubility: Protocols and Workflows
To move from prediction to quantification, rigorous experimental protocols are required. The choice between an equilibrium and a kinetic solubility assay depends on the research question.[11] Equilibrium solubility measures the true thermodynamic solubility and is crucial for pre-formulation, while kinetic solubility is a higher-throughput method often used for early-stage compound screening.[11][12][13]
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining thermodynamic solubility.[14] It involves agitating an excess of the solid compound in the solvent for an extended period to ensure equilibrium is reached.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., 5-10 mg in 1 mL) in a glass vial. The key is to have undissolved solid remaining at the end of the experiment, which visually confirms that the solution is saturated.[14]
-
Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period, typically 24 to 72 hours.[14][15] The equilibration time should be long enough to ensure the concentration of the dissolved compound is no longer changing.[15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This is a critical step; common methods include centrifugation followed by collecting the supernatant, or filtration through a syringe filter (e.g., 0.45 µm PTFE).[14][16] Causality Note: Filtration is often preferred, but one must be cautious of potential solute adsorption onto the filter membrane, which can lead to an underestimation of solubility.[14] Pre-rinsing the filter with the solution can mitigate this.
-
Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, as aromatic nitro-compounds are strongly UV-active.
-
Calculation: Prepare a calibration curve using standard solutions of this compound of known concentrations. Use the calibration curve to determine the concentration of the compound in the diluted filtrate. The final solubility value (e.g., in mg/mL or µg/mL) is calculated by accounting for the dilution factor.
Protocol: High-Throughput Kinetic Solubility Assay
This method is designed for speed and is well-suited for screening multiple compounds or solvent conditions in parallel, often in a 96-well plate format.[11][17] It measures how much compound remains in solution after being introduced from a concentrated DMSO stock and precipitating.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[18]
-
Assay Plate Setup: Using a liquid handler or multichannel pipette, dispense a small volume of the DMSO stock solution (e.g., 1-5 µL) into the wells of a microtiter plate.[17]
-
Incubation: Add the aqueous buffer or test solvent to each well to achieve the desired final compound concentration.[17] Mix thoroughly and incubate the plate at a controlled temperature for a shorter period, typically 1 to 2 hours.[17] Causality Note: This short incubation time is why this is a "kinetic" assay; the system does not reach thermodynamic equilibrium.[11]
-
Precipitate Detection/Removal: The solubility can be assessed in two primary ways:
-
Nephelometry (Light Scattering): The plate is read directly in a nephelometer, which measures the light scattered by any precipitate that has formed. Higher scattering indicates lower solubility.[11][17]
-
Direct UV / LC-MS: The plate is filtered (using a filter plate) or centrifuged to pellet the precipitate. The concentration of the compound remaining in the supernatant is then quantified, often by UV spectrophotometry or LC-MS/MS after dilution.[12][17]
-
-
Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is observed (for nephelometry) or the measured concentration in the supernatant.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate care.
-
Hazards: It is known to cause skin irritation and serious eye irritation.[1][4][19]
-
Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[19] Avoid breathing dust. Wash hands thoroughly after handling.
Conclusion
This compound exhibits a solubility profile consistent with its moderately polar, aromatic structure. It is predicted to be highly soluble in a range of common organic solvents, including chlorinated, polar aprotic, and nonpolar solvents, but poorly soluble in water. This guide provides the theoretical framework and robust, validated experimental protocols necessary for researchers to accurately quantify its solubility. This critical data will empower scientists to optimize reaction conditions, develop effective purification strategies, and design reliable analytical and biological assays, ultimately accelerating research and development timelines.
References
- 1. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3383-72-0 [chemicalbook.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | 3383-72-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 3383-72-0|this compound|BLD Pharm [bldpharm.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.ws [chem.ws]
- 8. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. enamine.net [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Reactivity of the Nitro Group on 1-(2-Chloroethoxy)-4-nitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical reactivity centered on the nitro functional group of 1-(2-Chloroethoxy)-4-nitrobenzene. As a versatile synthetic intermediate, understanding the specific transformations of this molecule is critical for its effective application in medicinal chemistry and materials science. This document moves beyond a simple recitation of reactions to provide a mechanistic understanding and practical, field-tested protocols.
Molecular Architecture and Electronic Landscape
This compound, with the chemical formula C₈H₈ClNO₃, is an aromatic compound characterized by a benzene ring substituted with a nitro group and a 2-chloroethoxy group at the para position.[1][2][3] The inherent reactivity of this molecule is dictated by the powerful electron-withdrawing nature of the nitro (-NO₂) group, which profoundly influences the electron density of the aromatic ring.
-
Nitro Group (-NO₂): This group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects.[4][5] It deactivates the benzene ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution.[6][7]
-
2-Chloroethoxy Group (-OCH₂CH₂Cl): This substituent has a more nuanced electronic character. The ether oxygen can donate electron density to the ring via a resonance effect (+R), while the electronegativity of the oxygen and the chlorine atom imparts an overall electron-withdrawing inductive effect (-I). Generally, for alkoxy groups, the +R effect is dominant, making them ortho-, para-directing activators for electrophilic substitution. However, in the context of nucleophilic substitution, its influence is secondary to the powerful activation provided by the nitro group.
The primary locus of reactivity, and the focus of this guide, is the nitro group itself and the aromatic positions it activates. The principal transformations involve the reduction of the nitro group to an amine and its role in facilitating nucleophilic aromatic substitution.
Key Reactivities of the Nitro Group
The synthetic utility of this compound is primarily derived from two key transformations involving the nitro group: its reduction to an aniline and its activation of the aromatic ring towards nucleophilic attack.
Reduction of the Nitro Group to 4-(2-Chloroethoxy)aniline
The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to a vast array of further chemical modifications, including diazotization and amide bond formation. The presence of a reducible alkyl chloride in this compound necessitates a careful choice of reducing agent to ensure chemoselectivity.
Several methods are effective for this transformation, with varying degrees of selectivity and operational complexity. The most common and reliable methods involve catalytic hydrogenation or the use of metals in acidic media.
| Method | Reagents & Conditions | Advantages | Considerations |
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂, Ethanol or Ethyl Acetate, Room Temp. | High yield, clean reaction, simple workup. | Requires specialized hydrogenation equipment. Potential for hydrodechlorination of the ethyl chloride side chain with some catalysts. |
| Metal/Acid Reduction | SnCl₂·2H₂O / Ethanol, Reflux | Cost-effective, tolerant of many functional groups. | Stoichiometric amounts of metal salts are produced, requiring thorough removal during workup. |
| Metal/Acid Reduction | Fe / NH₄Cl / H₂O, Ethanol, Reflux | Milder than SnCl₂, often provides good selectivity. Environmentally benign iron oxides are byproducts. | Reaction can be heterogeneous and require vigorous stirring. |
The reduction using tin(II) chloride is a widely adopted, robust laboratory method that generally preserves the chloroethoxy side chain. The mechanism involves a series of single electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium.
Caption: Stepwise reduction of the nitro group.
Protocol 2.1: Reduction of this compound using Tin(II) Chloride
This protocol describes the chemoselective reduction of the nitro group to an amine.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (or Ethyl Acetate)
-
Sodium hydroxide (NaOH) solution (5M)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in ethanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add tin(II) chloride dihydrate to the solution. The mixture may be heated to 50-60 °C to aid dissolution.
-
Acidification & Reflux: Slowly add concentrated HCl. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux (approx. 80-90 °C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 5M NaOH solution to neutralize the acid and precipitate tin salts (tin hydroxide). The pH should be adjusted to >10. Causality Note: This step is critical to deprotonate the anilinium salt to the free amine, rendering it soluble in the organic extraction solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, 4-(2-Chloroethoxy)aniline. The product can be further purified by column chromatography or recrystallization if necessary.
Role of the Nitro Group in Nucleophilic Aromatic Substitution (SNAr)
The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr), a reaction that is typically unfeasible on an unsubstituted benzene ring.[7][8] The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, but only when it is positioned ortho or para to the leaving group.[6][9]
In this compound, the nitro group is para to the chloroethoxy group. While the ether linkage is generally a poor leaving group, the presence of other potential leaving groups (like a halogen) at the ortho positions would render them highly susceptible to nucleophilic attack. For instance, in a hypothetical molecule like 1-chloro-2-(2-chloroethoxy)-5-nitrobenzene, a nucleophile would preferentially attack the chlorine atom at the C1 position, which is ortho to the nitro group.
The mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.
Caption: General mechanism for SNAr.
While the chloroethoxy group itself is not a typical leaving group in SNAr, the principle remains critical. The strong electron-withdrawing nature of the para-nitro group significantly reduces the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles. This activation is a key feature of the nitro group's reactivity profile.
Interplay and Potential Intramolecular Reactions
A compelling aspect of this compound's chemistry arises from the potential for intramolecular reactions, particularly after the reduction of the nitro group. The resulting molecule, 4-(2-Chloroethoxy)aniline, contains both a nucleophilic amine and an electrophilic alkyl chloride, poised for cyclization.
Under basic conditions, the aniline can be deprotonated or act as a nucleophile to displace the chlorine atom via an intramolecular Williamson ether-like synthesis, leading to the formation of N-(4-nitrophenyl)morpholine derivatives or other cyclized products.
Caption: Synthetic pathway from starting material to cyclized product.
This potential for subsequent, intramolecular transformation makes this compound a valuable precursor for heterocyclic scaffolds, which are of significant interest in drug development.
Conclusion
The reactivity of the nitro group in this compound is multifaceted and synthetically powerful. Its strong electron-withdrawing character not only allows for its selective reduction to a primary amine under various conditions but also activates the aromatic ring for potential nucleophilic substitution reactions. Furthermore, the strategic placement of the chloroethoxy side chain introduces the possibility of intramolecular cyclization reactions following nitro group reduction. A thorough understanding of these reaction pathways, coupled with the selection of appropriate reagents and conditions, enables the medicinal and materials chemist to leverage this versatile intermediate for the construction of complex molecular architectures.
References
- 1. This compound | 3383-72-0 [chemicalbook.com]
- 2. CAS 3383-72-0: this compound [cymitquimica.com]
- 3. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Versatile Intermediate: A Technical Guide to the Research Applications of 1-(2-Chloroethoxy)-4-nitrobenzene
Abstract
This technical guide provides an in-depth exploration of the research applications of 1-(2-Chloroethoxy)-4-nitrobenzene, a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis. While not an end product itself, its strategic combination of a reactive chloroethoxy tail and an activatable nitrophenyl core makes it an invaluable precursor for a range of functional molecules, particularly in the realms of medicinal chemistry and materials science. This document will delve into the core reactivity of this compound, providing detailed synthetic protocols and mechanistic insights for its key applications, with a focus on the preparation of bioactive piperidine derivatives and the potential for synthesizing benzoxazole scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction: Unveiling the Synthetic Potential of a Key Building Block
This compound (CAS No. 3383-72-0) is a crystalline solid with the molecular formula C₈H₈ClNO₃.[1] Its chemical architecture is deceptively simple, yet it harbors a wealth of synthetic possibilities. The molecule can be conceptually divided into two key reactive domains:
-
The 4-Nitrophenyl Core: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amine, providing a gateway to a vast array of aniline-based chemistries.
-
The 2-Chloroethoxy Side Chain: This functional group is a classic alkylating agent. The chlorine atom is a good leaving group, susceptible to displacement by a variety of nucleophiles, thereby allowing for the introduction of diverse functionalities.
This dual reactivity allows for a stepwise and controlled elaboration of molecular complexity, making this compound a strategic choice for the synthesis of molecules with desirable pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₃ | [1] |
| Molecular Weight | 201.61 g/mol | [1] |
| CAS Number | 3383-72-0 | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | Data not consistently available | |
| Boiling Point | Data not consistently available | |
| Solubility | Soluble in many common organic solvents |
Core Application: Synthesis of 4-(2-Piperidinoethoxy)aniline and its Derivatives
One of the most significant applications of this compound is its use as a precursor for 4-(2-piperidinoethoxy)aniline.[2] This molecule is a key intermediate in the synthesis of a variety of biologically active compounds, including those with neuroleptic properties.[3] The synthesis is a two-step process that perfectly illustrates the sequential reactivity of the starting material.
Synthetic Workflow
The overall synthetic strategy involves first the nucleophilic substitution of the chloro group by piperidine, followed by the reduction of the nitro group to an amine.
Experimental Protocols
This step involves the nucleophilic substitution of the chloride on the ethoxy chain by piperidine. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the HCl generated.
-
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5-2.0 eq) and piperidine (1.1-1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
The nitro group of 1-(2-piperidinoethoxy)-4-nitrobenzene is reduced to a primary amine in this step. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Materials:
-
1-(2-Piperidinoethoxy)-4-nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or other suitable solvent
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 1-(2-piperidinoethoxy)-4-nitrobenzene (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-(2-piperidinoethoxy)aniline.
-
Mechanistic Rationale and Field Insights
The choice of a two-step process is crucial for the success of this synthesis. Attempting to reduce the nitro group before the substitution reaction would result in the formation of 4-(2-chloroethoxy)aniline. The amino group of this product could then compete with piperidine as a nucleophile, leading to undesired side products and polymerization.
The reduction of the nitro group is a well-established and reliable transformation. Catalytic hydrogenation is often preferred due to its clean nature and high yields. However, other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid can also be employed, particularly if hydrogenation equipment is not available.
Potential Application in Benzoxazole Synthesis
Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] While direct synthesis from this compound is not typical, it can serve as a valuable precursor to a key intermediate for benzoxazole synthesis.
Proposed Synthetic Pathway
The synthesis of a benzoxazole derivative would first require the conversion of this compound to an ortho-aminophenol derivative. This can be achieved through a multi-step sequence involving reduction of the nitro group and subsequent functional group manipulations. A plausible, though not explicitly documented, route could involve the following transformations:
Rationale and Synthetic Considerations
The key challenge in this proposed pathway is the efficient conversion of 4-(2-chloroethoxy)aniline to the corresponding ortho-aminophenol. This would likely involve several synthetic steps and require careful optimization. Once the ortho-aminophenol derivative is obtained, the final cyclization to the benzoxazole is a well-established reaction, typically achieved by condensation with a carboxylic acid, aldehyde, or other suitable electrophile under acidic or dehydrating conditions.[6]
This proposed application highlights the role of this compound as a starting point for more complex synthetic endeavors, where its functional handles can be strategically manipulated to build intricate molecular architectures.
Conclusion
This compound is a testament to the power of simple molecules in enabling complex and valuable chemical synthesis. Its dual reactivity, allowing for sequential modification of both the chloroethoxy side chain and the nitrophenyl core, makes it a highly valuable and versatile intermediate. The well-established synthesis of 4-(2-piperidinoethoxy)aniline serves as a prime example of its utility in the preparation of precursors for bioactive compounds. Furthermore, its potential as a starting material for the synthesis of other important heterocyclic scaffolds, such as benzoxazoles, underscores its broad applicability in modern organic chemistry. For researchers in drug discovery and materials science, a thorough understanding of the reactivity and synthetic potential of this key building block is essential for the efficient and innovative construction of novel functional molecules.
References
- 1. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. jocpr.com [jocpr.com]
- 6. Benzoxazole synthesis [organic-chemistry.org]
Safety, handling, and storage of 1-(2-Chloroethoxy)-4-nitrobenzene
An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 1-(2-Chloroethoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
A Senior Scientist's Foreword on Proactive Safety
In the fast-paced environment of research and development, our focus is often fixed on the scientific objective: the next breakthrough, the novel compound, the pivotal data point. However, the foundation of all successful research is an unwavering commitment to safety. The compounds we handle are not merely reagents; they are complex molecules with specific reactivities and physiological effects that demand our respect and understanding. This guide is dedicated to one such compound: this compound. It is structured not as a generic checklist, but as a lifecycle approach to safety, guiding you from the moment the compound enters your lab to its final, responsible disposal. The protocols and insights within are designed to be a self-validating system, where understanding the "why" behind a safety measure fosters an intuitive and proactive safety culture.
Chapter 1: Compound Profile and Hazard Identification
A thorough understanding of a chemical's properties is the first step in a comprehensive risk assessment. This chapter details the intrinsic characteristics and associated hazards of this compound.
1.1: Chemical and Physical Properties
The physical state and properties of a compound dictate its potential for exposure. As a solid, this compound poses a primary risk through the generation of dust during handling.
| Property | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| CAS Number | 3383-72-0 | PubChem[1] |
| Molecular Formula | C8H8ClNO3 | PubChem[1] |
| Molecular Weight | 201.61 g/mol | PubChem[1] |
| Physical State | Solid, White to Yellow Crystals/Powder | Lab Pro Inc.[2], TCI Chemicals[3] |
| Melting Point | 59°C | Lab Pro Inc.[2] |
1.2: GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. This compound is classified with several key hazards that demand stringent control measures.[1][4]
| GHS Classification | Hazard Statement | Hazard Code | Pictogram |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
|
| Sensitization, Skin | May cause an allergic skin reaction | H317 |
|
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
|
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |
|
GHS data aggregated from multiple sources notifying the European Chemicals Agency (ECHA).[1]
1.3: Toxicological Profile and Mechanistic Insights
While specific toxicological data for this compound is limited, the hazards of structurally related chloronitrobenzene and nitrobenzene compounds provide critical insights into its potential risks.
-
Dermal and Ocular Hazard : The presence of the nitroaromatic group can make this compound an irritant and a potential skin sensitizer.[1] Repeated contact may lead to allergic contact dermatitis, an immunological response that becomes evident upon re-exposure.[5] Direct contact with the eyes is likely to cause significant irritation.[1][4]
-
Respiratory Hazard : As a fine solid, airborne particles can be generated during handling. Inhalation of this dust may lead to irritation of the respiratory tract.[1][4]
-
Systemic Toxicity (Inferred from Analogs) : The parent compound, 1-chloro-4-nitrobenzene, is toxic if swallowed, inhaled, or in contact with skin.[6][7] A primary concern with nitrobenzene compounds is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[5] This can lead to symptoms like dizziness, headache, cyanosis (bluish skin), and at high concentrations, coma or death.[5][8] Furthermore, related chloronitrobenzenes are suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure.[6][7] Given these risks, this compound should be handled as a substance with potential for significant systemic and chronic toxicity.
Chapter 2: The Safe Handling Workflow
A systematic workflow minimizes the risk of exposure at every stage of handling. This chapter outlines the essential engineering controls, personal protective equipment, and step-by-step protocols for working with this compound.
2.1: Engineering Controls: The Primary Barrier
The most effective way to prevent exposure is to use engineering controls that contain the hazard at the source.
-
Chemical Fume Hood : All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood contains dust and vapors, preventing their inhalation and contamination of the general laboratory space.
-
Ventilation : Ensure the laboratory has good general ventilation to support the function of the fume hood.[9] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[9]
2.2: Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to protect the user from contact with the chemical. The selection of appropriate PPE is critical and must be based on the identified hazards.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[10][11] A face shield should be worn over goggles if there is a significant splash risk. | Protects against airborne dust particles and accidental splashes from solutions. |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected for tears or holes before each use. Use proper removal technique to avoid contaminating skin. Dispose of contaminated gloves immediately.[12] |
| Body | A lab coat is mandatory. Fire/flame resistant and impervious clothing is recommended for larger quantities.[10][11] | Protects skin from accidental contact. Contaminated clothing must be removed immediately and washed before reuse.[5][6] |
| Respiratory | Not typically required if work is performed within a certified fume hood. | If the engineering controls fail or for emergency situations, a full-face respirator with appropriate particulate filters (conforming to EN 149 or NIOSH standards) should be used.[6][10] |
2.3: Step-by-Step Handling Protocols
Adherence to a detailed protocol minimizes variability and risk.
Protocol 2.3.1: Weighing and Transfer of Solid Compound
-
Preparation : Don all required PPE (goggles, lab coat, gloves). Ensure the fume hood sash is at the appropriate working height.
-
Decontamination : Wipe down the surface of the fume hood and the analytical balance with a suitable solvent (e.g., 70% ethanol) to ensure the area is clean.
-
Tare Weighing Vessel : Place a clean, dry weighing vessel (e.g., weigh boat or glass vial) on the balance and tare the mass.
-
Compound Transfer : Carefully open the stock container of this compound inside the fume hood. Use a clean spatula to transfer the desired amount of solid to the tared vessel. Perform this action slowly and deliberately to avoid generating dust.[10][11]
-
Closure and Cleanup : Securely close the stock container. Using a small brush, gently sweep any stray particles into a designated solid waste container.
-
Final Weighing : Record the final mass.
-
Area Decontamination : Wipe the spatula, balance, and surrounding fume hood area to remove any residual chemical. Dispose of contaminated wipes in the appropriate solid waste stream.
Protocol 2.3.2: Preparation of Solutions
-
Preparation : Perform all steps within a chemical fume hood. Have the appropriate solvent and a stir plate ready.
-
Solvent Addition : Add the desired volume of solvent to a suitable flask equipped with a magnetic stir bar.
-
Solute Addition : Carefully add the pre-weighed this compound solid to the solvent.
-
Dissolution : Cap the flask and begin stirring. Gentle heating may be required for dissolution, depending on the solvent and concentration. If heating, use a water bath or heating mantle with temperature control and ensure the system is properly vented.
-
Storage : Once fully dissolved, transfer the solution to a clearly labeled, sealed container for storage. The label should include the chemical name, concentration, date, and hazard pictograms.
2.4: Visualization of the Safe Handling Workflow
This diagram illustrates the critical decision points and safety measures in the lifecycle of handling this compound in the laboratory.
Caption: Safe handling workflow for this compound.
Chapter 3: Storage and Waste Management
Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions. Responsible waste management protects both personnel and the environment.
3.1: Conditions for Safe Storage
Store this compound according to the following principles to ensure stability and safety.
-
Location : Store in a cool, dry, and well-ventilated area.[6][10] The storage area should be locked to restrict access to authorized personnel only.[10]
-
Container : Keep the container tightly closed to prevent absorption of moisture.[6][10] Ensure the original manufacturer's label remains intact and legible.
-
Segregation : Proper segregation is critical to prevent accidental hazardous reactions.
| Incompatible Materials | Rationale for Incompatibility |
| Strong Bases | May cause decomposition or unwanted reactions.[6] |
| Strong Reducing Agents | The nitro group can be reduced, potentially in an exothermic or uncontrolled manner.[6] |
| Strong Oxidizing Agents | While the compound itself is relatively stable, mixing with strong oxidizers can create conditions for a rapid, energy-releasing reaction. |
| Foodstuff Containers | Never store chemicals near food or drink. |
3.2: Waste Disposal Protocols
Chemical waste must be handled as hazardous. Never dispose of this compound down the drain or in regular trash.[9][10][11]
-
Identify Waste Streams : Establish separate, clearly labeled waste containers for:
-
Solid Waste : Contaminated items such as gloves, weigh boats, paper towels, and excess solid chemical.
-
Liquid Waste : Unused solutions or reaction mixtures containing the compound. Segregate halogenated and non-halogenated liquid waste according to your institution's policy.
-
-
Containment : Waste containers must be made of a compatible material (e.g., polyethylene for liquids), be kept closed when not in use, and stored in a secondary containment tray.[10]
-
Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[6] Do not mix incompatible waste streams.
Chapter 4: Emergency Preparedness
Even with meticulous planning, accidents can happen. Being prepared to respond correctly and efficiently is a critical component of laboratory safety.
4.1: Spill Response
In the event of a spill, remain calm and follow these steps.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert nearby colleagues and your laboratory supervisor.
-
Assess the Spill : For a small spill of solid material within a fume hood, you may proceed with cleanup if you are trained and have the appropriate spill kit. For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line.
-
Control the Spill (Small, Contained Spills Only) :
-
Ensure you are wearing the appropriate PPE (respirator may be necessary).
-
Prevent further spread of dust. Do not use a dry brush or compressed air.
-
Gently cover the spill with an inert absorbent material (e.g., clay, diatomaceous earth).[13]
-
Carefully sweep or scoop the material into a labeled container for hazardous waste disposal.[6]
-
-
Decontaminate : Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.
4.2: First Aid and Exposure Response
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.[14]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[5][10][14] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention, especially if irritation or an allergic reaction develops.[5][11][14] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10][11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10][11] |
Note to Physician : For significant exposures, consider the potential for methemoglobinemia, which may require treatment with methylene blue.[5]
Conclusion
The safe handling of this compound is not a barrier to research but a prerequisite for it. By internalizing the principles outlined in this guide—understanding the compound's hazards, utilizing a systematic workflow, and preparing for emergencies—you contribute to a robust culture of safety. This culture protects you, your colleagues, and the integrity of your scientific work.
References
- 1. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. gov.uk [gov.uk]
- 9. aarti-industries.com [aarti-industries.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. westliberty.edu [westliberty.edu]
- 13. lobachemie.com [lobachemie.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-Depth Technical Guide to the Safe Handling of 1-(2-Chloroethoxy)-4-nitrobenzene for Research and Development
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a comprehensive understanding of their potential hazards and the implementation of robust safety protocols. This guide provides an in-depth review of the material safety data for 1-(2-Chloroethoxy)-4-nitrobenzene, a substituted nitroaromatic compound, offering field-proven insights and detailed procedures to ensure the safety of laboratory personnel and the integrity of research outcomes.
Compound Profile and Inherent Hazards
This compound (CAS No. 3383-72-0) is a bifunctional organic molecule featuring a nitroaromatic system and a chloroethoxy substituent.[1][2][3][4] This unique structure informs its chemical reactivity and, critically, its hazard profile. As with many nitroaromatic compounds, it should be handled with a high degree of caution due to its potential for thermal instability and toxicity.[5]
GHS Classification and Immediate Hazards
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The presence of the nitro group, a strong electron-withdrawing functionality, renders the aromatic ring susceptible to nucleophilic attack and contributes to the overall toxicity of the molecule. The chloroethoxy side chain introduces an additional layer of reactivity and potential for metabolic activation to toxic intermediates.
Toxicological Profile: Insights from Analogs
Nitrobenzene, the parent compound, is known to be highly toxic, readily absorbed through the skin, and can induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[6] Symptoms of nitrobenzene exposure can include headache, dizziness, nausea, and cyanosis.[6][7] Furthermore, nitrobenzene is classified as a suspected human carcinogen.[6]
The halogenated component, the chloroethoxy group, also warrants caution. Studies on related chloroethoxy compounds have indicated potential for toxicity.[8] Therefore, it is prudent to assume that this compound may exhibit significant oral, dermal, and inhalation toxicity.
Prudent Laboratory Practices for Safe Handling
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with this compound.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, dissolution, and reaction setup, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] The fume hood should have a demonstrated and documented face velocity appropriate for handling toxic substances. For procedures with a higher risk of aerosol generation, a glove box may be warranted.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended PPE:
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and accidental contact with the face. |
| Hands | Nitrile or other chemically resistant gloves. | Provides a barrier against dermal absorption, a likely route of exposure. |
| Body | A flame-resistant lab coat. | Protects against spills and contamination of personal clothing. |
| Respiratory | A certified respirator with organic vapor cartridges may be necessary for certain operations outside of a fume hood, based on a risk assessment. | To prevent inhalation of vapors or aerosols. |
It is imperative to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.
Safe Storage and Segregation
Proper storage is critical to prevent accidental release and incompatible reactions. This compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[10] It should be segregated from incompatible materials, particularly strong oxidizing agents, strong bases, and reducing agents, to prevent potentially violent reactions.[9][10] Containers should be tightly sealed and clearly labeled with the full chemical name and associated hazards.
Experimental Workflow: A Step-by-Step Protocol for Safe Use
The following protocol outlines a generalized workflow for the safe handling of this compound in a research laboratory setting. This should be adapted to the specific requirements of the planned experiment.
Preparation and Weighing
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.
-
Fume Hood Operation: Ensure the chemical fume hood is operating correctly.
-
Donning PPE: Wear all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the required amount of the compound on a tared weigh boat or in a suitable container within the fume hood. Avoid generating dust.
-
Container Sealing: Immediately and securely seal the stock container after dispensing.
Dissolution and Reaction Setup
-
Solvent Addition: Add the desired solvent to the vessel containing the weighed compound within the fume hood.
-
Mixing: Use a magnetic stirrer or other appropriate mixing method to ensure complete dissolution.
-
Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are secure.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Crucially, due to the thermal instability of nitroaromatic compounds, avoid localized overheating and monitor the reaction temperature closely.
Emergency Procedures: Preparedness and Response
Despite meticulous planning, accidents can occur. A well-defined emergency response plan is crucial for mitigating the consequences of a spill or exposure.
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately evacuate the immediate area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Assess the Spill: Determine the extent and nature of the spill. For small spills that can be safely managed by trained laboratory personnel, proceed with cleanup. For large or unmanageable spills, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Containment and Cleanup (for minor spills):
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by a thorough cleaning with soap and water.
-
Exposure Response
In the event of personal exposure, immediate action is critical:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11]
-
Inhalation: Move the affected person to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet (SDS) for the compound.
Waste Disposal: Environmental Responsibility
All waste containing this compound, including residual solid, solutions, and contaminated materials, must be disposed of as hazardous waste.[12]
-
Segregation: Collect halogenated nitroaromatic waste in a dedicated, clearly labeled, and sealed container.[13] Do not mix with non-halogenated or other incompatible waste streams.[12]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[12]
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. This typically involves collection by a licensed hazardous waste disposal company.[11][12]
Conclusion: A Culture of Safety
This compound is a valuable research chemical that can be handled safely with the appropriate knowledge and precautions. By adhering to the principles of hazard assessment, implementing robust engineering and administrative controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and foster a strong culture of safety within the laboratory.
References
- 1. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3383-72-0 [chemicalbook.com]
- 3. 3383-72-0|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - C8H8ClNO3 | CSSB00011219774 [chem-space.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. gov.uk [gov.uk]
- 7. NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. vastanichem.com [vastanichem.com]
- 9. fishersci.com [fishersci.com]
- 10. lobachemie.com [lobachemie.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bucknell.edu [bucknell.edu]
Technical Guide for Sourcing and Validation of 1-(2-Chloroethoxy)-4-nitrobenzene for Research & Development
Abstract: 1-(2-Chloroethoxy)-4-nitrobenzene (CAS No. 3383-72-0) is a key intermediate in synthetic organic chemistry, frequently utilized in the development of more complex molecules for pharmaceutical and materials science research.[1][2] The integrity of experimental outcomes is directly contingent on the purity and identity of such starting materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, the critical importance of reagent quality, and a robust, self-validating protocol for the incoming quality control of this compound.
Compound Profile: this compound
This nitroaromatic compound serves as a versatile building block. The nitro group can be reduced to an amine, the chloro group can be displaced by nucleophiles, and the aromatic ring can undergo further substitution, making it a valuable precursor in multi-step syntheses.
-
IUPAC Name: this compound[3]
-
Synonyms: 2-(4-Nitrophenoxy)ethyl chloride, β-Chloro-4-nitrophenethole, 4-Nitrophenyl 2-chloroethyl ether[1][3][4]
-
Appearance: Typically a white to yellow solid or crystalline powder.[5]
-
Melting Point: Reported in the range of 57-66°C.
The Critical Impact of Reagent Purity in Synthesis
In any synthetic workflow, the quality of the starting material is paramount. The choice of supplier should not be based solely on cost, but on the purity guarantees and the quality of documentation provided.
The Causality of Impurities: The common synthesis route for this compound involves the reaction of 4-nitrophenol with an agent like 1-bromo-2-chloroethane in the presence of a base.[6] Potential impurities can therefore include:
-
Unreacted 4-nitrophenol: This acidic impurity can interfere with subsequent base-sensitive reaction steps and complicate purification.
-
Side-products from the alkylating agent: Depending on the reaction conditions, elimination or substitution byproducts could be present.
-
Residual Solvents: Solvents like acetonitrile or ethanol used during synthesis or purification may be present.[6]
The presence of these impurities can lead to lower yields, unexpected side reactions, and difficulties in purifying the desired final product. For example, in a subsequent nucleophilic substitution reaction targeting the chloro-group, unreacted 4-nitrophenol could compete for the nucleophile, leading to a mixture of products and compromising the integrity of the experiment. Therefore, an independent verification of purity is not merely a suggestion but a requirement for reproducible science.
Commercial Suppliers for Research Applications
Several chemical suppliers offer this compound for research purposes. The available grades, purities, and quantities vary, and researchers should consult the supplier's Certificate of Analysis (CoA) for lot-specific data.
| Supplier | Typical Purity | Available Quantities | Notes |
| AKSci | ≥ 95% | 1g, 5g, 25g | All products are for research and development use only. |
| Lab Pro Inc. | ≥ 98.0% (GC) | 1g | Specifies Gas Chromatography (GC) as the method for purity determination.[5] |
| Parchem | 98+% | Bulk and specialty | A supplier for a range of specialty chemicals.[1] |
| BLDpharm | - | - | Lists the product as an organic building block.[7] |
| Santa Cruz Biotechnology | - | - | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.[4] |
| Henan Tianfu Chemical | ≥ 98% | 1g, 25kg, 200kg | Offers a wide range of quantities from lab scale to bulk.[8] |
Note: This table is not exhaustive and is intended as a guide. Availability and specifications are subject to change. Researchers should always obtain the most current information directly from the supplier.
Incoming Quality Control: A Self-Validating Protocol
Upon receiving a new batch of this compound, it is crucial to perform in-house validation. This protocol establishes a self-validating system to ensure the material's identity, purity, and suitability for its intended use.
4.1. Visual Inspection and Physical Properties
-
Objective: To confirm the physical appearance matches the expected properties.
-
Methodology:
-
Visually inspect the material for color and form. It should be a white to yellow crystalline solid.[5]
-
Perform a melting point determination. The observed range should be sharp and fall within the literature values (approx. 57-66°C). A broad melting range often indicates the presence of impurities.
-
4.2. Spectroscopic Identity Confirmation (¹H NMR)
-
Objective: To confirm the chemical structure of the molecule.
-
Methodology:
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~8.2 ppm (doublet, 2H): Aromatic protons ortho to the nitro group.
-
~7.0 ppm (doublet, 2H): Aromatic protons ortho to the ethoxy group.
-
~4.4 ppm (triplet, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).
-
~3.9 ppm (triplet, 2H): Methylene protons adjacent to the chlorine atom (-CH₂-Cl).
-
-
4.3. Purity Assessment (HPLC or GC)
-
Objective: To quantify the purity of the compound and identify the presence of any impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[9]
-
Methodology (Example HPLC Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or 315 nm).
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in acetonitrile. Dilute as necessary.
-
Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of ≥98% is generally acceptable for most research applications.
-
Workflow for Supplier Selection and Reagent Validation
The following diagram outlines the logical workflow a researcher should follow, from initial supplier screening to the final release of the chemical for experimental use. This systematic approach ensures that all reagents meet the necessary quality standards.
Caption: Workflow for sourcing and validating a critical chemical reagent.
Safety, Handling, and Storage
This compound and related nitroaromatic compounds require careful handling.[2]
-
Hazards: May cause skin and serious eye irritation. It is important to consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive hazard information.[10][11][12]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Avoid breathing dust.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]
By adhering to this guide, researchers can confidently source high-quality this compound, validate its integrity, and proceed with their research, ensuring the reliability and reproducibility of their results.
References
- 1. parchem.com [parchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. labproinc.com [labproinc.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 3383-72-0|this compound|BLD Pharm [bldpharm.com]
- 8. 1 2 Chloroethoxy 4 Nitrobenzene China Manufacturers & Suppliers & Factory [tianfuchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
Methodological & Application
Application Notes and Protocols: Williamson Ether Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene
Introduction
The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains a highly reliable and versatile method for the preparation of both symmetrical and asymmetrical ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, attacking a primary alkyl halide to form an ether linkage.[3][4] These application notes provide a comprehensive guide for the synthesis of 1-(2-bromoethoxy)-4-nitrobenzene from 4-nitrophenol and 1-bromo-2-chloroethane. This particular ether is a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and material science sectors, including as a precursor for Dofetilide and in the development of UV absorbers and electronic chemicals.[5][6]
This document offers a detailed examination of the reaction mechanism, an optimized laboratory protocol, and critical insights into reaction parameters, potential side reactions, and safety considerations. The information is tailored for researchers, scientists, and drug development professionals aiming to achieve high-yield, high-purity synthesis of the target compound.
Mechanistic Insights
The synthesis of 1-(2-bromoethoxy)-4-nitrobenzene via the Williamson ether synthesis involves two key steps:
-
Deprotonation of 4-nitrophenol: 4-nitrophenol is a weak acid, and its hydroxyl proton is readily abstracted by a suitable base (e.g., potassium carbonate) to form the more nucleophilic 4-nitrophenoxide ion. The electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating this step.
-
Nucleophilic Attack: The generated 4-nitrophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-2-chloroethane.[7] This is a classic SN2 reaction.[3]
Regioselectivity of the Alkylating Agent
A critical aspect of this specific synthesis is the regioselectivity of the nucleophilic attack on 1-bromo-2-chloroethane. This molecule possesses two potential electrophilic centers, one bearing a bromine atom and the other a chlorine atom. Due to the greater polarizability and lower bond strength of the C-Br bond compared to the C-Cl bond, bromide is a better leaving group than chloride.[8] Consequently, the 4-nitrophenoxide ion will preferentially attack the carbon atom bonded to the bromine, leading to the desired product, 1-(2-bromoethoxy)-4-nitrobenzene.
Reaction Scheme
Caption: Reaction scheme for the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene.
Experimental Protocol
This protocol is optimized for the laboratory-scale synthesis of 1-(2-bromoethoxy)-4-nitrobenzene, with a focus on maximizing yield and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 4-Nitrophenol | ≥99% | e.g., Sigma-Aldrich | 100-02-7 | Harmful if swallowed, in contact with skin, or if inhaled. May cause organ damage through prolonged exposure.[9][10] |
| 1-Bromo-2-chloroethane | 98% | e.g., Sigma-Aldrich | 107-04-0 | Toxic if swallowed, harmful in contact with skin or if inhaled. Suspected of causing genetic defects and cancer.[11][12] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Fisher Scientific | 584-08-7 | Fine powder is recommended for increased surface area. |
| Butanone (Methyl Ethyl Ketone) | Anhydrous, ≥99.5% | e.g., VWR | 78-93-3 | Flammable liquid and vapor. |
| Dichloromethane | ACS Grade | e.g., Fisher Scientific | 75-09-2 | Suspected carcinogen. |
| Ethyl Acetate | ACS Grade | e.g., Fisher Scientific | 141-78-6 | Highly flammable liquid and vapor. |
| Petroleum Ether | ACS Grade | e.g., Fisher Scientific | 8032-32-4 | Highly flammable liquid and vapor. |
| Anhydrous Sodium Sulfate | ACS Grade | e.g., Fisher Scientific | 7757-82-6 |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (for column chromatography)
-
TLC plates (silica gel 60 F254)
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Workflow for the synthesis and purification of 1-(2-bromoethoxy)-4-nitrobenzene.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-nitrophenol (6.0 g, 43.1 mmol) and anhydrous potassium carbonate (14.9 g, 108 mmol).[13] Add 80 mL of butanone to the flask.
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-2-chloroethane (18.5 g, 129 mmol, approximately 10.7 mL).[13] Note that 1,2-dibromoethane can also be used as the alkylating agent.[13]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring. Maintain the reflux for 18 hours.[13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-nitrophenol spot.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the inorganic salts (potassium carbonate and potassium bromide) using a Buchner funnel and wash the solid residue with a small amount of dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a viscous liquid.[13]
-
Partition the residue between dichloromethane (100 mL) and water (100 mL) in a separatory funnel.
-
Separate the organic layer, and wash it sequentially with 5% sodium hydroxide solution (2 x 50 mL) and water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[14]
-
-
Purification: Purify the crude product by column chromatography on silica gel.[13]
Results and Discussion
Key Reaction Parameters
| Parameter | Condition | Rationale |
| Base | Anhydrous K₂CO₃ | A moderately strong base that is effective in deprotonating the phenol without causing significant side reactions. Its insolubility in the solvent drives the reaction forward. |
| Solvent | Butanone or DMF | Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[4] |
| Temperature | Reflux (~80-85°C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant elimination side reactions.[14] |
| Stoichiometry | Excess Alkylating Agent | Using an excess of 1-bromo-2-chloroethane helps to ensure complete consumption of the limiting 4-nitrophenol.[13] |
Potential Side Reactions and Troubleshooting
-
Elimination: Although 1-bromo-2-chloroethane is a primary halide, elevated temperatures can lead to E2 elimination, especially with a strong, non-nucleophilic base. Using a milder base like K₂CO₃ minimizes this.[2][3]
-
C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[3][15] O-alkylation is generally favored under kinetic control and in polar aprotic solvents.
-
Reaction with Solvent: If a protic solvent like ethanol were used, the solvent could compete with the 4-nitrophenoxide as a nucleophile, leading to the formation of ethyl ethers as byproducts.[16]
-
Phase Transfer Catalysis: For reactions that may be slow or require higher temperatures, the use of a phase transfer catalyst (PTC) such as tetrabutylammonium bromide can be beneficial. PTCs facilitate the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the alkylating agent is, thereby increasing the reaction rate.[3][17]
Safety Considerations
-
4-Nitrophenol: Is toxic and can be absorbed through the skin.[9][18] It is also combustible and can decompose violently upon heating.[18]
-
1-Bromo-2-chloroethane: Is a suspected carcinogen and mutagen.[11][12] It is toxic if ingested and is an irritant.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[11] Avoid inhalation of dust and vapors.[19]
Conclusion
The Williamson ether synthesis is a robust and efficient method for the preparation of 1-(2-bromoethoxy)-4-nitrobenzene. By carefully controlling the reaction conditions, particularly the choice of base and solvent, and understanding the reactivity of the bifunctional alkylating agent, high yields of the desired product can be achieved. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the reliable production of this important chemical intermediate.
References
- 1. byjus.com [byjus.com]
- 2. Williamson_ether_synthesis [chemeurope.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. m.youtube.com [m.youtube.com]
- 8. homework.study.com [homework.study.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. 1-(2-Bromoethoxy)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 15. jk-sci.com [jk-sci.com]
- 16. reddit.com [reddit.com]
- 17. jetir.org [jetir.org]
- 18. echemi.com [echemi.com]
- 19. carlroth.com:443 [carlroth.com:443]
The Strategic Utility of 1-(2-Chloroethoxy)-4-nitrobenzene in Amine-Based Pharmaceutical Scaffolds
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. The strategic selection of versatile intermediates can significantly streamline synthetic routes, enabling the rapid generation of diverse compound libraries for biological screening. 1-(2-Chloroethoxy)-4-nitrobenzene emerges as a valuable and highly reactive intermediate, particularly in the synthesis of pharmacologically relevant scaffolds incorporating substituted aminoethoxy-phenyl moieties.
This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in the synthesis of key precursors for drug discovery. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use in nucleophilic substitution reactions with common amines, and outline the subsequent transformation of the nitro group to the corresponding aniline, a critical pharmacophore in numerous therapeutic agents.
Core Attributes of this compound
This compound is a bifunctional molecule, with its reactivity dictated by two key structural features:
-
The 2-Chloroethoxy Moiety: The terminal chlorine atom on the ethoxy chain serves as an excellent leaving group in nucleophilic substitution reactions (SN2). This allows for the facile introduction of a variety of nucleophiles, most notably secondary amines, to create a diverse array of substituted aminoethoxy side chains.
-
The 4-Nitro-Aromatic Ring: The strongly electron-withdrawing nitro group activates the aromatic ring, though its primary utility in the context of this guide is as a masked aniline. The nitro group can be readily and cleanly reduced to a primary amine, a common structural motif in a vast number of bioactive molecules.
These dual functionalities make this compound a powerful building block for the synthesis of compounds with potential applications as receptor antagonists, enzyme inhibitors, and other therapeutic agents.
Synthetic Workflow: From Intermediate to Core Scaffold
The overall synthetic strategy employing this compound typically follows a two-step sequence:
-
Nucleophilic Substitution: Reaction of this compound with a desired amine (e.g., piperidine, morpholine) to form the corresponding tertiary amine.
-
Reduction of the Nitro Group: Catalytic hydrogenation or metal-mediated reduction of the nitro-substituted aromatic ring to yield the corresponding aniline derivative.
This workflow is illustrated in the diagram below:
Caption: General synthetic workflow utilizing this compound.
Application Protocol 1: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)nitrobenzene
This protocol details the nucleophilic substitution reaction between this compound and piperidine.
Reaction Principle:
The reaction proceeds via a classic SN2 mechanism, where the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon atom attached to the chlorine. The displacement of the chloride leaving group results in the formation of the desired tertiary amine.
Caption: SN2 reaction of this compound with piperidine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight |
| This compound | 3383-72-0 | 201.61 g/mol |
| Piperidine | 110-89-4 | 85.15 g/mol |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 g/mol |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 g/mol |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol |
| Saturated Sodium Chloride Solution (Brine) | N/A | N/A |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol |
Experimental Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.02 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and anhydrous acetonitrile (40 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add piperidine (1.28 g, 1.48 mL, 15.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 4-(2-(piperidin-1-yl)ethoxy)nitrobenzene as a yellow solid.
Expected Yield: 80-90%
Application Protocol 2: Synthesis of 4-(2-Morpholinoethoxy)aniline
This protocol outlines the synthesis of a morpholine-containing aniline derivative, a common scaffold in medicinal chemistry.
Step 1: Synthesis of 4-(2-Morpholinoethoxy)nitrobenzene
The procedure is analogous to the synthesis of the piperidine derivative.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight |
| This compound | 3383-72-0 | 201.61 g/mol |
| Morpholine | 110-91-8 | 87.12 g/mol |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 g/mol |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 g/mol |
Procedure:
Follow the experimental procedure outlined in Application Protocol 1, substituting piperidine with an equimolar amount of morpholine (1.31 g, 1.31 mL, 15.0 mmol).
Expected Yield: 85-95%
Step 2: Catalytic Reduction to 4-(2-Morpholinoethoxy)aniline
Reaction Principle:
The nitro group is selectively reduced to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation. Hydrogen gas is the reducing agent.
Caption: Reduction of the nitro group to an aniline.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight |
| 4-(2-Morpholinoethoxy)nitrobenzene | 2859-18-9 | 252.27 g/mol |
| Palladium on Carbon (10 wt. %) | 7440-05-3 | N/A |
| Ethanol | 64-17-5 | 46.07 g/mol |
| Hydrogen Gas | 1333-74-0 | 2.02 g/mol |
| Celite® | 61790-53-2 | N/A |
Experimental Procedure:
-
To a 250 mL hydrogenation flask, add 4-(2-morpholinoethoxy)nitrobenzene (2.52 g, 10.0 mmol) and ethanol (100 mL).
-
Carefully add 10% palladium on carbon (0.25 g, 10 mol%).
-
Seal the flask and connect it to a hydrogen source.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).
-
Pressurize the flask with hydrogen to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-morpholinoethoxy)aniline.
-
The product can be further purified by recrystallization from ethanol/water if necessary.
Expected Yield: >95%
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. It is classified as an irritant and may cause skin and eye irritation.[1]
Piperidine and Morpholine are corrosive and flammable liquids. Handle with care in a fume hood.
Palladium on Carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely.
Hydrogen Gas is highly flammable. Ensure all equipment is properly grounded and there are no sources of ignition in the vicinity during hydrogenation.
Conclusion
This compound is a readily accessible and highly versatile intermediate for the synthesis of a wide range of substituted anilines that are of significant interest in drug discovery and development. The straightforward and high-yielding protocols for nucleophilic substitution and subsequent nitro group reduction provide a reliable pathway to valuable pharmaceutical scaffolds. The ability to introduce diverse amine functionalities allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies, accelerating the identification of new therapeutic leads.
References
Application Note: Strategies and Protocols for Nucleophilic Substitution at the Chloroethoxy Moiety
Abstract: The chloroethoxy group (-OCH₂CH₂Cl) is a pivotal structural motif in modern organic synthesis, particularly within pharmaceutical and materials science. Its primary alkyl chloride offers a reliable site for nucleophilic substitution, enabling the facile introduction of diverse functional groups. This guide provides a comprehensive overview of the mechanistic principles, reaction optimization strategies, and detailed, validated protocols for performing nucleophilic substitution reactions on substrates containing the chloroethoxy moiety. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile synthetic handle.
Introduction: The Chaloethoxy Group as a Versatile Synthetic Handle
The chloroethoxy group is a bifunctional linker of significant interest in synthetic chemistry. It combines the stability of an ether linkage with the reactivity of a primary alkyl chloride. This duality allows it to serve as a robust platform for covalently modifying a parent molecule.
Structure and Reactivity
The key to the chloroethoxy group's utility lies in the electrophilic nature of the terminal carbon atom, which is rendered susceptible to nucleophilic attack by the electronegative chlorine atom.[1][2] The adjacent ether oxygen atom exerts a minor electron-withdrawing inductive effect, which can slightly influence the reaction rate but does not fundamentally alter the reaction's course. Crucially, the substrate is a primary alkyl halide, which heavily favors a bimolecular substitution (SN2) pathway over other mechanisms like SN1 or elimination (E1/E2).[3][4]
Significance in Medicinal Chemistry
In drug development, the chloroethoxy group is often employed as a linker to attach various functionalities to a core scaffold.[5] This can include:
-
Introducing solubilizing groups: Attaching polar moieties like amines or polyethers to improve the aqueous solubility of a drug candidate.
-
Modulating Pharmacokinetics: Adding groups that can alter the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
-
Building Complex Architectures: Serving as a key building block in the synthesis of complex molecules where a flexible two-carbon ether spacer is required.[6]
Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen, highlighting the importance of synthetic routes involving chloro-functionalized intermediates.[5][7]
Mechanistic Considerations: The SN2 Pathway
Nucleophilic substitution at the chloroethoxy group almost exclusively proceeds via the SN2 (Substitution, Nucleophilic, bimolecular) mechanism.[3][8]
The Concerted, Backside Attack
The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion).[4] This "backside attack" leads to an inversion of stereochemistry at the carbon center if it is chiral.[8]
During the reaction, a transient, high-energy state known as the transition state is formed. In this state, the bond between the nucleophile and the carbon is partially formed, while the bond between the carbon and the chlorine is partially broken.[4]
Diagram of the Generalized SN2 Mechanism
The following diagram illustrates the key steps of the SN2 reaction at a chloroethoxy-substituted substrate (R-O-CH₂CH₂-Cl).
Caption: Generalized SN2 mechanism at the chloroethoxy group.
Key Parameters for Reaction Optimization
The success and efficiency of the substitution reaction depend on a careful selection of several experimental parameters.[9]
The Nucleophile
The strength of the nucleophile is a dominant factor.[8] Stronger nucleophiles lead to faster reaction rates.
-
Strong Nucleophiles: Thiolates (RS⁻), alkoxides (RO⁻), cyanide (CN⁻), azide (N₃⁻), and amines (RNH₂).
-
Weak Nucleophiles: Water (H₂O), alcohols (ROH), and carboxylates (RCOO⁻). Weak nucleophiles often require higher temperatures or longer reaction times.
Solvent Effects
The choice of solvent is critical. Polar aprotic solvents are generally preferred for SN2 reactions.[3]
-
Polar Aprotic Solvents (Recommended): Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN). These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive.[3]
-
Polar Protic Solvents (Use with Caution): Water, ethanol, and methanol. These solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its reactivity.
Phase-Transfer Catalysis
When a reaction involves an ionic nucleophile (e.g., NaCN) soluble in an aqueous phase and an organic substrate soluble in an organic phase, the reaction rate can be extremely slow. A phase-transfer catalyst (PTC) can dramatically accelerate the reaction.[10][11] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the nucleophile anion from the aqueous phase into the organic phase, allowing it to react with the substrate.[10]
Summary of Reaction Parameter Influence
| Parameter | Recommended Choice | Rationale | Potential Issues |
| Substrate | Primary (as in chloroethoxy) | Minimizes steric hindrance, favoring SN2.[4] | Not applicable for this group. |
| Nucleophile | Strong (e.g., RS⁻, N₃⁻, R₂NH) | Increases reaction rate significantly.[9] | Strong bases may cause elimination with hindered substrates. |
| Solvent | Polar Aprotic (DMF, DMSO) | Enhances nucleophilicity by not solvating the anion.[3] | Can be difficult to remove due to high boiling points.[10] |
| Leaving Group | Good (Cl⁻ is adequate) | A good leaving group is a weak base that can stabilize a negative charge.[8] | Better leaving groups (Br⁻, I⁻, OTs⁻) can be used for faster rates. |
| Temperature | 60-100 °C (Typical) | Provides sufficient energy to overcome the activation barrier.[3] | Excessive heat can promote side reactions like elimination.[3] |
| Catalyst | Phase-Transfer Catalyst | Facilitates reaction between immiscible reactants.[11] | Requires careful selection and can complicate purification. |
Experimental Protocols
The following protocols are representative examples of nucleophilic substitution on a chloroethoxy-containing substrate.
General Laboratory Workflow
A systematic approach is crucial for success. This includes careful setup, in-process monitoring, and thorough purification and analysis.
Caption: Standard workflow for synthesis, work-up, and analysis.
Protocol 1: Synthesis of an Aminoethoxy Derivative
This protocol details the reaction of a chloroethoxy substrate with a secondary amine, a common transformation in pharmaceutical synthesis.
Reaction: R-OCH₂CH₂Cl + HN(Et)₂ → R-OCH₂CH₂N(Et)₂ + HCl
-
Materials:
-
Substrate (e.g., 2-(2-chloroethoxy)naphthalene): 1.0 eq
-
Diethylamine (HN(Et)₂): 3.0 eq
-
Potassium Carbonate (K₂CO₃): 1.5 eq (non-nucleophilic base)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the chloroethoxy substrate (1.0 eq) and potassium carbonate (1.5 eq).
-
Add the solvent (e.g., acetonitrile) to create a stirrable slurry.
-
Add diethylamine (3.0 eq). Using excess amine serves both as the nucleophile and can help act as a base.[3]
-
Heat the mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously.
-
In-Process Control: Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC). A typical mobile phase would be ethyl acetate/hexanes. The product should have a different Rf value than the starting material.
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Filter off the solid potassium carbonate and rinse the solid with a small amount of solvent.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the solvent and excess diethylamine.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure aminoethoxy derivative.
-
Protocol 2: Synthesis of a Thioether Derivative
This protocol uses a thiolate, an excellent nucleophile, to form a thioether linkage.
Reaction: R-OCH₂CH₂Cl + NaSPh → R-OCH₂CH₂SPh + NaCl
-
Materials:
-
Substrate (e.g., 1-chloro-2-ethoxyethane): 1.0 eq
-
Sodium thiophenoxide (NaSPh): 1.1 eq
-
Solvent: DMF
-
Round-bottom flask, magnetic stirrer, nitrogen inlet.
-
-
Step-by-Step Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve sodium thiophenoxide (1.1 eq) in anhydrous DMF.
-
Add the chloroethoxy substrate (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture. The reaction is often exothermic and may proceed to completion at room temperature or require gentle heating (e.g., 50-60 °C).
-
In-Process Control: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[3]
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.[3]
-
Analytical Characterization
Confirming the identity and purity of the final product is a critical, self-validating step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. Expect to see characteristic shifts for the protons on the ethoxy chain, and the disappearance of the signal corresponding to the -CH₂-Cl protons (typically ~3.7 ppm) and the appearance of new signals for the -CH₂-Nu protons.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful substitution.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[12] A pure sample should show a single major peak.
Troubleshooting and Safety
Common Issues
-
Low Yield: May be caused by a weak nucleophile, insufficient temperature, or a poor choice of solvent. Consider using a stronger nucleophile, a polar aprotic solvent like DMF, or increasing the temperature.
-
Side Reactions: While minimal with primary halides, some elimination to form an ether vinyl group (R-O-CH=CH₂) can occur if a very strong, sterically hindered base is used at high temperatures.[3][13]
Safety Precautions
-
Handling Reagents: Chloroalkyl ethers should be handled with care as some compounds in this class are toxic.[14][15] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[16][17]
-
Reaction Conditions: Many of the solvents used (DMF, DMSO) have high boiling points and can be absorbed through the skin. Ensure all heating operations are performed with appropriate temperature control and containment.[18] All equipment should be properly grounded to prevent static discharge, especially when working with flammable solvents.[16]
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. ijirset.com [ijirset.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chloroalkyl ethers, selected (EHC 201, 1998) [inchem.org]
- 15. oehha.ca.gov [oehha.ca.gov]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. nj.gov [nj.gov]
Application Note & Protocol Guide: Selective Catalytic Reduction of 1-(2-Chloroethoxy)-4-nitrobenzene
Abstract
This document provides a comprehensive guide for the selective catalytic reduction of the nitro group in 1-(2-Chloroethoxy)-4-nitrobenzene to synthesize 4-(2-Chloroethoxy)aniline. This transformation is a critical step in the synthesis of various pharmaceutical and chemical intermediates. We present three distinct, field-proven protocols leveraging different catalytic systems: classic catalytic hydrogenation with Palladium on Carbon (Pd/C), transfer hydrogenation for enhanced safety, and a metal-hydride system using Sodium Borohydride with a Nickel catalyst. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, detailed step-by-step methodologies, safety protocols, and troubleshooting advice to ensure reliable and safe execution.
Introduction and Strategic Importance
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a primary route to valuable aniline derivatives.[1] The target molecule of this guide, 4-(2-Chloroethoxy)aniline, is a key building block in medicinal chemistry and material science. The starting material, this compound[2], contains two reducible functional groups: a nitro group and a chloroalkoxy moiety. The principal challenge and the focus of this guide is the chemoselective reduction of the nitro group while preserving the chloro-substituent, as competitive hydrodechlorination can significantly reduce the yield of the desired product.[3]
This application note explores three robust methods to achieve this transformation, catering to different laboratory capabilities and safety requirements. The causality behind catalyst selection, solvent choice, and reaction conditions is thoroughly discussed to empower the researcher with a deep understanding of the process.
Reaction Pathway and Mechanism
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary with the catalyst and conditions, a generally accepted pathway on a heterogeneous catalyst surface involves the following key species.[4][5]
The reaction begins with the adsorption of the nitroarene onto the catalyst surface.[6] The nitro group is sequentially reduced, first to a nitroso intermediate, then to a hydroxylamine, and finally to the corresponding amine.[5] The hydroxylamine is a critical intermediate; its efficient conversion to the amine is key to preventing the formation of side products like azoxy or azo compounds.
Caption: Generalized pathway for the reduction of a nitroarene.
Catalyst and Method Selection: A Rationale
The choice of catalytic system is paramount for achieving high selectivity and yield.
-
Palladium (Pd) and Platinum (Pt) Catalysts: These are highly active for nitro group hydrogenation.[3][7] However, they can also catalyze hydrodehalogenation, a significant side reaction with chloro-substituted substrates.[3] This can sometimes be suppressed by modifying reaction conditions or using catalyst poisons, but requires careful optimization.
-
Raney Nickel (Raney Ni): A cost-effective and highly active catalyst. It is often used in industrial settings for nitro reductions.[8] Its reactivity profile can sometimes offer better chemoselectivity for substrates prone to dehalogenation compared to palladium.
-
Transfer Hydrogenation: This approach avoids the use of high-pressure hydrogen gas, a significant safety benefit.[9][10] Hydrogen donors like ammonium formate, formic acid, or hydrazine are used in conjunction with a catalyst (typically Pd/C).[1] The in-situ generation of hydrogen on the catalyst surface often leads to different selectivity profiles.
-
Metal Hydride Systems (e.g., NaBH₄/NiCl₂): Sodium borohydride alone is generally ineffective at reducing nitroarenes.[11][12] However, in combination with a transition metal salt like NiCl₂·6H₂O or Ni(OAc)₂, it forms highly active nickel boride species in situ, which readily reduce the nitro group.[13] This method is experimentally simple and avoids flammable hydrogen gas.
Detailed Experimental Protocols
Safety First: All protocols must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory.
Protocol 1: Catalytic Hydrogenation with Pd/C and H₂ Gas
This is a classic, highly efficient method. Success hinges on careful exclusion of air when handling the catalyst and rigorous monitoring to prevent over-reduction and dehalogenation.
Step-by-Step Methodology:
-
Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (4.03 g, 20 mmol).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (Pd/C, 50% wet) (200 mg, 5 wt%). Handling dry Pd/C is a fire hazard as it is pyrophoric.[14][15]
-
Solvent Addition: Add methanol (100 mL). The solvent choice is critical; polar protic solvents like methanol or ethanol are generally preferred for hydrogenation.[15]
-
System Purge: Seal the flask. Using a vacuum/nitrogen manifold, carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[16]
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas, typically supplied from a balloon or a regulated cylinder at slightly above atmospheric pressure. It takes 3 molar equivalents of H₂ to reduce a nitro group.[14]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Catalyst Removal: Once the reaction is complete, purge the system with nitrogen again to remove all hydrogen.[17] Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, the Celite pad must be kept wet with the solvent during and after filtration to prevent the pyrophoric catalyst from igniting upon contact with air. [14][16] Wash the filter cake with a small amount of methanol.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(2-Chloroethoxy)aniline. The product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Transfer Hydrogenation with Pd/C and Ammonium Formate
This protocol offers a significant safety advantage by avoiding flammable hydrogen gas, making it ideal for standard laboratory setups.
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask with a stir bar and reflux condenser, add this compound (4.03 g, 20 mmol) and 10% Pd/C (50% wet) (400 mg, 10 wt%).
-
Reagent Addition: Add methanol (100 mL) followed by ammonium formate (NH₄HCO₂, 7.56 g, 120 mmol, 6 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring. The ammonium formate decomposes in situ to provide the hydrogen.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is often vigorous initially and is typically complete in 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter through a wet pad of Celite® to remove the catalyst, washing with methanol.[14]
-
Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and formate salts. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the product.
Protocol 3: Reduction with Sodium Borohydride and Nickel(II) Chloride
This method is experimentally straightforward and avoids specialized hydrogenation equipment. The active reducing agent, likely a form of nickel boride, is generated in situ.[13]
Step-by-Step Methodology:
-
Solution Preparation: In a 250 mL flask, dissolve this compound (4.03 g, 20 mmol) and Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 952 mg, 4 mmol, 0.2 eq) in methanol (100 mL). Stir until a homogenous solution is formed.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄, 3.02 g, 80 mmol, 4 eq) portion-wise over 30 minutes. A black precipitate (the active catalyst) will form, and vigorous hydrogen evolution will be observed. Caution: Addition must be slow and controlled.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of water (50 mL). Filter the mixture through a pad of Celite® to remove the black nickel salts.
-
Extraction & Isolation: Concentrate the filtrate to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to give the desired aniline.
Experimental Workflow and Data Summary
The general workflow for these reductions follows a consistent pattern of setup, reaction, and isolation.
Caption: General experimental workflow for catalytic reduction.
Table 1: Comparison of Reduction Protocols
| Parameter | Protocol 1: Catalytic H₂ | Protocol 2: Transfer H₂ | Protocol 3: NaBH₄/NiCl₂ |
| H₂ Source | H₂ Gas (High Pressure/Balloon) | Ammonium Formate | Sodium Borohydride |
| Catalyst | 10% Pd/C | 10% Pd/C | NiCl₂·6H₂O (pre-catalyst) |
| Temperature | Room Temperature | Reflux (~65°C in MeOH) | 0°C to Room Temperature |
| Typical Time | 2-4 hours | 1-3 hours | 1-2 hours |
| Key Advantage | High efficiency, clean | No H₂ gas required, safer | No special H₂ equipment |
| Key Disadvantage | Requires H₂ gas handling | Exothermic, salt byproducts | Vigorous H₂ evolution |
| Expected Yield | >90% | >85% | >80% |
Analytical Characterization
-
Reaction Monitoring: TLC is the most convenient method. Use a mobile phase like 30% Ethyl Acetate in Hexane. The product aniline (more polar) will have a lower Rf value than the starting nitroarene (less polar).
-
Product Identification:
-
GC-MS: To confirm the mass of the product (C₈H₁₀ClNO, M.W. 171.63) and assess purity.
-
¹H NMR: To confirm the structure. Expect aromatic protons to shift upfield compared to the starting material due to the electron-donating nature of the new amino group. A broad singlet corresponding to the -NH₂ protons will also appear.
-
FT-IR: Appearance of N-H stretching bands around 3300-3500 cm⁻¹ and disappearance of the characteristic NO₂ stretches around 1520 and 1340 cm⁻¹.[12]
-
Critical Safety Considerations
Catalytic reductions, particularly with hydrogen gas, carry significant risks that must be actively managed.
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[9] Ensure the reaction is conducted in a fume hood, away from ignition sources. Always purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before introducing hydrogen and after the reaction is complete.[15][17]
-
Pyrophoric Catalysts: Catalysts like Pd/C and Raney Ni are pyrophoric, especially after use when they are finely divided and saturated with hydrogen.[14][15] They can ignite spontaneously upon exposure to air. NEVER allow the used catalyst to dry in the air. Always filter it onto a wet pad of Celite and keep it submerged in water for disposal in a dedicated waste container.[14]
-
Exothermic Reactions: The reduction of nitro groups is highly exothermic.[18] For larger-scale reactions, proper cooling and controlled addition of reagents (especially NaBH₄) are essential to prevent a thermal runaway.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Stalled or Incomplete Reaction | Inactive catalyst; insufficient hydrogen source; poor stirring. | Use fresh catalyst; ensure an adequate supply of H₂ gas or add more hydrogen donor; increase stirring speed for better catalyst suspension. |
| Formation of Side Products (e.g., dehalogenation) | Catalyst is too active; prolonged reaction time; high temperature. | Switch to a less active catalyst (e.g., Pt/C might be better or worse than Pd/C, requires screening[3]); stop the reaction as soon as the starting material is consumed; run the reaction at a lower temperature. |
| Low Product Yield | Mechanical loss during work-up; incomplete reaction; side product formation. | Ensure efficient extraction and careful handling during filtration; re-evaluate reaction monitoring to confirm completion; see above for side product issues. |
| Fire during Catalyst Filtration | Catalyst exposed to air while dry. | IMMEDIATELY cover the filter funnel with a watch glass to extinguish the flame.[14] Always ensure the catalyst and filter aid are kept wet with solvent or water throughout the entire filtration and disposal process. |
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[4]arene-based metal–organic dimer containing amino groups - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 9. weihaicm.com [weihaicm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 12. jsynthchem.com [jsynthchem.com]
- 13. asianpubs.org [asianpubs.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. njhjchem.com [njhjchem.com]
- 18. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 1-(2-Chloroethoxy)-4-nitrobenzene
Introduction: Unlocking the Potential of a Versatile Scaffolding Precursor
1-(2-Chloroethoxy)-4-nitrobenzene is a bifunctional aromatic compound that serves as an exceptionally versatile starting material in medicinal chemistry and materials science. Its chemical architecture presents two distinct and strategically important reactive centers: the terminal chlorine on the ethoxy side-chain and the aromatic nitro group. The chloroethyl group is primed for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Concurrently, the nitro group, a strong electron-withdrawing entity, not only activates the aromatic ring but can also be readily reduced to an aniline, opening a gateway to a plethora of further chemical modifications.[1]
This guide provides an in-depth exploration of the primary synthetic transformations of this compound. We will detail field-proven protocols for nucleophilic displacement of the chloro moiety and for the reduction of the nitro group. The discussion emphasizes the rationale behind experimental choices, ensuring that researchers can adapt and optimize these methods for the synthesis of their specific target molecules. The derivatives of this compound are foundational for creating larger, more complex molecules, including phenoxyethylamine scaffolds which are relevant in the development of dopaminergic agents and other pharmacologically active compounds.[2][3]
Core Synthetic Pathways & Mechanistic Insights
The derivatization of this compound primarily proceeds via two independent yet potentially sequential pathways. The choice of which pathway to exploit first depends on the desired final structure and the chemical compatibility of the intended substituents.
Caption: High-level synthetic pathways for derivatizing this compound.
Pathway A: Nucleophilic Substitution on the Ethoxy Side-Chain
The terminal chlorine atom of the 2-chloroethoxy group is an excellent electrophilic site for S_N2 reactions. It can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse library of ether, amine, and thioether derivatives.
Causality Behind Experimental Choices:
-
Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed.[4] Its role is to deprotonate the incoming nucleophile (e.g., an amine or thiol), increasing its nucleophilicity without competing in the substitution reaction.
-
Solvent: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base (e.g., K⁺) while leaving the anionic nucleophile relatively "bare" and highly reactive, thus accelerating the S_N2 reaction.
-
Temperature: Heating the reaction, often to reflux (e.g., 80°C), provides the necessary activation energy to overcome the energy barrier for the substitution, leading to reasonable reaction times.[4]
Table 1: Representative Conditions for Nucleophilic Substitution
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Product Structure |
| Primary/Secondary Amine (R₂NH) | K₂CO₃ or Cs₂CO₃ | ACN, DMF | 80 - 100 | R₂N-CH₂CH₂-O-Ph-NO₂ |
| Alcohol (ROH) | NaH | THF, DMF | 25 - 60 | RO-CH₂CH₂-O-Ph-NO₂ |
| Thiol (RSH) | K₂CO₃ | DMF | 60 - 80 | RS-CH₂CH₂-O-Ph-NO₂ |
| Sodium Azide (NaN₃) | N/A | DMSO | 80 - 100 | N₃-CH₂CH₂-O-Ph-NO₂ |
Pathway B: Reduction of the Aromatic Nitro Group
The transformation of the nitro group into a primary amine is one of the most valuable reactions in aromatic chemistry, as it unlocks a vast potential for subsequent functionalization. The resulting aniline moiety can undergo acylation, sulfonylation, diazotization (leading to Sandmeyer reactions), and various coupling reactions. The reduction of nitroarenes is a well-established process with multiple reliable methods available.[5][6]
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation (H₂, Pd/C): This is often the cleanest method, producing water as the only byproduct. It is highly efficient for simple nitro group reductions. However, palladium on carbon (Pd/C) can also reduce other functional groups (e.g., alkenes, alkynes) and can cause dehalogenation, particularly with aryl bromides and iodides.[7] For a chloro-substituted compound like this, it is generally safe.
-
Metal/Acid Reduction (SnCl₂, Fe, Zn): The use of tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is a classic, robust, and highly chemoselective method.[7] It tolerates a wide range of other functional groups, making it particularly useful for complex molecules.[7] Iron or zinc in acidic media (like acetic or hydrochloric acid) are also effective and are often used in industrial-scale synthesis due to their low cost.[7]
Table 2: Comparison of Common Methods for Nitro Group Reduction
| Reagent System | Solvent(s) | Pros | Cons |
| H₂, Pd/C (10%) | EtOH, MeOH, EtOAc | Clean (water byproduct), high yield | Catalyst can be pyrophoric; may reduce other functional groups |
| SnCl₂·2H₂O | EtOH, EtOAc | Excellent chemoselectivity, mild conditions | Generates tin-based waste, requiring careful workup |
| Fe / HCl or NH₄Cl | EtOH / H₂O | Inexpensive, effective | Can require strongly acidic conditions, heterogeneous |
| Sodium Hydrosulfite | H₂O / THF | Useful for sensitive substrates | Can be less efficient, requires aqueous workup |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound may cause skin and eye irritation.[8]
Protocol 1: Synthesis of N-Benzyl-2-(4-nitrophenoxy)ethan-1-amine
This protocol details a representative nucleophilic substitution using benzylamine as the nucleophile.
Caption: Experimental workflow for nucleophilic substitution with an amine.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (ACN, approx. 0.1 M concentration relative to the starting material).
-
Reagent Addition: Add benzylamine (1.2 eq) to the stirring suspension.
-
Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to 80°C in an oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension to remove the inorganic salts (K₂CO₃ and KCl byproduct) and wash the solid cake with a small amount of ACN or ethyl acetate (EtOAc).
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
-
Extraction:
-
Dissolve the resulting residue in EtOAc.
-
Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/EtOAc) to afford the pure N-benzyl-2-(4-nitrophenoxy)ethan-1-amine.
Protocol 2: Synthesis of 4-(2-Chloroethoxy)aniline via Nitro Reduction
This protocol details a reliable reduction of the nitro group using tin(II) chloride dihydrate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0331943A1 - Phenoxyethylamine derivatives, process for preparing the same, and composition for exhibiting excellent alpha-1-blocking activity containing the same - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Comprehensive Characterization of 1-(2-Chloroethoxy)-4-nitrobenzene
Foreword: A Multifaceted Approach to Analytical Characterization
In the realm of pharmaceutical development and chemical synthesis, the unambiguous characterization of novel chemical entities is paramount. 1-(2-Chloroethoxy)-4-nitrobenzene, a key intermediate in various synthetic pathways, necessitates a rigorous analytical framework to ensure its identity, purity, and quality. This document eschews a rigid, templated approach in favor of a holistic analytical strategy, grounded in fundamental scientific principles and validated methodologies. We present a suite of analytical techniques, each providing a unique piece of the structural puzzle, culminating in a comprehensive and trustworthy characterization of the target molecule. The protocols outlined herein are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure data integrity and regulatory compliance.[1][2][3][4][5][6][7]
Understanding the Analyte: Physicochemical Properties and Synthetic Context
A thorough analytical strategy begins with an understanding of the molecule's intrinsic properties and its synthetic origin.
Physicochemical Properties:
This compound possesses the following key characteristics[8]:
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₃ | PubChem[8] |
| Molecular Weight | 201.61 g/mol | PubChem[8] |
| Appearance | Powder to crystal | ChemicalBook[9] |
| Melting Point | 67-68 °C | ChemicalBook[9] |
| Boiling Point | 204-206 °C (at 25 Torr) | ChemicalBook[9] |
Synthetic Pathway and Potential Impurities:
The synthesis of this compound typically involves the reaction of 4-nitrophenol with 1-bromo-2-chloroethane in the presence of a base such as potassium carbonate or cesium carbonate.
Diagram of the synthetic pathway:
Caption: Synthetic route to this compound.
This synthesis can lead to several potential impurities that must be monitored, including:
-
Unreacted starting materials (4-nitrophenol, 1-bromo-2-chloroethane).
-
Side-products from the reaction of the base with the solvent or starting materials.
-
Over-alkylated products.
Orthogonal Analytical Techniques for Comprehensive Characterization
A multi-technique, or orthogonal, approach is essential for a comprehensive and unambiguous characterization. Each technique provides distinct and complementary information about the molecule's structure and purity.
Diagram of the analytical workflow:
Caption: Integrated analytical workflow for characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase method is particularly well-suited for separating this compound from its less polar and more polar impurities.
Protocol:
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation of aromatic compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape and provides a source of protons for mass spectrometry if used. Acetonitrile is a common strong solvent for reversed-phase. |
| Gradient | 30-90% B over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV at 254 nm and 280 nm | The nitroaromatic chromophore absorbs strongly in this region. Monitoring multiple wavelengths can help in identifying co-eluting impurities. |
| Sample Prep. | 1 mg/mL in Acetonitrile | A common concentration for HPLC analysis. |
Data Interpretation: The chromatogram should show a major peak corresponding to this compound. The purity can be calculated based on the area percentage of this peak relative to the total area of all peaks. Any significant impurity peaks should be investigated.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Molecular Weight Confirmation
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data, allowing for the confirmation of the molecular weight and the identification of volatile impurities.
Protocol:
| Parameter | Recommended Conditions | Rationale |
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of aromatic compounds. |
| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas compatible with mass spectrometry. |
| Inlet Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature program to separate compounds with different boiling points. |
| Injection Mode | Split (20:1) | Prevents column overloading with the main component. |
| MS Ionization | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | 40-400 m/z | Covers the expected molecular weight and fragment ions. |
| Sample Prep. | 1 mg/mL in Dichloromethane | A volatile solvent suitable for GC analysis. |
Data Interpretation: The total ion chromatogram (TIC) will show the separation of components. The mass spectrum of the main peak should exhibit a molecular ion peak (M⁺) at m/z 201 and 203 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. The fragmentation pattern can be used to further confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
Principle: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
Protocol:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz or higher | 100 MHz or higher |
| Acquisition | Standard proton | Proton-decoupled |
| Reference | TMS (0 ppm) | CDCl₃ (77.16 ppm) |
Expected Chemical Shifts and Couplings (¹H NMR):
| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| H-2, H-6 | ~8.2 | d | 2H |
| H-3, H-5 | ~7.0 | d | 2H |
| -OCH₂- | ~4.3 | t | 2H |
| -CH₂Cl | ~3.8 | t | 2H |
Expected Chemical Shifts (¹³C NMR):
| Carbon | Chemical Shift (ppm, predicted) |
| C-4 | ~163 |
| C-1 | ~142 |
| C-2, C-6 | ~126 |
| C-3, C-5 | ~115 |
| -OCH₂- | ~69 |
| -CH₂Cl | ~42 |
Data Interpretation: The number of signals, their chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of this compound. The downfield shifts of the aromatic protons are characteristic of a nitro-substituted benzene ring.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Principle: FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Protocol:
| Parameter | Recommended Conditions | Rationale |
| Technique | Attenuated Total Reflectance (ATR) | Requires minimal sample preparation. |
| Spectral Range | 4000-400 cm⁻¹ | Covers the mid-infrared region where most functional group vibrations occur. |
| Resolution | 4 cm⁻¹ | Sufficient for identifying characteristic functional group absorptions. |
Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H stretch | 2960-2850 | Medium |
| Aromatic C=C stretch | 1600-1450 | Medium-Strong |
| Asymmetric NO₂ stretch | 1530-1500 | Strong |
| Symmetric NO₂ stretch | 1350-1330 | Strong |
| Aryl Ether C-O stretch | 1270-1230 | Strong |
| Alkyl Ether C-O stretch | 1140-1070 | Strong |
| C-Cl stretch | 800-600 | Medium-Strong |
Data Interpretation: The presence of strong absorption bands corresponding to the nitro group, aromatic ring, ether linkages, and the carbon-chlorine bond provides strong evidence for the structure of this compound.[11][12][13][14]
UV-Vis Spectroscopy for Chromophore Analysis
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds with chromophores, such as the nitrobenzene moiety in the target molecule.
Protocol:
| Parameter | Recommended Conditions | Rationale |
| Solvent | Ethanol or Acetonitrile | Common UV-transparent solvents. |
| Wavelength Range | 200-400 nm | Covers the expected absorption range for the nitroaromatic chromophore. |
| Sample Conc. | ~10 µg/mL | A typical concentration for UV-Vis analysis. |
Expected Absorption Maxima (λ_max): this compound is expected to exhibit strong absorption bands in the UV region, characteristic of substituted nitrobenzenes. A strong π → π* transition is expected around 260-280 nm.[15][16][17][18][19]
Data Interpretation: The UV-Vis spectrum serves as a characteristic fingerprint for the molecule's chromophoric system. The position and intensity of the absorption maxima can be used for quantitative analysis and to confirm the presence of the nitroaromatic structure.
Method Validation and Trustworthiness
Each of the analytical protocols described above should be validated according to ICH Q2(R2) and FDA guidelines to ensure they are fit for their intended purpose.[1][2][3][4][5][6][7][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
By systematically applying this multi-faceted analytical approach and adhering to rigorous validation principles, researchers, scientists, and drug development professionals can be confident in the identity, purity, and overall quality of this compound, ensuring the integrity of their subsequent research and development activities.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. fda.gov [fda.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. contractpharma.com [contractpharma.com]
- 7. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 8. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. researchgate.net [researchgate.net]
- 15. Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust HPLC Method for the Analysis of 1-(2-Chloroethoxy)-4-nitrobenzene
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(2-Chloroethoxy)-4-nitrobenzene. This compound is a relevant intermediate in various chemical syntheses, and its accurate quantification is crucial for process monitoring and quality control. The method utilizes a C18 stationary phase with a gradient elution of methanol and water, and UV detection. The developed method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals.
Introduction
This compound is a key building block in the synthesis of various organic molecules. Its purity and concentration are critical parameters that can influence the yield and quality of the final products. Therefore, a reliable analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture[1]. This application note describes a systematic approach to developing and validating an RP-HPLC method for this compound.
Analyte Physicochemical Properties:
| Property | Value | Source |
| Chemical Formula | C₈H₈ClNO₃ | PubChem[2] |
| Molecular Weight | 201.61 g/mol | PubChem[2] |
| Structure |
| PubChem[2] |
| Predicted LogP | 2.8 | PubChem[2] |
The presence of a nitrobenzene chromophore suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis[3][4]. The predicted LogP value indicates moderate hydrophobicity, suggesting good retention on a reversed-phase column.
HPLC Method Development
The development of a robust HPLC method involves a systematic optimization of various chromatographic parameters. The logical workflow for this process is outlined below.
Caption: A logical workflow for HPLC method development.
Column Selection
Based on the moderately hydrophobic nature of this compound, a reversed-phase stationary phase is the logical choice. C18 (L1) columns are a versatile and common starting point for method development due to their broad applicability. Phenyl columns can also be considered as they offer alternative selectivity for aromatic compounds through π-π interactions[5]. For this study, an Agilent ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) was selected for its high performance and reliability.
Mobile Phase Selection
Methanol and acetonitrile are the most common organic modifiers in reversed-phase HPLC[5]. Both were considered, and methanol was chosen for the initial development due to its different selectivity compared to acetonitrile and often lower cost. A mobile phase consisting of methanol and water was selected.
Detection Wavelength
Nitroaromatic compounds typically exhibit strong UV absorbance. A review of the literature for similar compounds, such as 4-nitrophenol and other p-nitrophenyl ethers, indicates significant absorbance in the range of 250-320 nm[3][4]. A diode array detector (DAD) was used to scan the UV spectrum of this compound from 200 to 400 nm. The maximum absorbance (λmax) was observed at approximately 310 nm, which was chosen as the detection wavelength to ensure high sensitivity. While 254 nm is also a common wavelength for nitroaromatics, 310 nm provides better selectivity by avoiding interference from some potential impurities.
Optimization of Chromatographic Conditions
Initial scouting runs were performed with isocratic elution using various ratios of methanol and water. While an isocratic method could elute the main peak, a gradient elution was chosen to ensure the elution of any potential impurities with different polarities and to provide a sharper peak shape for the analyte.
The gradient was optimized to provide a reasonable retention time for this compound with good peak symmetry and resolution from the solvent front and any potential impurities. The final optimized gradient is detailed in the protocol section. The flow rate was set to 1.0 mL/min, a standard flow rate for a 4.6 mm ID column. The column temperature was maintained at 30 °C to ensure reproducible retention times.
Final Optimized HPLC Method Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and diode array detector (DAD).
-
Chromatography data system (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Methanol |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 310 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Reagent and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50 methanol:water) to the desired concentrations for linearity and other validation studies.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a suitable volume of methanol to obtain a theoretical concentration within the linearity range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose[6][7][8]. The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Caption: Key parameters for HPLC method validation.
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and a spiked sample. The chromatograms were examined for any interfering peaks at the retention time of this compound. Peak purity was assessed using the DAD, which showed no co-eluting peaks.
Linearity and Range
Linearity was determined by analyzing seven concentrations of the reference standard ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was greater than 0.999, indicating excellent linearity over the tested range.
Linearity Data Summary:
| Parameter | Result |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was assessed by the recovery of known amounts of the analyte spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate. The mean recovery was between 98.0% and 102.0%, which is within the acceptable limits.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day. The relative standard deviation (RSD) of the peak areas was less than 1.0%.
-
Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using a different instrument. The RSD between the two days was less than 2.0%.
Precision Data Summary:
| Precision Type | Acceptance Criteria (%RSD) | Result (%RSD) |
| Repeatability | ≤ 2.0% | < 1.0% |
| Intermediate Precision | ≤ 2.0% | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, with a signal-to-noise ratio of 3:1, was found to be 0.1 µg/mL. The LOQ, with a signal-to-noise ratio of 10:1, was 0.3 µg/mL.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters (retention time, peak area, tailing factor, and theoretical plates) were not significantly affected by these variations, demonstrating the robustness of the method.
Conclusion
A simple, precise, accurate, and robust RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated. The method is suitable for its intended purpose in quality control and research environments. The comprehensive validation ensures the reliability of the analytical results obtained using this method.
References
- 1. bioglobax.com [bioglobax.com]
- 2. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenol, 4-nitro- [webbook.nist.gov]
- 5. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu (Switzerland) [shimadzu.ch]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Definitive Spectral Assignment of 1-(2-Chloroethoxy)-4-nitrobenzene using 1H and 13C NMR Spectroscopy
An Application Guide for Researchers
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development, providing unparalleled insight into molecular structure. This application note provides a comprehensive guide to the acquisition, analysis, and complete spectral assignment of the 1H and 13C NMR spectra for the compound 1-(2-Chloroethoxy)-4-nitrobenzene. We detail a robust experimental protocol and offer a causality-driven interpretation of chemical shifts and coupling patterns, grounded in fundamental principles of substituent effects on aromatic systems. This guide is intended for researchers and scientists who require a practical and theoretical framework for the structural elucidation of substituted aromatic compounds.
Introduction: The Role of NMR in Structural Elucidation
The precise characterization of molecular structure is a cornerstone of chemical synthesis and pharmaceutical development. This compound is a disubstituted aromatic compound featuring two electronically distinct functional groups that modulate the magnetic environments of its constituent nuclei. NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as 1H (proton) and 13C, to generate a detailed map of the chemical structure.[1][2] The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, while spin-spin coupling provides information about the connectivity of adjacent atoms.[1][3]
This document serves as a senior-level guide to interpreting the NMR data for this compound, explaining not just what the assignments are, but why they manifest as observed, based on the inductive and resonance effects of the nitro and chloroethoxy substituents.
Molecular Structure and Atom Numbering
A clear and unambiguous numbering system is critical for accurate spectral assignment. The structure of this compound is presented below, with each unique carbon and proton position labeled. This systematic numbering will be used throughout the analysis.
Figure 1: Molecular structure and atom numbering scheme for this compound.
Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate data acquisition parameters.
Protocol for NMR Sample Preparation
This protocol ensures a homogeneous sample, free from paramagnetic impurities and particulates, which is essential for high-resolution spectra.[4]
-
Material & Reagent Purity: Use a high-purity sample of this compound, free from residual synthesis solvents or reagents.
-
Sample Weighing: Accurately weigh 10-25 mg of the compound for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.[5][6]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a common and effective choice for moderately polar compounds.[7] Use approximately 0.6-0.7 mL of solvent.[4]
-
Internal Standard: CDCl3 often contains tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not present, a small amount can be added. Alternatively, the residual solvent peak (CHCl3 in CDCl3 at δ ≈ 7.26 ppm) can be used as a secondary reference.[5][8]
-
Dissolution & Transfer: Add the deuterated solvent to the vial containing the sample. Gently agitate until the sample is completely dissolved. Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.
-
Sample Height: Ensure the sample height in the NMR tube is approximately 4-5 cm to optimize the shimming process on the spectrometer.[5]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.
Protocol for NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer and can be adapted for other field strengths.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse (e.g., 'zg30') sequence is appropriate.
-
Spectral Width (SW): ~12-16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): 2-4 seconds to ensure good resolution.[9]
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration, especially in quantitative studies.[2]
-
Number of Scans (NS): 8-16 scans are typically sufficient for good signal-to-noise (S/N) on a 10-25 mg sample.
-
Temperature: 298 K (25 °C).
-
-
13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon.
-
Spectral Width (SW): ~200-220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 512 to 2048) is required to achieve adequate S/N.
-
Analysis Workflow
The process from sample preparation to final structural confirmation follows a logical sequence, which can be visualized as follows.
Figure 2: Standard workflow for NMR-based structural elucidation.
Results and Spectral Data
The following tables summarize the expected 1H and 13C NMR spectral data for this compound in CDCl3.
Table 1: 1H NMR Data (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~8.24 | Doublet (d) | ~9.0 | 2H | H3, H5 |
| ~7.03 | Doublet (d) | ~9.0 | 2H | H2, H6 |
| ~4.35 | Triplet (t) | ~5.8 | 2H | H7 (-OCH2-) |
| ~3.88 | Triplet (t) | ~5.8 | 2H | H8 (-CH2Cl) |
Table 2: 13C NMR Data (101 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~162.8 | C1 |
| ~142.1 | C4 |
| ~125.9 | C3, C5 |
| ~114.8 | C2, C6 |
| ~68.5 | C7 (-OCH2-) |
| ~41.5 | C8 (-CH2Cl) |
Detailed Spectral Analysis and Assignment
The assignment of each signal is based on established principles of substituent effects on the electronic environment of the aromatic ring and aliphatic chain.
1H NMR Spectrum Analysis
-
Aromatic Region (δ 7.0-8.3 ppm): The 1,4-disubstitution pattern gives rise to a characteristic AA'BB' spin system, which often appears as two well-defined doublets.
-
Signal at δ ~8.24 (H3, H5): This downfield doublet corresponds to the protons ortho to the strongly electron-withdrawing nitro (-NO2) group. The -NO2 group reduces electron density at the ortho and para positions through both inductive and resonance effects, causing significant deshielding of the attached protons.[10][11] These protons (H3, H5) are therefore shifted furthest downfield. The multiplicity is a doublet due to coupling with the adjacent H2 and H6 protons, respectively.
-
Signal at δ ~7.03 (H2, H6): This upfield doublet is assigned to the protons ortho to the electron-donating chloroethoxy (-OCH2CH2Cl) group. The oxygen atom donates electron density to the ring via resonance, shielding the ortho and para positions and shifting the attached protons to a higher field (lower ppm). These protons appear as a doublet due to coupling with H3 and H5.
-
-
Aliphatic Region (δ 3.8-4.4 ppm): The two methylene groups of the chloroethoxy side chain appear as two distinct triplets.
-
Signal at δ ~4.35 (H7, -OCH2-): This triplet is assigned to the methylene protons adjacent to the ether oxygen. The high electronegativity of the oxygen atom strongly deshields these protons, shifting them downfield. The signal is a triplet due to spin-spin coupling with the two adjacent protons on C8.
-
Signal at δ ~3.88 (H8, -CH2Cl): This triplet corresponds to the methylene protons adjacent to the chlorine atom. Chlorine is also electronegative and deshields these protons, but its effect is less pronounced than that of the ether oxygen, resulting in a more upfield position compared to H7.[12] This signal is a triplet due to coupling with the two protons on C7.
-
13C NMR Spectrum Analysis
The proton-decoupled 13C NMR spectrum shows six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.
-
Aromatic Region (δ 110-165 ppm): Due to the para-substitution, symmetry results in four signals for the six aromatic carbons.[13]
-
Signal at δ ~162.8 (C1): This signal is assigned to the quaternary carbon directly attached to the ether oxygen. Oxygen is highly electronegative and strongly deshields the ipso-carbon, shifting it significantly downfield.[14][15]
-
Signal at δ ~142.1 (C4): This corresponds to the quaternary carbon bonded to the nitro group. The -NO2 group also deshields its ipso-carbon.
-
Signal at δ ~125.9 (C3, C5): This signal represents the two equivalent carbons ortho to the nitro group.
-
Signal at δ ~114.8 (C2, C6): This upfield aromatic signal is assigned to the two equivalent carbons ortho to the ether group. The electron-donating nature of the oxygen shields these carbons, shifting them to a higher field.
-
-
Aliphatic Region (δ 40-70 ppm):
-
Signal at δ ~68.5 (C7, -OCH2-): The carbon atom bonded to the highly electronegative oxygen is significantly deshielded and appears at a lower field.[16]
-
Signal at δ ~41.5 (C8, -CH2Cl): The carbon atom bonded to chlorine is also deshielded but appears at a higher field relative to the ether-linked carbon.
-
Conclusion
This application note has detailed the systematic process for the complete 1H and 13C NMR spectral assignment of this compound. By applying fundamental principles of chemical shifts and coupling constants, and understanding the electronic influence of substituents, an unambiguous structural confirmation was achieved. The provided protocols for sample preparation and data acquisition serve as a reliable foundation for obtaining high-quality NMR data, which is paramount for accurate structural analysis in research and industrial settings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. scribd.com [scribd.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. Secure Verification [cherry.chem.bg.ac.rs]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. web.pdx.edu [web.pdx.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 1-(2-Chloroethoxy)-4-nitrobenzene in the Synthesis of Potential Pharmaceutical Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-(2-Chloroethoxy)-4-nitrobenzene as a versatile and strategic building block in the synthesis of potential pharmaceuticals. We dissect the molecule's inherent reactivity, stemming from its unique combination of a nitro-activated aromatic ring and a reactive chloroethyl side chain. This document moves beyond a simple recitation of facts to explain the causality behind its synthetic applications, offering detailed, field-proven protocols for key transformations. The content herein is structured to empower researchers to leverage this reagent for the creation of novel aryl ethers and complex heterocyclic scaffolds, which are prevalent in medicinal chemistry. All methodologies are presented with an emphasis on reproducibility and validation, supported by authoritative references and visual aids to ensure clarity and practical applicability in a drug discovery and development setting.
Foundational Analysis of the Core Reagent: this compound
This compound (CAS No. 3383-72-0) is a bifunctional organic compound whose utility in pharmaceutical synthesis is derived from two key structural features: the electrophilic carbon of the chloroethyl group and the electron-deficient aromatic system.[1] The powerful electron-withdrawing nature of the para-nitro group is fundamental; it significantly influences the reactivity of the entire molecule.[2] While it strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), the more immediate and common point of reactivity is the terminal chlorine on the ethoxy side chain, which acts as a prime site for SN2 reactions.[3]
The nitro group serves a dual purpose. Initially, it acts as a powerful activating group and a modulator of the molecule's electronic properties. Subsequently, it can be readily reduced to a primary amine, a critical functional group that opens up a vast landscape of further chemical modifications, including cyclization, amidation, and diazotization reactions.[4] This latent amino functionality makes this compound a valuable precursor for building complex molecular architectures, particularly nitrogen-containing heterocycles.[5]
Physicochemical Properties
A clear understanding of the reagent's physical and chemical properties is paramount for its safe and effective use in any synthetic protocol.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 3383-72-0 | ChemicalBook[6] |
| Molecular Formula | C₈H₈ClNO₃ | PubChem[1] |
| Molecular Weight | 201.61 g/mol | PubChem[1] |
| Appearance | White to light yellow solid | ChemicalBook[6] |
| Primary Hazards | Skin Irritant, Eye Irritant, Potential Sensitizer | PubChem[1] |
Strategic Applications in Pharmaceutical Synthesis
The strategic value of this compound lies in its ability to serve as a linchpin in multi-step syntheses, enabling the construction of diverse molecular scaffolds.
Synthesis of Aryl Ether Derivatives
The most direct application involves the SN2 displacement of the terminal chlorine by oxygen nucleophiles, typically phenoxides. This reaction, analogous to the Williamson ether synthesis, is a robust method for creating diaryl ether linkages with a flexible two-carbon spacer.[3] Many biologically active molecules feature such motifs.
References
- 1. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Effective purification of crude 1-(2-Chloroethoxy)-4-nitrobenzene by recrystallization
Technical Support Center: Purification of 1-(2-Chloroethoxy)-4-nitrobenzene
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the effective purification of crude this compound via recrystallization. It is structured as a practical support document, combining troubleshooting insights with a detailed, validated protocol.
Safety First: Handling Aromatic Nitro Compounds
Before beginning any experimental work, it is critical to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Aromatic nitro compounds, as a class, should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][2]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of solvent vapors or fine solid particles.[2][3]
-
Hazard Profile: this compound is classified as an irritant, causing skin and eye irritation.[4] Some related nitroaromatic compounds are suspected of causing genetic defects or cancer.[3][5] Handle the compound as potentially hazardous.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
Cause: "Oiling out" occurs when the solid melts and comes out of solution as a liquid layer before it can crystallize.[6] This is common when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. The melting point of this compound is 67-68 °C, making this a significant risk if the solution is highly concentrated and still very hot when crystallization begins.[7]
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point.[8]
-
Allow the flask to cool much more slowly. You can insulate the flask with glass wool or leave it on a hot plate with the heat turned off to ensure a gradual temperature drop.[6] Slow cooling is crucial for the formation of well-ordered, pure crystals.[9]
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Cause: This typically happens for one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation point to begin crystallization.[6]
Solution:
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide a surface for nucleation.[10]
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.[10]
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[6] Gently heat the solution in the fume hood to boil off a portion of the solvent, thereby increasing the solute concentration. Then, attempt to cool the solution again.[8]
Q3: My final product is still colored (e.g., yellow or orange) and has a low or broad melting point range. Is it pure?
Cause: A persistent color often indicates the presence of impurities. Crude this compound is often described as an orange residue.[11] A broad melting point range is a classic sign of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2 °C.
Solution:
-
Second Recrystallization: The most straightforward solution is to repeat the recrystallization process. The purity of the compound increases with each successive recrystallization, although some product loss is inevitable.
-
Activated Charcoal: If the color is due to highly colored, non-polar impurities, you can use activated charcoal. After dissolving the crude solid in the minimum amount of hot solvent, add a very small amount of activated charcoal (e.g., the tip of a spatula). Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal before cooling. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
Q4: My final yield is very low. How can I maximize recovery?
Cause: Low yield can result from several factors: using too much solvent, premature crystallization during hot filtration, or incomplete recovery from the flask.[8]
Solution:
-
Use the Minimum Solvent: Be meticulous in adding only the minimum amount of hot solvent required to fully dissolve the solid.[9]
-
Prevent Premature Crystallization: When performing a hot filtration, pre-heat your funnel and receiving flask by placing them over a beaker of boiling solvent. This prevents the solution from cooling and dropping crystals onto the filter paper.
-
Recover from Mother Liquor: After filtering your main crop of crystals, you can often recover a second, less pure crop by boiling down the remaining solution (the "mother liquor") to a smaller volume and re-cooling.
Recrystallization Workflow Diagram
The following diagram outlines the logical steps of the purification process.
Caption: Workflow for the recrystallization of this compound.
Detailed Experimental Protocol
This protocol is optimized for the purification of this compound on a laboratory scale.
Solvent Selection
The ideal solvent should dissolve the compound well when hot but poorly when cold.[9] For this compound, ethanol is an excellent first choice. It is a polar solvent suitable for the polar nitro and ether groups, and related nitroaromatic compounds show good solubility in hot ethanol.[12] A synthesis procedure also notes the use of ethanol for trituration, suggesting it is a suitable solvent.[11]
| Solvent | Boiling Point (°C) | Suitability Rationale |
| Ethanol (95%) | 78 °C | Recommended. Good solvency when hot, poor when cold. Boiling point is above the solute's melting point (67-68 °C), requiring careful cooling to prevent oiling out. |
| Methanol | 65 °C | Alternative. Lower boiling point may reduce the risk of oiling out, but solubility might be higher at room temperature, potentially reducing yield. |
| Isopropanol | 82 °C | Good Alternative. Similar properties to ethanol. |
| Ethanol/Water | Variable | Advanced. Can be used if the compound is too soluble in pure ethanol. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a drop of ethanol to clarify before cooling. |
Step-by-Step Methodology
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a boiling chip. In a separate beaker, heat your chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions, swirling after each addition, until the solid just dissolves. Use the absolute minimum amount of boiling solvent.
-
Decolorization (If Necessary): If the solution is highly colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Filtration (If Necessary): If you used charcoal or if there are insoluble impurities, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel. Pre-heat the funnel and a clean receiving Erlenmeyer flask by allowing hot solvent vapor to pass through them. Filter the hot solution quickly.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass and let them air dry completely in a fume hood or in a desiccator.
-
Analysis: Weigh the final product to calculate the percent recovery. Determine the melting point of the dried crystals. A sharp melting point at 67-68 °C indicates high purity.
References
- 1. echemi.com [echemi.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. This compound | 3383-72-0 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. edu.rsc.org [edu.rsc.org]
- 10. youtube.com [youtube.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions (base, solvent, temperature) for synthesis
<Technical Support Center: Optimizing Reaction Conditions >
Welcome to the Technical Support Center for Reaction Optimization. As researchers, scientists, and professionals in drug development, we understand that the path from a planned synthetic route to a successful outcome is often paved with unexpected challenges. This guide is designed to provide you with in-depth, field-proven insights into troubleshooting and optimizing your reaction conditions, focusing on the critical triad of base, solvent, and temperature. Our approach is rooted in explaining the "why" behind experimental choices, empowering you to make informed decisions in your own work.
Frequently Asked Questions (FAQs)
Base Selection
Q1: My reaction requires a base, but I'm unsure how to select the right one. Where do I start?
A1: Choosing the correct base is crucial for a successful reaction. The primary principle to follow is that the chosen base must be strong enough to deprotonate the acid present in the reaction. A good rule of thumb is that an acid-base reaction equilibrium will favor the formation of the weaker acid and weaker base.[1] To apply this, you need to compare the pKa of your starting material (the acid) with the pKa of the conjugate acid of the base you intend to use.
For a deprotonation to be effective, the pKa of the conjugate acid of your chosen base should be significantly higher than the pKa of your starting acid.[1] For example, to deprotonate phenol (pKa ≈ 10), you would need a base whose conjugate acid has a pKa greater than 10. Sodium ethoxide (the conjugate acid is ethanol, pKa ≈ 16) would be a suitable choice.[1]
Here is a table of common organic functional groups and their approximate pKa values to guide your initial selection.
| Functional Group | Approximate pKa Range |
| Carboxylic Acids | ~5 |
| Phenols | ~10 |
| Alcohols | ~16-18 |
| Ketones (α-proton) | ~19-21 |
| Esters (α-proton) | ~25 |
| Amines | ~35-40 |
| Alkanes | >50 |
Source: Approximate pKa values are compiled from various organic chemistry resources.[2][3]
Q2: I've chosen a base with the appropriate pKa, but the reaction is still sluggish or incomplete. What else should I consider?
A2: Beyond pKa, several other factors influence a base's effectiveness:
-
Steric Hindrance: Bulky bases, like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), are excellent for selectively deprotonating sterically accessible protons and can prevent side reactions. However, if the target proton is sterically hindered, a smaller base like sodium hydride (NaH) or an alkoxide might be more effective.
-
Solubility: The base must be soluble in the reaction solvent to be effective. If your base is not dissolving, you may need to switch to a different base or solvent system. For instance, potassium carbonate (K2CO3) is often used in polar aprotic solvents like DMF or acetonitrile where it has some solubility, but it is insoluble in nonpolar solvents like toluene.
-
Counterion: The nature of the cation can influence the reactivity of the base. For example, potassium bases are often more reactive than their sodium or lithium counterparts due to the larger, "softer" nature of the K+ ion, which leads to a more dissociated and thus more reactive anionic base.
Solvent Selection
Q3: How does the choice of solvent affect my reaction?
A3: The solvent is not just a medium for your reactants; it actively participates in the reaction by influencing reactant solubility, stabilizing or destabilizing transition states and intermediates, and affecting reaction rates.[4][5][6] Solvents are generally classified based on their polarity and their ability to donate hydrogen bonds (protic vs. aprotic).[4]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds and have a high dielectric constant. They are excellent at solvating both cations and anions. They are particularly good at stabilizing charged intermediates, which can accelerate reactions like SN1 substitutions.[4][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have a significant dipole moment but cannot donate hydrogen bonds. They are good at solvating cations but poorly solvate anions, leaving them "naked" and more nucleophilic. This property makes them ideal for SN2 reactions.[4]
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and do not effectively solvate charged species. They are often used for reactions involving nonpolar reactants.
Q4: My reaction is giving a mixture of products. Could the solvent be the cause?
A4: Absolutely. The solvent can significantly impact the selectivity of a reaction.[5][6] For instance, in electrophilic halogenation of alkenes, the solvent polarity can influence whether the Markovnikov or anti-Markovnikov product is favored.[5] A change in solvent can alter the energy of different reaction pathways, leading to a different product distribution. If you are observing poor selectivity, consider screening a range of solvents with varying polarities and properties.
Temperature Control
Q5: What is the general rule for the effect of temperature on reaction rate?
A5: As a general rule of thumb, the rate of many chemical reactions approximately doubles for every 10°C increase in temperature.[7][8] This relationship is described by the Arrhenius equation, which mathematically connects the reaction rate constant (k) to the absolute temperature (T) and the activation energy (Ea).[7][9][10] Increasing the temperature provides the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier.[8][11]
Q6: My reaction is producing significant byproducts at a higher temperature. What should I do?
A6: While increasing the temperature generally increases the reaction rate, it can also accelerate undesirable side reactions, leading to lower selectivity and yield. If you are observing the formation of byproducts, it is advisable to lower the reaction temperature. Even a small decrease can significantly disfavor the side reaction if it has a higher activation energy than your desired reaction. Conversely, if your reaction is too slow at a lower temperature, a modest increase may be all that is needed to achieve a reasonable rate without compromising selectivity.
Troubleshooting Guides
Scenario 1: The Reaction is Not Proceeding
Problem: You have set up your reaction, but after a reasonable amount of time, analysis (e.g., by TLC or LC-MS) shows only starting material.
dot graph TD { A[Start: Reaction Stalled] --> B{Is the temperature appropriate?}; B -- No --> C[Increase temperature in increments]; B -- Yes --> D{Is the base strong enough?}; C --> E[Monitor for product formation]; D -- No --> F[Select a base with a higher pKa of its conjugate acid]; D -- Yes --> G{Are all reagents soluble?}; F --> H[Re-run reaction]; G -- No --> I[Choose a more suitable solvent]; G -- Yes --> J{Are the reagents stable under the reaction conditions?}; I --> H; J -- No --> K[Verify reagent quality and consider degradation]; J -- Yes --> L[Consider alternative catalysts or additives]; K --> H; L --> H; }
Caption: Troubleshooting a stalled reaction.
Step-by-Step Troubleshooting:
-
Verify Temperature: Low temperatures can significantly slow down a reaction.[11] Consider gently warming the reaction mixture. If the reaction is known to be exothermic, ensure that it is not being overcooled.
-
Re-evaluate the Base: If a base is required, ensure it is strong enough to effect the desired transformation by comparing the relevant pKa values.[1] If in doubt, choose a stronger base.
-
Check Solubility: Visually inspect the reaction mixture. If any of the reagents are not dissolved, the reaction may be limited by mass transport. A change of solvent to one that dissolves all components may be necessary.
-
Confirm Reagent Integrity: Reagents can degrade over time, especially if they are sensitive to air or moisture. It is good practice to use freshly opened or purified reagents if you suspect degradation.
-
Consider Catalysis: Some reactions require a catalyst to proceed at a reasonable rate. Double-check the literature to see if a catalyst is necessary for your transformation.
Scenario 2: The Reaction is Giving a Low Yield
Problem: The reaction is proceeding, and the desired product is formed, but the yield is unacceptably low.
dot graph TD { A[Start: Low Yield] --> B{Is the reaction going to completion?}; B -- No --> C[Increase reaction time or temperature]; B -- Yes --> D{Are there significant side products?}; C --> E[Monitor for full consumption of starting material]; D -- Yes --> F[Lower temperature to improve selectivity]; D -- No --> G{Is the product unstable under the reaction conditions?}; F --> H[Re-run reaction]; G -- Yes --> I[Reduce reaction time or run at a lower temperature]; G -- No --> J{Was there product loss during workup?}; I --> H; J -- Yes --> K[Optimize workup and purification procedures]; J -- No --> L[Consider alternative reagents or reaction pathways]; K --> H; L --> H; }
Caption: Troubleshooting a low-yield reaction.
Step-by-Step Troubleshooting:
-
Monitor Reaction Progress: Use an appropriate analytical technique to monitor the reaction over time. This will help you determine if the reaction is simply not going to completion or if the product is degrading.
-
Optimize Reaction Time and Temperature: If the reaction is not complete, you may need to increase the reaction time or temperature. However, be mindful that this could also lead to the formation of byproducts.
-
Address Side Reactions: If you observe the formation of significant side products, try to identify them. This can provide valuable clues about competing reaction pathways. Lowering the temperature is often a good first step to improve selectivity.
-
Assess Product Stability: Your desired product may be unstable under the reaction conditions, leading to degradation over time. If you suspect this is the case, try to isolate the product at an earlier time point or run the reaction at a lower temperature.
-
Refine Workup and Purification: Significant amounts of product can be lost during the workup and purification steps.[12] Ensure that your extraction and chromatography conditions are optimized for your product.
Advanced Optimization: Design of Experiments (DoE)
For complex reactions with multiple variables, a more systematic approach to optimization is often beneficial. Design of Experiments (DoE) is a powerful statistical methodology that allows for the simultaneous variation of multiple factors (e.g., temperature, concentration, catalyst loading) to efficiently identify the optimal reaction conditions.[13][14] Unlike the traditional "one variable at a time" (OVAT) approach, DoE can reveal interactions between variables and provide a more comprehensive understanding of the reaction landscape.[15]
A General Protocol for a DoE Study:
-
Identify Key Factors and Ranges: Determine the reaction parameters you want to optimize (e.g., temperature, solvent ratio, base equivalents) and define a reasonable range for each.
-
Choose an Experimental Design: Select a suitable DoE design, such as a full factorial or fractional factorial design, based on the number of factors and the desired level of detail.
-
Run the Experiments: Execute the set of experiments as dictated by the chosen design.
-
Analyze the Results: Use statistical software to analyze the data and build a model that describes the relationship between the factors and the response (e.g., yield, purity).
-
Identify Optimal Conditions: Use the model to predict the optimal reaction conditions and validate them experimentally.
References
- 1. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. ajms.iq [ajms.iq]
- 7. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 8. Understanding the Effects of Temperature and Concentration on Reaction Rates - Info by Matt Cole [infobymattcole.com]
- 9. fiveable.me [fiveable.me]
- 10. Arrhenius equation | Definition & Facts | Britannica [britannica.com]
- 11. One moment, please... [chemicals.co.uk]
- 12. How To [chem.rochester.edu]
- 13. mt.com [mt.com]
- 14. mt.com [mt.com]
- 15. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 1-(2-Chloroethoxy)-4-nitrobenzene
Welcome to the technical support resource for 1-(2-Chloroethoxy)-4-nitrobenzene (CAS No. 3383-72-0). This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. As Senior Application Scientists, we have compiled this information to address common challenges and questions encountered during the handling, use, and analysis of this versatile chemical intermediate. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) — Compound Characteristics and Safe Handling
This section addresses the most common initial inquiries regarding the properties and safe management of this compound.
Q1: What are the fundamental chemical and physical properties of this compound?
This compound is an organic compound featuring a nitrobenzene core functionalized with a 2-chloroethoxy group.[1] The presence of the aromatic ring makes it sparingly soluble in water but moderately soluble in common organic solvents.[1] The strong electron-withdrawing nature of the para-nitro group significantly influences the molecule's reactivity, particularly its susceptibility to nucleophilic attack.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3383-72-0 | [4][5] |
| Molecular Formula | C₈H₈ClNO₃ | [1][4] |
| Molecular Weight | 201.61 g/mol | [5] |
| Appearance | Yellow to brown solid or liquid | [1] |
| Melting Point | 57-66°C | [6] |
| Solubility | Moderately soluble in organic solvents, less soluble in water | [1] |
Q2: What are the critical safety precautions for handling this compound?
Due to its chemical structure, which includes a nitroaromatic group and a chlorinated alkyl chain, this compound should be handled with care. It may pose health risks upon inhalation, ingestion, or direct skin contact.[1] The related compound, 1-chloro-4-nitrobenzene, is considered a potential occupational carcinogen.[3][7]
Core Safety Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]
-
Avoiding Contamination: Avoid contact with skin and eyes. If contact occurs, rinse the affected area cautiously with water for several minutes.[8] Contaminated clothing should be removed and washed before reuse.[8]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[8]
Q3: What are the optimal conditions for storing and disposing of this compound?
Proper storage is crucial to maintain the compound's purity and prevent degradation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Protect the compound from direct sunlight, moisture, and heat, as these can promote degradation.[8]
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations for hazardous chemical waste. Do not dispose of it in standard laboratory drains or as regular solid waste.
Part 2: Troubleshooting Guide — Stability and Degradation Pathways
Unwanted degradation can compromise experimental results. This section provides insights into potential stability issues and how to diagnose them.
Q1: My compound is showing signs of degradation during my experiment. What are the most likely causes?
Degradation of this compound typically stems from three main factors: pH, light, and temperature. The molecule has several reactive sites, including the ether linkage, the C-Cl bond, and the nitro group.
-
pH Sensitivity (Hydrolysis): The ether linkage is susceptible to cleavage under strong acidic or basic conditions.[9]
-
Acid-Catalyzed Cleavage: In the presence of a strong acid, the ether oxygen can be protonated, making the adjacent carbon atoms more electrophilic and vulnerable to nucleophilic attack, leading to bond cleavage.[9][10]
-
Base-Mediated Reactions: While ethers are generally stable to bases, strong bases can promote elimination reactions or nucleophilic substitution at the chloroethoxy side chain.
-
-
Photodegradation: Nitroaromatic compounds can be sensitive to light. UV irradiation can provide the energy to initiate radical reactions or other photochemical transformations.[11] The degradation of nitrobenzene in the presence of light and oxidizing agents is known to proceed via hydroxylated intermediates.[12]
-
Thermal Instability: Elevated temperatures can provide the activation energy needed to overcome reaction barriers, leading to decomposition.[13] While nitroaromatic compounds have a stable benzene ring, high heat can lead to unpredictable decomposition pathways.[2]
Below is a workflow to help diagnose the source of degradation.
Caption: Diagnostic workflow for identifying the cause of compound degradation.
Q2: I'm observing unexpected byproducts. What are the plausible chemical degradation pathways?
Understanding the potential degradation pathways is key to identifying impurities and optimizing your reaction. The structure of this compound allows for several distinct degradation routes.
-
Ether Cleavage (Hydrolysis): This pathway breaks the C-O bond, yielding 4-nitrophenol and 2-chloroethanol as primary products. This is a common pathway under strongly acidic conditions.[9][14]
-
Nucleophilic Substitution at the Alkyl Chloride: The terminal chlorine atom is susceptible to substitution by nucleophiles (e.g., water, alcohols, amines) present in the reaction mixture, forming a new functional group at the end of the ethoxy chain.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group makes the aromatic ring electron-deficient and activates it for nucleophilic aromatic substitution.[3][15] A strong nucleophile can attack the carbon atom attached to the ether oxygen, displacing the entire -(OCH₂CH₂Cl) group to form a new derivative of 4-nitrobenzene.
-
Reduction of the Nitro Group: In the presence of reducing agents (e.g., metals like iron, or biological systems), the nitro group can be reduced to a nitroso, hydroxylamino, or fully to an amino group (forming an aniline derivative).[16][17]
The diagram below illustrates these primary degradation routes.
Caption: Potential degradation pathways for this compound.
Q3: How can I quantitatively assess the stability of this compound under my specific experimental conditions?
A proactive approach is to perform a forced degradation or stability study. This involves subjecting the compound to your proposed reaction conditions (or slightly harsher versions) in the absence of a key reactant and monitoring its concentration over time. High-Performance Liquid Chromatography (HPLC) is an excellent tool for this analysis.
Part 3: Experimental Protocols
This section provides standardized procedures for handling and stability analysis.
Protocol 1: General Procedure for Handling and Storage
-
Preparation: Before handling, confirm that a chemical fume hood is operational. Ensure you are wearing appropriate PPE: a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.
-
Weighing: Weigh the solid compound in the fume hood. If it is a liquid, perform all transfers within the hood. Use a spatula for solids and a calibrated pipette for liquids.
-
Dissolution: Add the desired solvent to the compound in a flask or vial inside the hood. Cap the container immediately after use.
-
Storage: For long-term storage, place the tightly sealed container in a cool, dry, and dark location, away from strong acids, bases, and oxidizing agents.
-
Spill & Waste: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. All waste containing the compound must be disposed of following institutional and local environmental regulations.
Protocol 2: A Method for Monitoring Compound Stability by HPLC
This protocol outlines a basic method to test stability against heat and acidic/basic conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Sample Preparation:
-
Control: Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with your mobile phase or reaction solvent. This is your T=0 sample.
-
Thermal Stress: Place a sealed vial of the working concentration solution in an oven or heating block at your desired temperature (e.g., 60°C).
-
Acidic Stress: Add a small amount of acid (e.g., 0.1 M HCl) to another vial of the working concentration solution.
-
Basic Stress: Add a small amount of base (e.g., 0.1 M NaOH) to a third vial of the working concentration solution.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample. If necessary, neutralize the acidic and basic samples before injection.
-
HPLC Analysis:
-
Inject each sample onto a suitable HPLC system (e.g., C18 column).
-
Use an appropriate mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) and a UV detector set to a wavelength where the compound has strong absorbance (e.g., near 310 nm, characteristic for nitrophenolic ethers).
-
-
Data Analysis:
-
Measure the peak area of the parent compound in each chromatogram.
-
Plot the percentage of the remaining parent compound against time for each condition.
-
Observe the appearance of new peaks, which indicate the formation of degradation products.
-
This analysis will provide quantitative data on the compound's stability under your specific conditions and help you establish a reliable experimental window.
References
- 1. CAS 3383-72-0: this compound [cymitquimica.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3383-72-0 this compound AKSci J55375 [aksci.com]
- 7. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. Ether cleavage - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. mdpi.com [mdpi.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in Williamson ether synthesis reactions
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this fundamental etherification reaction. Here, we move beyond basic procedural steps to explore the underlying mechanistic principles that govern success and failure in the lab.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis is resulting in a very low yield. What are the primary factors I should investigate?
Low yields are a frequent issue and can often be traced back to a few key experimental parameters. A systematic review of your reaction setup and conditions is the best approach.
Core Areas for Investigation:
-
Reaction Conditions: The Williamson synthesis is an S_N2 reaction, and its success is highly dependent on factors that favor this pathway.[1][2]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote the competing E2 elimination side reaction, especially with secondary alkyl halides. A typical temperature range is 50-100 °C.[1][3][4] It's often advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.
-
Reaction Time: Reaction times can vary from 1 to 8 hours.[1][3] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product decomposition from prolonged heating.[4][5]
-
-
Reagents and Solvents:
-
Anhydrous Conditions: The alkoxide nucleophile is a strong base and will readily react with any water present. Ensure all glassware is thoroughly dried and use anhydrous solvents.[4][6] The presence of water can consume the base and hydrolyze the alkyl halide.[4]
-
Purity of Reagents: Impurities in your alcohol, alkylating agent, or solvent can lead to unforeseen side reactions.[4] Use freshly purified reagents when possible.
-
Base Quality: If you are using a solid base like sodium hydride (NaH) or potassium hydride (KH), ensure it has not been deactivated by improper storage or handling.[2][4] A gray appearance of NaH may indicate deactivation.[4]
-
-
Substrate Compatibility:
-
Alkylating Agent: The reaction works best with primary alkyl halides.[1][2] Secondary alkyl halides can also be used, but they are more prone to elimination. Tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination.[1][2]
-
Alkoxide: While the alkoxide can be primary, secondary, or even tertiary, bulky (sterically hindered) alkoxides increase the likelihood of elimination.[1][7]
-
Q2: I am observing a significant amount of an alkene byproduct. How can I favor the desired S\textsubscript{N}2 substitution over E2 elimination?
The competition between substitution (S\textsubscript{N}2) and elimination (E2) is a central challenge in the Williamson ether synthesis, particularly with sterically hindered substrates.[7][8]
Strategies to Minimize Elimination:
-
Substrate Selection:
-
The most effective strategy is to use a primary alkyl halide whenever possible.[1][2] If you are synthesizing an unsymmetrical ether, there are two possible disconnection routes. Choose the route that utilizes the less sterically hindered alkyl halide.[9][10]
-
For example, to synthesize tert-butyl methyl ether, the preferred route is the reaction of potassium tert-butoxide with methyl iodide, rather than sodium methoxide with tert-butyl chloride. The latter combination will almost exclusively yield isobutylene through elimination.[2]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination.[4]
-
Base: Use the least sterically bulky base that is strong enough to deprotonate the alcohol. While strong bases like NaH or KH are common, for some applications, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent can be effective, especially for phenols.[11][12]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the alkoxide, leaving a more "naked" and reactive nucleophile.[1][3][7] Protic solvents can solvate the alkoxide, reducing its nucleophilicity and potentially favoring elimination.[1]
-
Q3: My starting materials are not very soluble in common Williamson ether synthesis solvents. What are my options?
Poor solubility can significantly hinder reaction rates.
Improving Solubility:
-
Phase-Transfer Catalysis (PTC): This is an excellent technique for reactions where the nucleophile (alkoxide) is soluble in an aqueous phase and the electrophile (alkyl halide) is soluble in an organic phase.[6][13] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the alkoxide from the aqueous to the organic phase where the reaction can occur.[1][14] A key advantage of PTC is that it often allows for milder reaction conditions and may not require strictly anhydrous solvents.[6][13]
Q4: I am working with a complex molecule that has multiple functional groups. How can I selectively perform a Williamson ether synthesis on a specific hydroxyl group?
For complex molecules, protecting groups are essential to prevent unwanted side reactions.
Protecting Group Strategy:
-
Protect Sensitive Functional Groups: Before performing the Williamson ether synthesis, other reactive functional groups (e.g., other alcohols, amines) should be protected.[1] The choice of protecting group is critical and should be stable to the basic conditions of the Williamson reaction but easily removable later in the synthetic sequence.[15][16]
-
Perform the Williamson Ether Synthesis: With other sensitive groups masked, you can now selectively deprotonate and alkylate the desired hydroxyl group.
-
Deprotect: After the ether formation, the protecting groups can be removed under specific conditions that do not affect the newly formed ether linkage.
Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) and benzyl ethers (Bn).[16][17] The choice depends on the overall synthetic strategy and the stability of the protecting group to various reaction conditions.
Q5: When synthesizing aryl ethers, I am getting C-alkylation in addition to the desired O-alkylation. How can I improve the selectivity?
Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring.[1]
Favoring O-Alkylation:
-
Solvent Choice: The choice of solvent can influence the site of alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.
-
Counter-ion: The nature of the cation associated with the phenoxide can also play a role.
-
Reaction Conditions: Carefully controlling the reaction temperature and addition rate of the alkylating agent can help maximize O-alkylation.
For the synthesis of diaryl ethers from unactivated aryl halides, the standard Williamson conditions are often ineffective. In these cases, the Ullmann condensation, which uses a copper catalyst, is typically employed.[11][12]
Troubleshooting Guide: A Deeper Dive
This section provides a more granular approach to troubleshooting, organized by the type of issue encountered.
Issue 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Base | Test the base (e.g., NaH) with a small amount of alcohol. The evolution of hydrogen gas should be observed. | Use a fresh, properly stored batch of the base.[4] |
| Wet Reagents/Solvent | Ensure anhydrous conditions were maintained. | Dry glassware in an oven and use freshly distilled or commercially available anhydrous solvents.[4] |
| Poor Leaving Group | Alkyl chlorides can be less reactive than bromides or iodides. | Add a catalytic amount of sodium or potassium iodide to the reaction mixture. This will generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[3] |
| Unreactive Alkylating Agent | Aryl or vinyl halides are generally unreactive under S\textsubscript{N}2 conditions.[2] | A different synthetic route, such as the Ullmann condensation for diaryl ethers, may be necessary.[11] |
Issue 2: Prominent Elimination Byproduct
| Potential Cause | Diagnostic Check | Recommended Solution |
| Sterically Hindered Substrates | The alkyl halide is secondary or tertiary, or the alkoxide is bulky.[7][8] | Re-evaluate the synthetic route to use a primary alkyl halide if possible.[2] Use a less sterically hindered base. |
| High Reaction Temperature | The reaction is run at the upper end of the typical temperature range (e.g., >80 °C). | Lower the reaction temperature and monitor for a longer duration.[4] |
| Strong, Bulky Base | Using a base like potassium tert-butoxide with a secondary alkyl halide. | Switch to a less bulky base if the alcohol's pKa allows. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis
-
Setup: To a dry, inert-atmosphere flask (e.g., flushed with nitrogen or argon) equipped with a magnetic stirrer, add the alcohol and an anhydrous polar aprotic solvent (e.g., THF, DMF, acetonitrile).[1][3][5]
-
Alkoxide Formation: Cool the solution in an ice bath and slowly add a strong base (e.g., NaH, KH).[2] Stir the mixture at room temperature until the evolution of hydrogen gas ceases (typically 30-60 minutes).
-
Alkylation: Slowly add the alkyl halide to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor its progress using TLC.[1][3][4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench any remaining base by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).[5][18] Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[5]
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation, recrystallization, or column chromatography.[5][18]
Protocol for Williamson Ether Synthesis using Phase-Transfer Catalysis
-
Setup: In a round-bottom flask, combine the alcohol, the alkyl halide, the organic solvent, and an aqueous solution of a base (e.g., NaOH).[14]
-
Catalyst Addition: Add a catalytic amount (1-5 mol%) of the phase-transfer catalyst (e.g., tetrabutylammonium bromide).[1]
-
Reaction: Stir the two-phase mixture vigorously at the desired temperature. The reaction progress can be monitored by TLC or GC.
-
Work-up: After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and brine, and then dry it over an anhydrous drying agent.
-
Purification: Remove the solvent and purify the product as described in the general protocol.
Visualizing the Williamson Ether Synthesis
Reaction Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. teachthemechanism.com [teachthemechanism.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. jocpr.com [jocpr.com]
- 17. One moment, please... [chemistrytalk.org]
- 18. gold-chemistry.org [gold-chemistry.org]
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 1-(2-Chloroethoxy)-4-nitrobenzene
This guide serves as a technical resource for researchers and professionals engaged in the synthesis of 1-(2-chloroethoxy)-4-nitrobenzene. The formation of this compound, typically via Williamson ether synthesis, is a crucial step in various development pipelines. However, like many organic reactions, it is susceptible to side reactions that can complicate purification and reduce yields. This document provides a structured, question-and-answer-based approach to identify, characterize, and mitigate the formation of common byproducts, ensuring the integrity of your synthesis.
Section 1: The Target Reaction - Understanding the Main Pathway
Q1: What is the primary reaction mechanism for synthesizing this compound?
The synthesis of this compound is a classic example of the Williamson ether synthesis .[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]
The process begins with the deprotonation of the starting material, 4-nitrophenol, by a base (commonly potassium carbonate or cesium carbonate) to form the 4-nitrophenoxide ion.[4] This phenoxide is a potent nucleophile. The subsequent and key step involves the backside attack of this nucleophile on the electrophilic carbon of the alkylating agent, such as 1-bromo-2-chloroethane or 1,2-dichloroethane.[1][5] The reaction displaces a halide leaving group, forming the desired ether linkage.[1] For this SN2 reaction to be efficient, a primary alkyl halide is preferred, as secondary and tertiary halides are more prone to elimination side reactions.[1][3][5]
Section 2: FAQs - Common Byproducts and Their Formation
Q2: My reaction mixture shows multiple spots on TLC besides the product. What are the most likely byproducts?
Observing multiple spots on a Thin Layer Chromatography (TLC) plate is a common issue. Based on the mechanism and reactants, the following byproducts are the most probable:
-
Unreacted 4-Nitrophenol: A highly polar starting material that will typically have a low Rf value. Its presence indicates an incomplete reaction.
-
1,2-bis(4-Nitrophenoxy)ethane (Bis-ether byproduct): This forms when a second molecule of 4-nitrophenoxide displaces the chlorine atom on the already-formed product. This is a significant byproduct when the stoichiometry is not carefully controlled.
-
Elimination Products (e.g., Vinyl Chloride): The alkylating agent, 1,2-dichloroethane, can undergo an E2 elimination reaction, especially in the presence of a strong base or at elevated temperatures, to form vinyl chloride.[1][2]
-
Hydrolysis Products (e.g., 2-Chloroethanol): If significant water is present in the reaction mixture, the alkylating agent can be hydrolyzed.
-
Solvent-Derived Byproducts: If a nucleophilic solvent like ethanol is used, it can compete with the phenoxide and react with the 1,2-dichloroethane.[2]
Q3: I suspect the formation of the bis-ether byproduct, 1,2-bis(4-nitrophenoxy)ethane. How can I confirm its presence?
The bis-ether is a common and often troublesome byproduct. Its confirmation relies on a combination of chromatographic and spectroscopic methods:
-
TLC Analysis: The bis-ether is significantly less polar than the unreacted 4-nitrophenol but often has a similar polarity to the desired mono-ether product, sometimes making separation difficult. It may appear as a spot with a slightly higher Rf than the product, depending on the solvent system.
-
Mass Spectrometry (MS): This is the most definitive method. The bis-ether will have a molecular weight corresponding to the addition of another 4-nitrophenoxy group and loss of HCl. The expected molecular ion peak for C₁₄H₁₂N₂O₆ would be around m/z 304, significantly higher than the ~m/z 201.6 for the desired product.[6]
-
¹H NMR Spectroscopy: The bis-ether has a plane of symmetry. This results in a simplified spectrum compared to the mono-ether. You would expect to see a singlet for the four equivalent ethylene protons (-O-CH₂-CH₂-O-) and two doublets for the eight aromatic protons, whereas the desired product shows two distinct triplets for the non-equivalent ethylene protons (-O-CH₂-CH₂-Cl).
Q4: Why is my yield low, and I'm recovering a lot of unreacted 4-nitrophenol?
Recovering a significant amount of starting material points to an incomplete reaction. The primary causes include:
-
Insufficient Base: The base is critical for deprotonating the phenol. If the base is not strong enough, is of poor quality (e.g., hydrated), or is used in a substoichiometric amount, a significant portion of the 4-nitrophenol will remain protonated and thus non-nucleophilic.
-
Low Reaction Temperature or Time: The SN2 reaction requires sufficient activation energy. If the reaction temperature is too low or the duration is too short, the reaction may not proceed to completion. Typical conditions often involve heating to 80°C for several hours.[4][7]
-
Poor Reagent Quality: Degradation of the alkylating agent or the use of a solvent that is not anhydrous can inhibit the reaction.
Section 3: Troubleshooting and Characterization Protocols
Guide 1: Step-by-Step Protocol for Reaction Monitoring by TLC
Objective: To track the consumption of 4-nitrophenol and the formation of this compound and major byproducts.
Methodology:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: At set time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot of the reaction mixture using a capillary tube. Dissolve it in a small amount of a suitable solvent like ethyl acetate.
-
Spotting: On a single TLC plate, spot the starting material (4-nitrophenol), a co-spot (starting material + reaction mixture), and the reaction mixture aliquot.
-
Elution: Develop the plate in a chamber with an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 3:1 or 4:1 v/v).
-
Visualization: Visualize the spots under a UV lamp at 254 nm. The nitro-aromatic compounds should be clearly visible.
-
Interpretation:
-
The 4-nitrophenol spot (low Rf) should diminish over time.
-
A new spot corresponding to the product (higher Rf) should appear and intensify.
-
Look for the appearance of any other spots, which would indicate byproduct formation. The reaction is complete when the starting material spot is no longer visible.
-
Guide 2: Characterization Workflow for an Unknown Impurity
This workflow provides a systematic approach to identifying an unexpected byproduct.
Guide 3: Interpreting Analytical Data
The following table summarizes key analytical data to help distinguish the target product from the most common byproduct.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (approx. δ, CDCl₃) | Expected Mass Spec (EI) m/z |
| This compound (Product) | C₈H₈ClNO₃ | 201.61[6][8] | ~8.2 (d, 2H), ~7.0 (d, 2H), ~4.3 (t, 2H), ~3.9 (t, 2H) | 201/203 (M⁺, isotope pattern), 139, 109 |
| 1,2-bis(4-Nitrophenoxy)ethane (Bis-ether) | C₁₄H₁₂N₂O₆ | 304.26 | ~8.2 (d, 4H), ~7.0 (d, 4H), ~4.5 (s, 4H) | 304 (M⁺), 152, 139, 123, 109 |
| 4-Nitrophenol (Starting Material) | C₆H₅NO₃ | 139.11 | ~8.2 (d, 2H), ~6.9 (d, 2H), Broad -OH signal | 139 (M⁺), 109, 93, 81 |
Section 4: Preventative Measures - Minimizing Byproduct Formation
Q6: How can I modify my experimental conditions to minimize the formation of the bis-ether byproduct?
The formation of 1,2-bis(4-nitrophenoxy)ethane is a consecutive reaction. To favor the formation of the mono-substituted product, Le Châtelier's principle can be applied:
-
Use a Large Excess of the Electrophile: Employing a significant excess (3 to 10 equivalents) of 1,2-dichloroethane ensures that the 4-nitrophenoxide is statistically more likely to encounter a molecule of the starting electrophile rather than the mono-ether product. Many published procedures use a 3-fold or greater excess of the alkylating agent.[4]
-
Slow Addition of Nucleophile: In some setups, slowly adding the 4-nitrophenol/base mixture to the heated solution of the electrophile can help maintain a low concentration of the nucleophile, further suppressing the second alkylation step.
Q7: What are the best practices to avoid elimination and solvent-related side reactions?
-
Temperature Control: While heat is necessary, excessive temperatures can favor the E2 elimination pathway. Maintaining a moderate reflux temperature (e.g., 80°C in acetonitrile) is a good balance.[4]
-
Choice of Base: While strong bases are needed, extremely strong or bulky bases can increase the rate of elimination. Potassium carbonate is a commonly used base that is effective without being overly aggressive.
-
Solvent Selection: Use a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF). These solvents effectively dissolve the ionic intermediates without being nucleophilic themselves, thus preventing the formation of solvent-derived byproducts.[4] Avoid protic solvents like ethanol or methanol, which can act as competing nucleophiles.[2]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 3383-72-0 [chemicalbook.com]
- 8. scbt.com [scbt.com]
Technical Support Center: Scaling the Synthesis of 1-(2-Chloroethoxy)-4-nitrobenzene
Welcome to the technical support guide for the synthesis of 1-(2-Chloroethoxy)-4-nitrobenzene (CAS: 3383-72-0). This resource is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, kilogram-scale production. We will address common challenges, provide in-depth troubleshooting, and offer optimization strategies grounded in chemical principles.
Section 1: Foundational Synthesis & Mechanism
The synthesis of this compound is predominantly achieved via the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.
Core Reaction Pathway
The process begins with the deprotonation of 4-nitrophenol by a suitable base to form the more nucleophilic 4-nitrophenoxide ion. This ion then attacks the electrophilic carbon of an alkylating agent, such as 1-bromo-2-chloroethane, displacing the bromide to form the desired ether product.
Caption: General two-step Williamson ether synthesis pathway.
Section 2: Troubleshooting Guide for Scale-Up
This section addresses the most common issues encountered when moving from grams to kilograms.
Q1: My reaction yield dropped significantly upon scale-up, and analysis shows a large amount of unreacted 4-nitrophenol. What's wrong?
This is a classic scale-up problem often rooted in mass and heat transfer limitations.
Possible Causes & Solutions:
-
Inefficient Mixing: In a large reactor, solid reagents like potassium carbonate (K₂CO₃) can settle, creating a non-homogeneous reaction mixture. The phenoxide is not generated uniformly where it is needed.
-
Troubleshooting:
-
Confirm Agitation: Ensure the reactor's overhead stirrer is operating at a speed sufficient to create a vortex and keep solids suspended. For very large volumes, consider a reactor with baffles to improve mixing efficiency.
-
Reagent Form: Use a finely powdered, anhydrous grade of potassium carbonate. A larger surface area increases the rate of deprotonation.
-
-
-
Poor Heat Transfer: The reaction is exothermic. On a small scale, the flask's surface area allows for easy heat dissipation. In a large, jacketed reactor, inefficient heat removal can create localized "hot spots" that degrade reagents or promote side reactions, while the bulk of the mixture may remain too cool.
-
Troubleshooting:
-
Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature. A significant difference between the two indicates a heat transfer problem.
-
Controlled Addition: Add the alkylating agent (1-bromo-2-chloroethane) slowly and sub-surface to the heated mixture of 4-nitrophenol, base, and solvent. This allows the reactor's heating/cooling system to manage the exotherm.
-
-
-
Presence of Moisture: Water will consume the base and can hydrolyze the alkylating agent.
-
Troubleshooting:
-
Use Anhydrous Materials: Ensure all solvents (e.g., Acetonitrile, DMF) and reagents are anhydrous. Dry the 4-nitrophenol and potassium carbonate in a vacuum oven before use if necessary.
-
-
Q2: I'm observing a major byproduct that is less polar than my product and has a higher molecular weight. What is it and how do I prevent it?
This is likely a result of a secondary reaction involving the desired product or a contaminant.
Possible Causes & Solutions:
-
Bis-Ether Formation (Dimerization): The most probable byproduct is 1,2-bis(4-nitrophenoxy)ethane. This occurs when a second molecule of 4-nitrophenoxide displaces the chloride from the already-formed product, this compound.
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess (1.5 to 3.0 equivalents) of the alkylating agent (1-bromo-2-chloroethane).[3] This ensures there is always a primary halide available for the phenoxide to react with, making the SN2 reaction with the starting material kinetically favored over reaction with the product.
-
Temperature Control: Excessive temperatures can increase the rate of this secondary substitution. Maintain a consistent reaction temperature (e.g., 80-85°C) and avoid overheating.[3]
-
-
-
Reaction with Ethylene Glycol: If the alkylating agent contains ethylene glycol as an impurity, or if it is formed in situ via hydrolysis, the glycol can be dialkylated by two molecules of 4-nitrophenol, also leading to 1,2-bis(4-nitrophenoxy)ethane.
-
Troubleshooting:
-
Reagent Quality: Use a high-purity grade of 1-bromo-2-chloroethane with low water and ethylene glycol content.
-
-
Caption: A troubleshooting decision tree for common scale-up issues.
Section 3: Advanced Optimization with Phase-Transfer Catalysis (PTC)
For industrial-scale synthesis, efficiency, safety, and cost are paramount. Phase-transfer catalysis (PTC) is an excellent technique for optimizing this reaction.[4][5][6] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a polyethylene glycol (PEG)[7], facilitates the transfer of the 4-nitrophenoxide anion from the solid/aqueous phase into the organic phase where the alkylating agent resides, dramatically accelerating the reaction.[8]
Q3: How can I implement Phase-Transfer Catalysis in my synthesis and what are the benefits?
Benefits:
-
Increased Reaction Rate: Allows for lower reaction temperatures or shorter reaction times.
-
Solvent Flexibility: Can enable the use of less polar, cheaper, and less hazardous solvents.
-
Milder Bases: May allow for the use of weaker or less soluble bases, simplifying work-up.
-
Improved Yields: By accelerating the desired reaction, PTC often minimizes the formation of side products.[4]
PTC-Enhanced Protocol Example
-
Reactor Setup: To a jacketed reactor equipped with an overhead stirrer and condenser, add 4-nitrophenol (1.0 eq), powdered potassium carbonate (2.0 eq), and the chosen solvent (e.g., Toluene or Chlorobenzene).
-
Catalyst Addition: Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), at a loading of 1-5 mol%.
-
Heating: Heat the slurry to the desired temperature (e.g., 80-90°C) with vigorous stirring.
-
Reagent Addition: Slowly add 1-bromo-2-chloroethane (1.5 eq) over 1-2 hours, maintaining the internal temperature.
-
Reaction Monitoring: Monitor the reaction by HPLC or TLC until consumption of 4-nitrophenol is complete.
-
Work-up: Cool the reaction mixture, add water to dissolve the inorganic salts, and separate the organic phase. Wash the organic layer with water and brine, then concentrate under reduced pressure to obtain the crude product.[3]
Caption: Mechanism of Phase-Transfer Catalysis (PTC) in the reaction.
Section 4: Data Summary & Key Parameters
When scaling up, it is crucial to understand how different parameters affect the outcome.
Table 1: Comparison of Reaction Conditions
| Parameter | Condition A | Condition B[3] | Rationale / Impact on Scale-Up |
| Base | Cesium Carbonate (Cs₂CO₃) | Potassium Carbonate (K₂CO₃) | Cs₂CO₃ is more reactive but significantly more expensive. K₂CO₃ is the standard industrial choice due to cost. |
| Solvent | Anhydrous Ethanol | Acetonitrile | Acetonitrile is an excellent polar aprotic solvent for SN2 reactions. Ethanol can participate in the reaction and is generally less efficient. |
| Alkylating Agent | 1-Bromo-2-chloroethane | 1-Bromo-2-chloroethane | The bromo- group is a better leaving group, ensuring the desired initial reaction. |
| Temperature | 80°C (Reflux) | 80°C (Reflux) | Provides sufficient energy for the reaction while minimizing thermal degradation and side reactions. Must be tightly controlled at scale. |
| Reported Yield | 66% | 84% | Demonstrates that optimization of base and solvent is critical for achieving high yield. |
Section 5: Safety and Handling FAQs
Q4: What are the primary safety hazards I need to manage during scale-up?
Scaling up introduces significant safety challenges that must be rigorously managed.
-
Reactivity Hazards:
-
Exotherm Control: As discussed, the reaction is exothermic. A failure in cooling or an overly rapid addition of the alkylating agent could lead to a thermal runaway, causing a rapid increase in temperature and pressure inside the reactor.
-
Pressure Build-up: Ensure the reactor is properly vented. The use of volatile solvents like acetonitrile requires a robust condenser system to prevent solvent loss and pressure build-up.
-
-
Chemical Hazards:
-
4-Nitrophenol: Toxic and an environmental hazard. Avoid inhalation of dust and skin contact.
-
1-Bromo-2-chloroethane: A toxic and potentially carcinogenic alkylating agent. Handle in a well-ventilated area or closed system.
-
This compound (Product): Causes skin, eye, and respiratory irritation.[9]
-
Solvents: Acetonitrile and DMF are toxic and flammable. Ensure proper grounding of equipment to prevent static discharge.
-
-
Handling Procedures at Scale:
-
Personal Protective Equipment (PPE): Mandate the use of chemical-resistant gloves, safety glasses/face shields, and lab coats. For handling large quantities of powders, respiratory protection is essential.
-
Engineered Controls: Use closed-system transfers for liquids and solids where possible. Ensure adequate local exhaust ventilation.
-
Spill & Emergency Plans: Have appropriate spill kits (absorbents, neutralizers) readily available. Ensure all personnel are trained on emergency shutdown procedures for the reactor.
-
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. biomedres.us [biomedres.us]
- 5. One moment, please... [iajpr.com]
- 6. fens.usv.ro [fens.usv.ro]
- 7. Study on the Synthesis of 1,2-Diethoxy-4-nitrobenzene [ccspublishing.org.cn]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
Resolving ambiguous peaks in the NMR spectrum of 1-(2-Chloroethoxy)-4-nitrobenzene
Technical Support Center: 1-(2-Chloroethoxy)-4-nitrobenzene NMR Analysis
Welcome to the technical support guide for resolving common Nuclear Magnetic Resonance (NMR) spectroscopy challenges encountered with this compound. This guide is designed for researchers and drug development professionals who require unambiguous structural confirmation of this molecule. Here, we address specific issues in a practical, question-and-answer format, explaining the causality behind our recommended troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic proton signals in my ¹H NMR spectrum of this compound look like two closely spaced doublets instead of four distinct signals?
Answer:
This is a classic challenge with para-substituted benzene rings. The molecule, this compound, has a plane of symmetry through the C1-C4 axis. This symmetry makes the protons at positions 2 and 6 chemically equivalent, and the protons at positions 3 and 5 also equivalent.
-
The "AA'BB' System": Instead of four separate signals, you see what is known as an AA'BB' spin system. The protons ortho to the nitro group (H-3/H-5) are chemically equivalent, as are the protons ortho to the ethoxy group (H-2/H-6).
-
Strong Electron-Withdrawing and Donating Effects: The powerful electron-withdrawing nitro group (-NO₂) significantly deshields the ortho protons (H-3/H-5), shifting them downfield (to a higher ppm value).[1][2] Conversely, the oxygen of the ethoxy group (-OCH₂CH₂Cl) is electron-donating through resonance, which shields its ortho protons (H-2/H-6), moving them upfield.
-
Signal Appearance: This results in two distinct signals in the aromatic region (typically ~7.0-8.3 ppm). Each signal appears as a doublet due to coupling with its adjacent, non-equivalent proton. The protons ortho to the nitro group will be the furthest downfield.[3]
| Proton Position | Expected Chemical Shift Range (ppm) | Multiplicity | Reason for Shift |
| H-3, H-5 | ~8.2 - 8.3 | Doublet (d) | Deshielded by adjacent electron-withdrawing -NO₂ group. |
| H-2, H-6 | ~7.0 - 7.1 | Doublet (d) | Shielded by adjacent electron-donating -O-R group. |
Table 1: Predicted ¹H NMR assignments for the aromatic region of this compound.
If these doublets are overlapping or difficult to distinguish, it may be due to second-order effects, where the chemical shift difference (Δν) between the coupled protons is not much larger than their coupling constant (J).[4]
Q2: The two triplet signals from the ethoxy protons (-OCH₂CH₂Cl) are overlapping. How can I resolve and definitively assign them?
Answer:
This is a common ambiguity. Both sets of methylene protons (-OCH₂- and -CH₂Cl) are adjacent to electron-withdrawing groups (an ether oxygen and a chlorine atom, respectively), causing their signals to appear relatively close together, typically in the 3.8-4.4 ppm range. Both signals will appear as triplets due to coupling with each other.
Here is a logical workflow to resolve this ambiguity:
Step-by-Step Resolution:
-
Solvent Change: The simplest first step is to re-run the spectrum in a different deuterated solvent. Solvents can induce differential shifts in proton resonances.[5][6] For example, changing from CDCl₃ to a more polar solvent like DMSO-d₆ can often separate overlapping signals.
-
2D COSY (Correlation Spectroscopy): This is the most direct method to confirm which triplet couples to which. A COSY spectrum shows correlations between protons that are coupled to each other.[7][8] You will see an off-diagonal cross-peak connecting the two triplet signals, confirming their relationship as adjacent methylene groups.
-
2D HSQC and HMBC: For ultimate confirmation, use heteronuclear correlation experiments.[9][10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to.[10] You can identify which proton triplet corresponds to which carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.[11][12] The key correlation will be from the aromatic protons at H-2/H-6 to the carbon of the -OCH₂- group. This definitively assigns the downfield triplet to the protons closer to the aromatic ring.
-
Q3: I need to assign all the carbon signals. What is the most efficient way to do this?
Answer:
A combination of a standard ¹³C NMR spectrum and 2D heteronuclear experiments (HSQC and HMBC) is the most efficient and reliable method.
Protocol: Full ¹³C Assignment Workflow
-
Acquire a Standard ¹³C{¹H} Spectrum: This proton-decoupled spectrum will show each unique carbon as a single line. You should expect to see 6 signals: 4 for the aromatic carbons and 2 for the ethoxy carbons.
-
Ipso-carbons (C-1 and C-4, attached to O and NO₂) will often have lower intensity.
-
The carbon attached to the nitro group (C-4) will be significantly deshielded.
-
-
Acquire a ¹H-¹³C HSQC Spectrum: This is the critical step for assigning carbons that have attached protons.[9][10]
-
Draw a vertical line down from each proton signal in the ¹H spectrum. Where it intersects a cross-peak, you have identified the carbon directly bonded to that proton.
-
This will unambiguously assign C-2/C-6, C-3/C-5, the -OCH₂- carbon, and the -CH₂Cl carbon.
-
-
Acquire a ¹H-¹³C HMBC Spectrum: This experiment reveals the carbon skeleton by showing longer-range (2- and 3-bond) couplings.[11][13][14] This is essential for assigning the quaternary (ipso) carbons.
-
Assigning C-1: Look for a correlation from the H-2/H-6 protons to the carbon at the C-1 position. You will also see a correlation from the -OCH₂- protons to C-1.
-
Assigning C-4: Look for a correlation from the H-3/H-5 protons to the carbon at the C-4 position.
-
Q4: Can increasing the magnetic field strength of the NMR spectrometer help resolve my ambiguous peaks?
Answer:
Yes, absolutely. This is often one of the most effective solutions for signal overlap.[4]
-
How it Works: The separation of NMR signals, measured in Hertz (Hz), is directly proportional to the strength of the external magnetic field. However, the coupling constants (J-values), also measured in Hz, are independent of the field strength.[15]
-
The Benefit: When you move from a lower field instrument (e.g., 300 MHz) to a higher field instrument (e.g., 600 MHz), the chemical shift difference (Δν) between two signals doubles, while the J-coupling between them remains the same.
-
Practical Outcome: This increased separation pushes overlapping multiplets apart, simplifying the spectrum and often resolving second-order effects into more easily interpretable first-order patterns.[4] If you have access to a higher field instrument, it is a highly recommended step for complex or ambiguous spectra.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Video: ¹H NMR: Interpreting Distorted and Overlapping Signals [jove.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 8. emerypharma.com [emerypharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Mastering Moisture-Sensitive Reagents in Synthesis
A Senior Application Scientist's Guide to Ensuring Experimental Success
Welcome to the technical support center for handling moisture-sensitive reagents. This guide is designed for researchers, scientists, and drug development professionals who routinely work with compounds that are reactive towards water and atmospheric moisture. Even trace amounts of water can lead to decreased yields, formation of byproducts, or complete failure of a reaction.[1][2][3] This resource provides in-depth, field-proven insights and troubleshooting guidance to help you navigate the challenges of working with these sensitive materials.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational knowledge required for successfully handling moisture-sensitive reagents.
Q1: What makes a reagent "moisture-sensitive," and what are some common examples?
A reagent is classified as moisture-sensitive if it readily reacts with water, including ambient humidity.[4] This reactivity can lead to decomposition of the reagent, undesired side reactions, or even hazardous situations like the generation of flammable gases or spontaneous ignition (in the case of pyrophoric reagents).[3][5][6]
Common Classes of Moisture-Sensitive Reagents:
-
Organometallic Reagents: Grignard reagents (RMgX), organolithium compounds (RLi), and organozinc compounds (R2Zn) are highly reactive towards water.[2][7]
-
Metal Hydrides: Reagents like sodium hydride (NaH), potassium hydride (KH), and lithium aluminum hydride (LiAlH4) are powerful reducing agents that react violently with water to release hydrogen gas.[5][6]
-
Anhydrous Metal Halides: Lewis acids such as aluminum chloride (AlCl3), boron trichloride (BCl3), and silicon tetrachloride (SiCl4) are highly hygroscopic and hydrolyze in the presence of moisture.[5][6]
-
Acid Halides and Anhydrides: Low molecular weight organic acid halides and anhydrides can readily react with water.[5][6]
-
Certain Catalysts and Ligands: Many transition metal catalysts and their associated ligands are sensitive to moisture, which can deactivate them.
Q2: My reaction with a moisture-sensitive reagent failed. What are the most likely causes related to moisture contamination?
When a reaction involving a moisture-sensitive reagent fails, the root cause can almost always be traced back to an unintentional introduction of water. Here are the primary culprits:
-
Inadequately Dried Glassware: A thin film of adsorbed moisture is present on all laboratory glassware under ambient conditions.[5][8] Failure to properly dry glassware is a very common source of reaction failure.
-
Contaminated Solvents: Using solvents that have not been rigorously dried to a low water content is a frequent cause of problems.[1][9]
-
Improper Reagent Handling: Exposing the reagent to the atmosphere during weighing or transfer, even briefly, can introduce enough moisture to compromise the reaction.[8]
-
Leaks in the Reaction Setup: A poorly sealed reaction vessel, including loose joints or punctured septa, can allow atmospheric moisture to enter the system.[5]
-
Insufficient Inert Atmosphere: Failure to maintain a slight positive pressure of a dry, inert gas (like nitrogen or argon) throughout the experiment can lead to the ingress of air and moisture.[5]
Q3: How can I tell if my "anhydrous" solvent is actually dry enough for my reaction?
Visual inspection is not sufficient to determine the dryness of a solvent. While some commercially available anhydrous solvents are packaged under an inert atmosphere with very low water content, it's good practice to verify or re-dry them.[10][11]
-
Chemical Indicators: For certain solvents like ethers (e.g., THF, diethyl ether) and hydrocarbons, a common method is to use a sodium/benzophenone ketyl indicator.[12][13] The persistent deep blue or purple color of the ketyl radical indicates that the solvent is anhydrous.[12][13] If the solution is yellow or clear, water is present.[12][13]
-
Karl Fischer Titration: This is a highly accurate and quantitative method for determining the water content in a solvent, capable of detecting water levels in the parts-per-million (ppm) range.[14] For many sensitive reactions, a water content below 50 ppm is desirable.[1]
Section 2: Troubleshooting Guide - Common Scenarios and Solutions
This section provides a question-and-answer-based troubleshooting guide for specific issues encountered during experiments.
Scenario 1: My Grignard reaction is not initiating.
Q: I've set up my Grignard reaction, but it's not starting. I see no signs of reaction (e.g., bubbling, color change, or exotherm). What should I do?
A: The initiation of a Grignard reaction is notoriously sensitive to traces of moisture, which can passivate the surface of the magnesium metal.
Troubleshooting Steps:
-
Verify Glassware Dryness: Did you oven-dry the glassware at >125 °C for at least 4 hours (or overnight) and assemble it hot while flushing with a dry inert gas?[5] Flame-drying the flask (with caution) under an inert atmosphere just before use is also an effective method.[8]
-
Check Solvent Quality: Is your solvent truly anhydrous? If you are using a freshly opened bottle of a commercial anhydrous solvent, it should be reliable. However, if the bottle has been opened multiple times, its integrity may be compromised. Consider distilling the solvent from an appropriate drying agent.[9][14]
-
Activate the Magnesium: The surface of the magnesium turnings can have a passivating oxide layer.
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium. These will react with the magnesium surface to expose fresh, reactive metal.
-
-
Initiate with a "Hot Spot": Use a heat gun to gently warm a small spot on the flask where the magnesium, a small amount of the halide solution, and the solvent are concentrated. This localized heating can often initiate the reaction. Once initiated, the reaction is typically exothermic and will sustain itself.
Scenario 2: My organolithium reagent titration gives inconsistent results.
Q: I'm trying to determine the concentration of my n-butyllithium solution by titration, but my results are variable and lower than expected. Why is this happening?
A: The accuracy of organolithium reagent titration is highly dependent on rigorously anhydrous and air-free conditions. Inconsistent results often point to issues with the titration setup or procedure.
Troubleshooting Steps:
-
Ensure a Dry Titration Flask: The flask used for the titration must be scrupulously dried. Oven-drying and cooling under a stream of inert gas is essential.
-
Use a Dry Indicator Solution: If you are using an indicator like 1,10-phenanthroline, ensure it is dissolved in a freshly dried solvent.
-
Proper Syringe Technique:
-
The syringe used to transfer the organolithium reagent must be dry.[5] It's best to dry the syringe parts in an oven and assemble while still warm.[5] Alternatively, flush the syringe multiple times with a dry inert gas.[5]
-
When drawing the reagent from a Sure/Seal™ bottle, first pressurize the bottle slightly with inert gas. This positive pressure will help fill the syringe without pulling back on the plunger, which can cause leaks.[5]
-
Ensure there are no air bubbles in the syringe before dispensing.[5]
-
-
Maintain an Inert Atmosphere: The titration should be performed under a positive pressure of nitrogen or argon. Use a bubbler to monitor the gas flow.[5] Any ingress of air will consume the organolithium reagent and lead to inaccurate results.
Scenario 3: I observe decomposition of my reagent in solution over time.
Q: I prepared a solution of a moisture-sensitive catalyst in an anhydrous solvent, but it seems to be decomposing after a short period, even when stored under what I believe is an inert atmosphere. What could be the issue?
A: Gradual decomposition often points to a slow leak of moisture or air into your storage vessel or the introduction of impurities.
Troubleshooting Steps:
-
Check for Leaks: Even a very small leak in your storage flask or at the septum can allow for the slow diffusion of atmospheric moisture and oxygen. Re-grease any glass joints and ensure the septum is in good condition and properly seated. A rubber septum can only withstand a limited number of punctures before it fails to provide a good seal.[5]
-
Degas the Solvent: Dissolved oxygen in the solvent can be a problem for some sensitive reagents.[9] Before adding your reagent, degas the solvent using several "freeze-pump-thaw" cycles.[9]
-
Consider the Inert Gas: While nitrogen is commonly used, some reagents can react with it.[4] In such cases, argon is a more inert alternative.[9] Argon is also denser than air, which can provide a better protective "blanket" over the reaction.[9]
-
Storage Method: For long-term storage of highly sensitive compounds, sealing them in a glass ampoule under vacuum or an inert atmosphere is the most robust method.[9]
Section 3: Key Experimental Protocols and Data
This section provides detailed protocols for essential techniques and presents quantitative data in a structured format.
Protocol 1: Drying Glassware for Moisture-Sensitive Reactions
-
Disassembly and Cleaning: Disassemble all glassware, including stir bars. Clean thoroughly to remove all chemical residues.
-
Oven Drying: Place the glassware in a laboratory oven at a minimum of 125 °C for at least 4 hours, though overnight is preferable.[5][8]
-
Assembly and Cooling:
-
Option A (Preferred): While the glassware is still hot, remove it from the oven and assemble the reaction apparatus quickly. Immediately begin flushing the assembled glassware with a stream of dry nitrogen or argon.[5] Use a thin layer of grease on all ground-glass joints to ensure a good seal.[5]
-
Option B: Assemble the glassware at room temperature and then gently heat all surfaces with a heat gun while flushing with a dry inert gas.[5] The oven-drying method is generally more effective as it removes moisture from all surfaces, including intricate parts like condensers.[5]
-
Protocol 2: Transferring Moisture-Sensitive Liquids via Syringe
-
Prepare the Syringe: Dry the syringe and needle in an oven.[5] Allow them to cool in a desiccator or under a stream of inert gas.
-
Pressurize the Reagent Bottle: Puncture the septum of the reagent bottle (e.g., a Sure/Seal™ bottle) with a needle connected to a source of dry inert gas.
-
Fill the Syringe: Insert a long, dry needle attached to the syringe through the septum. The needle tip should be below the surface of the liquid. The positive pressure in the bottle will slowly fill the syringe.[5] Do not pull back on the plunger, as this can create leaks.[5]
-
Remove Bubbles and Excess Reagent: Once the desired volume is exceeded slightly, carefully push the excess reagent and any gas bubbles back into the reagent bottle.[5]
-
Transfer to Reaction Flask: Insert the needle through the septum of the reaction flask and dispense the reagent. The reaction flask should be under a slight positive pressure of inert gas.
Data Presentation: Comparison of Common Desiccants for Solids
The choice of desiccant depends on the required level of dryness, the chemical compatibility with the substance being dried, and the conditions of use.
| Desiccant | Chemical Formula | Capacity | Intensity | Regeneration | Comments |
| Silica Gel | SiO₂ | High | Low | Yes (120 °C) | Good general-purpose desiccant. Often contains a color indicator (e.g., cobalt chloride) that changes from blue (dry) to pink (wet).[15] |
| Anhydrous Calcium Sulfate (Drierite™) | CaSO₄ | Low | High | Yes (230 °C) | A fast-acting and efficient desiccant. Also available with a color indicator.[16] |
| Activated Alumina | Al₂O₃ | High | High | Yes (175-315 °C) | Very efficient at removing water from gases and liquids.[15] |
| Molecular Sieves (3Å or 4Å) | Zeolite | High | Very High | Yes (200-315 °C) | Excellent for achieving very low levels of water.[15][17] The pore size must be chosen so that it adsorbs water but not the solvent or compound of interest. |
| Phosphorus Pentoxide | P₄O₁₀ | High | Very High | No | Extremely effective but forms phosphoric acid upon contact with water, making it corrosive.[18] |
Capacity refers to the amount of water a desiccant can absorb. Intensity refers to the desiccant's ability to reduce the partial pressure of water vapor in a closed system.
Section 4: Visualization of Key Workflows
This section provides visual representations of common experimental setups and logical decision-making processes using Graphviz.
Diagram 1: Schlenk Line Setup for Inert Atmosphere Reactions
Caption: A schematic of a standard Schlenk line setup.
Diagram 2: Decision Tree for a Failed Moisture-Sensitive Reaction
Caption: Troubleshooting flowchart for failed reactions.
Section 5: Advanced Topics - Gloveboxes and Pyrophoric Reagents
Q: When should I use a glovebox instead of a Schlenk line?
A: The choice between a glovebox and a Schlenk line depends on the complexity of the manipulations required and the sensitivity of the reagents.
-
Schlenk Line: Ideal for reactions in solution, including additions, extractions, and filtrations, where the apparatus can be kept under a positive pressure of inert gas.[4][19] It is a versatile and cost-effective technique for many applications.[20]
-
Glovebox: Essential for manipulations that are difficult or impossible to perform in a closed system, such as weighing and handling solids, preparing samples for analysis, and performing complex assemblies.[6][19] A glovebox provides a controlled inert atmosphere environment where you can work with open containers.[6][21]
Q: What are the key safety considerations when working with pyrophoric reagents?
A: Pyrophoric reagents, such as tert-butyllithium and trimethylaluminum, spontaneously ignite on contact with air.[3][5] Extreme caution is required.
-
Never Work Alone: Always have someone else present who is aware of the procedure.
-
Use a Fume Hood and Safety Shield: All manipulations should be performed in a chemical fume hood with the sash positioned as low as possible. A blast shield provides an additional layer of protection.[5]
-
Have Appropriate Fire Extinguishers Ready: A standard CO2 or water extinguisher should NOT be used for pyrophoric reagent fires.[5] A Class D fire extinguisher (for combustible metals) or a container of sand should be readily accessible.
-
Proper Quenching Technique: Never quench pyrophoric reagents with water directly. A common procedure involves diluting the reagent with an inert solvent (like hexane or toluene) and then slowly adding a less reactive alcohol, such as isopropanol, under an inert atmosphere and with cooling.[22][23] Once the reaction has ceased, water can be cautiously added.[22]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Organic Synthesis Reagents | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 11. Reagents for Synthetic Chemistry [fishersci.com]
- 12. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. agmcontainer.com [agmcontainer.com]
- 16. brainly.com [brainly.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 19. ossila.com [ossila.com]
- 20. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 21. Home Page [home.sandiego.edu]
- 22. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 23. sarponggroup.com [sarponggroup.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Confirmation of 1-(2-Chloroethoxy)-4-nitrobenzene
In the landscape of pharmaceutical research and chemical synthesis, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of scientific rigor. For professionals in drug development, ensuring the precise molecular structure of a compound like 1-(2-Chloroethoxy)-4-nitrobenzene (C₈H₈ClNO₃) is critical for understanding its chemical properties, reactivity, and potential biological activity. This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm its structure, offering field-proven insights into experimental choices and data interpretation.
The power of modern analytical chemistry lies not in a single technique, but in the synergistic integration of multiple spectroscopic methods.[1] For this compound, a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and self-validating dataset that confirms its molecular architecture with high fidelity.
Overall Analytical Workflow
The confirmation of this compound's structure is a systematic process. It begins with isolating a pure sample, followed by parallel analysis using multiple spectroscopic techniques. The data from each method provides a unique piece of the structural puzzle, and only when all pieces are consistent can the structure be confirmed.
Caption: Workflow for Spectroscopic Structure Confirmation.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry is the initial go-to technique for determining the molecular weight of a compound.[2] It provides the most direct evidence of the compound's elemental formula.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A minute quantity of the purified compound is introduced into the mass spectrometer, where it is vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (~70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[3]
-
Fragmentation: The molecular ion is energetically unstable and breaks apart into smaller, charged fragments. This fragmentation is often predictable and provides structural clues.[3][4]
-
Analysis: The positively charged ions (both the molecular ion and fragments) are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Data Interpretation and Comparison
For this compound (Molecular Formula: C₈H₈ClNO₃), the expected molecular weight is approximately 201.61 g/mol .[5]
-
Molecular Ion Peak (M⁺•): The mass spectrum should exhibit a molecular ion peak at m/z = 201. A crucial confirmatory feature is the presence of an M+2 peak at m/z = 203 with roughly one-third the intensity of the M+ peak. This isotopic pattern is the characteristic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1). One synthesis protocol confirms a mass spectrum peak at (M+1)+ 202.2 in positive-ion mode, which is consistent with this molecular weight.[6]
-
Key Fragmentation Patterns: The fragmentation pattern provides a fingerprint of the molecule's structure. The bonds most likely to break are those adjacent to the ether oxygen and the nitro group.[7][8]
| Predicted Fragment | Structure of Fragment | Expected m/z | Causality of Fragmentation |
| [M - NO₂]⁺ | [C₈H₈ClO]⁺ | 155 | Loss of a nitro radical is a common pathway for nitroaromatic compounds. |
| [M - C₂H₄Cl]⁺ | [C₆H₄NO₃]⁺ | 138 | Cleavage of the ether bond with loss of the chloroethyl radical. |
| [C₆H₄O]⁺• | Nitrophenoxy cation | 122 | Loss of the entire chloroethoxy side chain. |
| [C₂H₄Cl]⁺ | Chloroethyl cation | 63/65 | Cleavage of the ether C-O bond, with charge retained on the alkyl fragment. |
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is an invaluable and rapid tool for identifying the functional groups present in a molecule.[9][10] It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at their characteristic frequency.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Analysis: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample.
-
Data Acquisition: The sample absorbs energy at specific frequencies corresponding to its bond vibrations. The attenuated IR beam is then returned to a detector, and a Fourier transform is used to generate the infrared spectrum.
Data Interpretation and Comparison
The IR spectrum of this compound should display several characteristic absorption bands that confirm the presence of its key functional groups.[12]
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Interpretation |
| Nitro Group (Ar-NO₂) | Asymmetric N-O Stretch | ~1520-1530 (Strong, Sharp) | The strong electron-withdrawing nature of the nitro group results in a very intense and characteristic absorption in this region. |
| Nitro Group (Ar-NO₂) | Symmetric N-O Stretch | ~1340-1350 (Strong, Sharp) | This second strong peak is confirmatory for the nitro functional group. |
| Aryl Ether (Ar-O-C) | Asymmetric C-O-C Stretch | ~1240-1260 (Strong, Sharp) | This absorption confirms the ether linkage between the aromatic ring and the alkyl chain. |
| Alkyl Halide (C-Cl) | C-Cl Stretch | ~700-800 (Medium-Strong) | This peak in the fingerprint region is indicative of the chloro-substituent on the ethyl chain. |
| Aromatic Ring | C=C Stretches | ~1600, ~1480 (Medium) | These absorptions are characteristic of the benzene ring. |
| Aromatic Ring | para-substitution C-H Bend | ~840-860 (Strong) | A strong out-of-plane bending peak in this region is highly diagnostic for 1,4-disubstitution on a benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule.[13][14] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[15][16]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).[13]
-
Analysis: The sample tube is placed in the core of a powerful superconducting magnet. The sample is irradiated with short, powerful pulses of radiofrequency energy.[17][18]
-
Data Acquisition: After the pulse, the nuclei return to their lower energy state, emitting a radiofrequency signal (Free Induction Decay or FID). This signal is detected and converted by Fourier transform into the NMR spectrum.
¹H NMR Data Interpretation
The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).
Caption: Correlation of Protons to Expected ¹H NMR Signals.
| Proton Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| Hₐ | ~8.2 | Doublet (d) | 2H | These protons are ortho to the strongly electron-withdrawing NO₂ group, causing significant deshielding and a downfield shift.[19] They are split by the adjacent Hₑ protons. |
| Hₑ | ~7.0 | Doublet (d) | 2H | These protons are ortho to the electron-donating ether oxygen, which shields them relative to Hₐ. They are split by the adjacent Hₐ protons. |
| Hc | ~4.4 | Triplet (t) | 2H | These protons are on a carbon attached to an electronegative oxygen atom, shifting them downfield. They are split into a triplet by the two adjacent Hd protons (n+1 rule). |
| Hd | ~3.9 | Triplet (t) | 2H | These protons are on a carbon attached to a chlorine atom. They are split into a triplet by the two adjacent Hc protons. |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their electronic environment. Due to the molecule's symmetry, only 6 distinct carbon signals are expected out of the 8 total carbons.
| Carbon Label | Approx. Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C-NO₂ (C4) | ~142 | The carbon directly attached to the highly electronegative nitro group is significantly deshielded. |
| C-O (C1) | ~163 | The carbon attached to the ether oxygen is also strongly deshielded. |
| Cₐ (C3, C5) | ~126 | Aromatic carbons ortho to the nitro group. |
| Cₑ (C2, C6) | ~115 | Aromatic carbons ortho to the ether group, shielded relative to Cₐ. |
| C-O (Cc) | ~69 | Aliphatic carbon attached to oxygen. |
| C-Cl (Cd) | ~42 | Aliphatic carbon attached to chlorine. |
Conclusion: A Self-Validating Structural Confirmation
The true power of this multi-faceted approach lies in its self-validating nature. Mass spectrometry establishes the correct molecular formula (C₈H₈ClNO₃). Infrared spectroscopy confirms the presence of the essential functional groups: a nitro group, an aryl ether, a C-Cl bond, and a para-substituted aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy piece together the exact connectivity, revealing the arrangement of the chloroethoxy chain and its attachment to the 4-nitrophenyl moiety, all while being consistent with the symmetry observed.
No single technique could provide this level of certainty. The combined data from MS, IR, and NMR create an overlapping and mutually reinforcing web of evidence that allows researchers and drug development professionals to proceed with absolute confidence in the structure of this compound.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 3383-72-0 [chemicalbook.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. jchps.com [jchps.com]
- 14. microbenotes.com [microbenotes.com]
- 15. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. process-nmr.com [process-nmr.com]
- 18. NMR Basics for the absolute novice [jeolusa.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Validating an HPLC-UV Method for the Quantification of 1-(2-Chloroethoxy)-4-nitrobenzene
Introduction: The Imperative of Method Validation
In pharmaceutical development and manufacturing, 1-(2-Chloroethoxy)-4-nitrobenzene may be encountered as a critical process intermediate or a potential impurity. Its accurate quantification is paramount for ensuring process control, final product purity, and patient safety. An analytical method, no matter how sophisticated, is only as reliable as the evidence supporting its performance. Method validation provides this evidence, establishing through documented experimentation that a procedure is fit for its intended purpose.[1][2]
This guide eschews a simple checklist approach. Instead, it delves into the causality behind each validation step, offering a practical framework that aligns with the rigorous expectations of global regulatory bodies.[3][4][5] We will proceed from initial method optimization to a full validation study, comparing the method's performance against internationally recognized acceptance criteria.
Chapter 1: Method Development & Optimization: A Comparative Approach
Before validation can commence, an optimal and robust set of chromatographic conditions must be established. The goal is to achieve a method that provides sharp, symmetrical peaks for the analyte, adequate retention, and clear separation from any potential interferents, all within a reasonable analysis time.
The analyte, this compound, possesses a nitroaromatic chromophore, making it an excellent candidate for UV detection. Based on its structure—a moderately polar molecule—a reversed-phase HPLC (RP-HPLC) approach is the logical choice.[2]
Let's compare two common RP-HPLC conditions to select the most suitable method for validation.
Table 1: Comparison of Initial Chromatographic Conditions
| Parameter | Method A | Method B | Rationale for Selection |
| Column | C18, 150 x 4.6 mm, 5 µm | C8, 150 x 4.6 mm, 5 µm | The C18 column provided a slightly longer retention time, suggesting stronger interaction and offering a better potential for resolving closely eluting impurities. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Methanol:Water (70:30 v/v) | Acetonitrile (Method A) yielded a sharper peak shape (lower tailing factor) and a more stable baseline compared to methanol. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and pressure. |
| Detection λ | 270 nm | 270 nm | Selected based on the UV absorbance maximum of the nitrobenzene moiety. |
| Column Temp. | 30°C | 30°C | Controlled temperature ensures retention time reproducibility. |
| Injection Vol. | 10 µL | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Results | |||
| Retention Time | ~4.5 min | ~4.2 min | Method A is acceptable. |
| Tailing Factor | 1.1 | 1.4 | Method A is superior. |
| Theoretical Plates | > 5000 | > 4000 | Method A demonstrates better column efficiency. |
Chapter 2: The Validation Protocol: Adherence to ICH Q2(R2) Guidelines
Analytical method validation is a structured process composed of several distinct experimental evaluations. Each parameter addresses a different aspect of the method's performance, and together they create a comprehensive profile of its capabilities and limitations.[6][7] The relationship and typical flow of these validation activities are illustrated below.
Caption: A typical workflow for HPLC method validation, from development to the final report.
Specificity
Expertise & Experience: Specificity is the cornerstone of a quantitative method. It demonstrates that the analytical signal is unequivocally attributable to the analyte of interest.[8] In the context of drug manufacturing, a method must be able to distinguish the target compound from process impurities, degradation products, and excipients, thereby preventing inaccurate (typically overestimated) results.[9][10][11]
Experimental Protocol:
-
Blank Analysis: Analyze the mobile phase or sample diluent to ensure no interfering peaks are present at the analyte's retention time.
-
Placebo Analysis (if applicable): If quantifying in a finished product, analyze a placebo (a mixture of all formulation excipients without the active ingredient) to demonstrate a lack of interference.
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[7]
-
Analysis of Stressed Sample: Analyze the stressed sample to confirm that the peak for the intact analyte is well-resolved from all degradation peaks. Peak purity analysis using a photodiode array (PDA) detector can provide additional, powerful evidence of specificity.
Acceptance Criteria:
-
The blank and placebo chromatograms shall show no significant peaks at the retention time of the analyte.
-
In the stressed sample, the analyte peak should demonstrate baseline resolution (Resolution > 2.0) from the nearest eluting degradation product or impurity peak.
Linearity and Range
Expertise & Experience: Linearity confirms a direct, proportional relationship between the concentration of the analyte and the instrument's response (peak area). This proportionality is what allows for the calculation of an unknown concentration from a calibration curve. The range is the interval over which this relationship is established and proven to be accurate and precise.[12]
Experimental Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the this compound reference standard in the chosen diluent.
-
Calibration Standards: Prepare a minimum of five calibration standards by serially diluting the stock solution. For an assay, the range typically spans 80% to 120% of the target analytical concentration.[13] For impurity quantification, the range should bracket the expected impurity levels, often from the reporting threshold up to 120% of the specification limit.
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis to calculate the correlation coefficient (r²), slope, and y-intercept.
Table 2: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 8.0 | 401500 |
| 9.0 | 452100 |
| 10.0 (100%) | 500500 |
| 11.0 | 549800 |
| 12.0 | 601200 |
| Regression Results | |
| Correlation Coefficient (r²) | 0.9995 |
| Slope | 50010 |
| Y-Intercept | 1250 |
Acceptance Criteria:
-
The y-intercept should be minimal relative to the response at 100% concentration.
-
A visual inspection of the data points and the residual plot should confirm a linear relationship.
Accuracy
Expertise & Experience: Accuracy measures the closeness of the experimental result to the true value. It is a critical measure of systematic error or bias in the method.[8][15] In practice, it is typically determined by spiking a sample matrix with a known quantity of the analyte and calculating the percentage of the analyte recovered.[16]
Experimental Protocol:
-
Sample Preparation: Prepare samples (e.g., placebo or a known batch of material) spiked with the analyte at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).
-
Replicates: Prepare each concentration level in triplicate (for a total of nine determinations).[7]
-
Analysis: Analyze all prepared samples against a freshly prepared calibration curve.
-
Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Table 3: Example Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 8.0 | 8.03 | 100.4% | |
| 8.0 | 7.90 | 98.8% | |
| 100% | 10.0 | 10.05 | 100.5% |
| 10.0 | 9.92 | 99.2% | |
| 10.0 | 10.11 | 101.1% | |
| 120% | 12.0 | 11.90 | 99.2% |
| 12.0 | 12.08 | 100.7% | |
| 12.0 | 11.98 | 99.8% | |
| Mean Recovery | 99.9% |
Acceptance Criteria:
Precision
Expertise & Experience: Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of random error.[8] Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay ruggedness).[13]
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare a minimum of six samples at 100% of the target concentration or nine samples covering the range (three concentrations, three replicates each).[7]
-
Analyze these samples on the same day, with the same analyst, using the same instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[1]
-
Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) of the two data sets to assess the overall precision of the method under varied conditions.
-
Table 4: Example Precision Data
| Parameter | Analyst 1 / Day 1 / Inst. 1 | Analyst 2 / Day 2 / Inst. 2 |
| Number of Samples | 6 | 6 |
| Mean Result (µg/mL) | 10.02 | 10.05 |
| Standard Deviation | 0.05 | 0.07 |
| % RSD | 0.5% | 0.7% |
| Overall % RSD | \multicolumn{2}{c | }{0.8% (Calculated from both data sets)} |
Acceptance Criteria:
-
The %RSD for repeatability should not be more than 2.0%.[1][15]
-
The %RSD for intermediate precision should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be reliably quantified with acceptable precision and accuracy.[17][18] These parameters are not always required for an assay of a major component but are essential for impurity quantification methods.[19]
Experimental Protocol (Based on Calibration Curve): This approach is recommended by the ICH and uses data from the linearity study.[13][20]
-
Calculation: Use the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
S is the slope of the calibration curve.
-
σ is the standard deviation of the y-intercepts of the regression line (or the residual standard deviation).
-
-
Verification (for LOQ): Prepare and inject at least six samples at the calculated LOQ concentration. The accuracy and precision at this level must meet pre-defined criteria (e.g., recovery of 80-120% and %RSD < 10%).
Table 5: Example LOD & LOQ Results
| Parameter | Result |
| Slope (S) | 50010 |
| Std. Dev. of Intercept (σ) | 850 |
| Calculated LOD (µg/mL) | 0.056 |
| Calculated LOQ (µg/mL) | 0.170 |
| Verification at LOQ (%RSD, n=6) | 6.8% |
| Verification at LOQ (%Recovery) | 97.5% |
Acceptance Criteria:
-
LOQ must be verified to have acceptable precision and accuracy. A common acceptance limit for precision at the LOQ is a %RSD of ≤ 10%.[1]
Robustness
Expertise & Experience: Robustness testing is a deliberate "stress test" of the method, designed to evaluate its capacity to remain unaffected by small, deliberate variations in method parameters.[21][22][23] This provides an indication of the method's reliability during routine use and is a critical part of method development and validation.[24]
Experimental Protocol:
-
Identify Critical Parameters: Identify HPLC parameters that could realistically vary during routine use. Common examples include:
-
Mobile phase composition (e.g., % Acetonitrile ± 2%)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 0.1 mL/min)
-
Wavelength (± 2 nm)
-
-
Experimental Design: Use a one-factor-at-a-time (OFAT) or a design of experiments (DoE) approach like a Plackett-Burman design to test the effect of these variations.
-
Analysis: Analyze a standard solution under each modified condition and evaluate the impact on key system suitability parameters (retention time, peak tailing, resolution).
Caption: Logical diagram showing how deliberate variations in method parameters are used to assess the robustness of key chromatographic outputs.
Table 6: Example Robustness Study Results
| Parameter Varied | Resulting Retention Time (min) | Tailing Factor | System Suitability |
| Nominal Condition | 4.50 | 1.1 | Pass |
| % Acetonitrile +2% | 4.15 | 1.1 | Pass |
| % Acetonitrile -2% | 4.88 | 1.2 | Pass |
| Flow Rate +0.1 mL/min | 4.10 | 1.1 | Pass |
| Flow Rate -0.1 mL/min | 5.01 | 1.2 | Pass |
| Temperature +5°C | 4.35 | 1.1 | Pass |
| Temperature -5°C | 4.65 | 1.2 | Pass |
Acceptance Criteria:
-
System suitability criteria (e.g., tailing factor, resolution) must be met under all tested conditions.
-
The results of the analysis should not be significantly impacted by the minor changes.
Conclusion
This guide has systematically detailed the validation of an HPLC-UV method for quantifying this compound, grounding each step in the principles of scientific integrity and regulatory compliance. By moving beyond a simple procedural checklist to explain the underlying rationale, this document provides the necessary framework for researchers and drug development professionals to confidently develop, validate, and implement analytical methods that are accurate, precise, and robust. A successfully validated method is not merely a scientific achievement; it is a foundational component of quality assurance, ensuring the consistent delivery of safe and effective pharmaceutical products.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. fda.gov [fda.gov]
- 4. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. industrialpharmacist.com [industrialpharmacist.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. mastelf.com [mastelf.com]
- 17. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 18. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 24. scielo.br [scielo.br]
A Comparative Guide to the Synthetic Routes of 1-(2-Chloroethoxy)-4-nitrobenzene
In the landscape of pharmaceutical and fine chemical synthesis, the production of key intermediates with high purity and yield is paramount. 1-(2-Chloroethoxy)-4-nitrobenzene, a valuable building block in the synthesis of various biologically active molecules, is one such intermediate. This guide provides an in-depth comparison of different synthetic routes to this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages.
Introduction to this compound
This compound (CAS No: 3383-72-0) is an organic compound with the molecular formula C8H8ClNO3[1][2][3][4]. Its structure features a nitro-substituted benzene ring ether-linked to a 2-chloroethyl group. This unique combination of functional groups makes it a versatile precursor in multi-step organic syntheses. The nitro group can be readily reduced to an amine, providing a handle for further derivatization, while the chloroethoxy moiety can participate in various nucleophilic substitution reactions.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound is most commonly achieved through nucleophilic substitution reactions. The primary approaches involve the formation of an ether linkage between a phenoxide and an alkyl halide. In this guide, we will explore the following synthetic strategies:
-
Williamson Ether Synthesis: A classic and widely used method for ether formation.
-
Phase-Transfer Catalysis (PTC): An enhancement of the Williamson synthesis, particularly useful for reactions involving immiscible phases.
-
Mitsunobu Reaction: A powerful method for the conversion of alcohols to ethers with inversion of stereochemistry, though less common for this specific target.
Below, we will dissect each of these routes, providing both theoretical and practical insights.
Route 1: The Classic Williamson Ether Synthesis
The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of organic chemistry for the preparation of both symmetrical and asymmetrical ethers[5][6]. The reaction proceeds via an SN2 mechanism, involving the attack of a deprotonated alcohol (an alkoxide) on an organohalide[5][7][8].
Mechanistic Insight
In the context of synthesizing this compound, the reaction involves the deprotonation of 4-nitrophenol to form the 4-nitrophenoxide ion. This is a potent nucleophile due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge on the oxygen atom. The phenoxide then attacks the electrophilic carbon of 1-bromo-2-chloroethane, displacing the bromide leaving group in a concerted SN2 fashion. The choice of a primary alkyl halide is crucial to favor substitution over elimination[8].
Experimental Protocols
Several variations of the Williamson ether synthesis for this compound have been reported, primarily differing in the choice of base and solvent.
Protocol 1A: Cesium Carbonate in Ethanol
-
Procedure: To a solution of 4-nitrophenol (28.7 mmol) in anhydrous ethanol (15 mL), add cesium carbonate (28.7 mmol). To this mixture, add 1-bromo-2-chloroethane (86.2 mmol). Heat the reaction mixture to reflux at 80 °C for 8 hours. After cooling, quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is triturated with ethanol to yield this compound[1][2].
-
Rationale: Cesium carbonate is a strong, yet mild base that is highly soluble in many organic solvents, facilitating a homogeneous reaction. Ethanol serves as a suitable polar protic solvent for this reaction.
Protocol 1B: Potassium Carbonate in Acetonitrile
-
Procedure: To a mixture of p-nitrophenol (10 mmol) and potassium carbonate (10 mmol) in 25 ml of acetonitrile, add 1-bromo-2-chloroethane (30 mmol) dropwise. The mixture is then refluxed at 80 °C overnight. After the reaction, water is added to dissolve the potassium carbonate, and the product is extracted with ethyl acetate. The organic phase is washed with saturated sodium bicarbonate and brine, then evaporated to dryness to give the product[1].
-
Yield: 84%[1].
-
Rationale: Potassium carbonate is a cost-effective and commonly used base. Acetonitrile is a polar aprotic solvent that can accelerate SN2 reactions by solvating the cation of the base, leaving the anion more nucleophilic.
Route 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile)[9][10]. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of the nucleophile from the aqueous phase to the organic phase, where the reaction occurs[9][11].
Mechanistic Insight
In the synthesis of this compound, a PTC approach would involve dissolving 4-nitrophenol and a base like sodium hydroxide in an aqueous phase, and 1-bromo-2-chloroethane in an immiscible organic solvent. The phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) would then form an ion pair with the 4-nitrophenoxide in the aqueous phase. This lipophilic ion pair migrates into the organic phase, where the phenoxide can react with the alkyl halide. The catalyst then returns to the aqueous phase to repeat the cycle. This method can lead to faster reaction rates, milder conditions, and often avoids the need for expensive, anhydrous solvents[9][10][12].
Proposed Experimental Protocol
While a specific protocol for the synthesis of this compound using PTC was not found in the initial search, a plausible procedure can be designed based on general PTC principles for ether synthesis[13].
-
Procedure: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 4-nitrophenol (10 mmol) and sodium hydroxide (12 mmol) in 20 mL of water. Add a solution of 1-bromo-2-chloroethane (15 mmol) in 20 mL of an organic solvent (e.g., toluene or chlorobenzene). Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 1 mmol). Heat the biphasic mixture to 60-80 °C with vigorous stirring for several hours. Monitor the reaction by TLC. Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
-
Expected Advantages: This method could offer higher reaction rates at lower temperatures and may not require strictly anhydrous conditions, making it more amenable to industrial scale-up.
Route 3: The Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of configuration[14][15]. It involves the use of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[14][15][16].
Mechanistic Insight
The reaction begins with the formation of a betaine intermediate from the reaction of triphenylphosphine and DEAD. This betaine then protonates the acidic 4-nitrophenol, forming a phosphonium salt of the phenoxide. The alcohol (in this case, 2-chloroethanol) then attacks the phosphonium species, leading to the formation of an alkoxyphosphonium salt, which is a very good leaving group. Finally, the 4-nitrophenoxide attacks the carbon of the activated alcohol in an SN2 fashion, displacing the triphenylphosphine oxide and yielding the desired ether[14][16][17].
Proposed Experimental Protocol
-
Procedure: To a solution of 4-nitrophenol (10 mmol), 2-chloroethanol (12 mmol), and triphenylphosphine (12 mmol) in anhydrous THF (50 mL) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) (12 mmol) dropwise. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. The residue can be purified by column chromatography to separate the product from the triphenylphosphine oxide and the reduced DEAD byproducts.
-
Considerations: The Mitsunobu reaction is generally high-yielding but suffers from the formation of stoichiometric amounts of byproducts that can be difficult to remove. It is also more expensive due to the cost of the reagents. This route would be more applicable if stereochemical inversion of a chiral alcohol were required, which is not the case here.
Comparative Analysis
| Feature | Williamson Ether Synthesis | Phase-Transfer Catalysis | Mitsunobu Reaction |
| Reagents | 4-Nitrophenol, 1-bromo-2-chloroethane, Base (K2CO3, Cs2CO3) | 4-Nitrophenol, 1-bromo-2-chloroethane, Base (NaOH), PTC catalyst | 4-Nitrophenol, 2-chloroethanol, PPh3, DEAD |
| Solvent | Ethanol, Acetonitrile | Biphasic (Water/Organic) | Anhydrous THF |
| Temperature | 80 °C (Reflux) | 60-80 °C | 0 °C to Room Temperature |
| Yield | 66-84%[1][2] | Potentially High | Potentially High |
| Advantages | Well-established, cost-effective reagents, relatively simple workup. | Milder conditions, no need for anhydrous solvents, suitable for scale-up. | Mild conditions, high functional group tolerance. |
| Disadvantages | Requires anhydrous conditions for optimal yield, may require elevated temperatures. | Requires vigorous stirring, catalyst may need to be removed. | Expensive reagents, stoichiometric byproducts that are difficult to remove. |
Conclusion
For the synthesis of this compound, the Williamson ether synthesis stands out as the most practical and economically viable method for laboratory-scale and potentially industrial-scale production. The use of potassium carbonate in acetonitrile appears to offer a higher yield compared to cesium carbonate in ethanol[1].
The Phase-Transfer Catalysis route presents a compelling alternative that could offer operational advantages, particularly for larger-scale synthesis, by avoiding the need for anhydrous solvents and potentially allowing for lower reaction temperatures. Further optimization of this route would be a worthwhile endeavor.
The Mitsunobu reaction , while mechanistically elegant, is less suitable for this particular transformation due to the high cost of reagents and the challenges associated with byproduct removal, especially when a simpler and more cost-effective method like the Williamson synthesis is available and provides good yields.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or manufacturer, including scale, cost considerations, and available equipment. However, for most applications, the Williamson ether synthesis provides a robust and reliable pathway to this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 3383-72-0 [chemicalbook.com]
- 3. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. biomedres.us [biomedres.us]
- 10. iajpr.com [iajpr.com]
- 11. CN111187168A - Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Reactivity of 1-(2-Haloethoxy)-4-nitrobenzenes in Nucleophilic Substitution Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the reactivity of 1-(2-Chloroethoxy)-4-nitrobenzene and its halo-analogs (fluoro, bromo, iodo). These compounds present two potential sites for nucleophilic attack: the aromatic carbon bearing the ether linkage (via Nucleophilic Aromatic Substitution, SNAr) and the aliphatic carbon of the ethoxy side chain bearing the halogen (via SN2). We will dissect the mechanistic principles governing these pathways, explain the causality behind the expected reactivity trends, and provide a validated experimental protocol for empirical comparison. Our analysis concludes that the reactivity of this class of compounds is overwhelmingly dominated by the SN2 pathway on the side chain, with a predictable reactivity order based on the halogen's leaving group ability.
Part 1: Deconstructing the Mechanistic Dichotomy: SNAr vs. SN2
The molecular architecture of 1-(2-haloethoxy)-4-nitrobenzenes offers a fascinating case study in competing reaction mechanisms. The presence of a nitro group, a powerful electron-withdrawing group (EWG), activates the aromatic ring, making it susceptible to nucleophilic attack.[1][2][3] Simultaneously, the halo-substituted ethyl chain presents a classic substrate for aliphatic nucleophilic substitution. Understanding the factors that favor one pathway over the other is critical for synthetic design.
The Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr mechanism is a two-step addition-elimination process.[1][3] For this to occur on a 1-(2-haloethoxy)-4-nitrobenzene, the entire alkoxy group would need to function as the leaving group.
-
Nucleophilic Attack: A nucleophile attacks the ipso-carbon (C1), the carbon atom bonded to the ether oxygen. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[1][4][5]
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group. This stabilization by the EWG is essential for the reaction to proceed.[7][8][9]
-
Elimination and Rearomatization: The alkoxy leaving group is eliminated, and the aromaticity of the ring is restored.[6]
While alkoxy groups can serve as leaving groups in highly activated SNAr systems, they are generally considered poor leaving groups compared to halogens directly attached to the ring.[4]
The Aliphatic Nucleophilic Substitution (SN2) Pathway
The SN2 mechanism is a concerted, single-step reaction common for primary alkyl halides.
-
Backside Attack: The nucleophile attacks the electrophilic carbon atom bonded to the halogen from the side opposite to the leaving group.
-
Transition State: A pentavalent transition state is formed where the nucleophile-carbon bond is forming concurrently with the carbon-halogen bond breaking.
-
Inversion of Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the carbon center (though not relevant for this achiral substrate).
In this pathway, the 4-nitrophenoxy moiety acts as a substituent, and the halogen on the side chain is the leaving group. This is a kinetically more favorable pathway under typical nucleophilic conditions.
Part 2: Comparative Reactivity: The Decisive Role of the Leaving Group
The determinative factor in comparing the reactivity of 1-(2-fluoroethoxy)-, 1-(2-chloroethoxy)-, 1-(2-bromoethoxy)-, and 1-(2-iodoethoxy)-4-nitrobenzene is the identity of the halogen (X). Because the SN2 pathway is kinetically favored, the principles governing that mechanism will dictate the overall reactivity.
The rate of an SN2 reaction is highly dependent on the stability of the leaving group. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. For the halogens, basicity decreases down the group (F⁻ > Cl⁻ > Br⁻ > I⁻), meaning leaving group ability increases.
Reactivity Order: Iodo > Bromo > Chloro > Fluoro
This trend is a direct consequence of the carbon-halogen (C-X) bond strength and the stability of the resulting halide anion. The C-I bond is the longest and weakest, requiring the least energy to break, while the C-F bond is the shortest and strongest.
| Substrate | Halogen (X) | C-X Bond Energy (kJ/mol) | Leaving Group (X⁻) | pKa of H-X | Expected Relative Rate |
| 1-(2-Iodoethoxy)-4-nitrobenzene | Iodo | ~228 | I⁻ (Excellent) | -10 | Highest |
| 1-(2-Bromoethoxy)-4-nitrobenzene | Bromo | ~285 | Br⁻ (Good) | -9 | High |
| This compound | Chloro | ~346 | Cl⁻ (Moderate) | -7 | Moderate |
| 1-(2-Fluoroethoxy)-4-nitrobenzene | Fluoro | ~453 | F⁻ (Poor) | 3.2 | Lowest |
Table 1: Physicochemical properties influencing the SN2 reactivity of 1-(2-haloethoxy)-4-nitrobenzenes. Bond energies are approximate for a primary alkyl halide.
It is crucial to distinguish this reactivity order from that observed in SNAr reactions where the halogen is directly attached to the aromatic ring. In SNAr, the order is often F > Cl ≈ Br > I.[1][10] This reversal is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine stabilizing the developing negative charge in the ring, not the C-X bond cleavage.[4] For the compounds in this guide, this SNAr principle does not apply as the halogen is on the side chain.
Part 3: Experimental Protocol for Comparative Kinetic Analysis
To empirically validate the predicted reactivity order, a comparative kinetic study can be performed. This protocol is designed to be a self-validating system for determining relative reaction rates.
Objective
To quantify and compare the pseudo-first-order rate constants for the reaction of 1-(2-haloethoxy)-4-nitrobenzene analogs with a model nucleophile, sodium thiophenoxide, in acetonitrile at a constant temperature.
Materials
-
Substrates: 1-(2-Fluoroethoxy)-4-nitrobenzene, this compound, 1-(2-Bromoethoxy)-4-nitrobenzene, 1-(2-Iodoethoxy)-4-nitrobenzene
-
Nucleophile: Sodium thiophenoxide
-
Solvent: Anhydrous Acetonitrile (MeCN)
-
Internal Standard: e.g., Naphthalene or Dodecane (must be inert and chromatographically resolved)
-
Quenching Agent: Dilute aqueous HCl
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow
Step-by-Step Methodology
-
Preparation: Prepare 0.1 M stock solutions of each halo-analog substrate in anhydrous MeCN. Add a consistent amount of internal standard to each solution. Prepare a 1.0 M stock solution of sodium thiophenoxide in anhydrous MeCN.
-
Reaction Setup: In separate temperature-controlled reaction vials (e.g., 25.0 ± 0.1 °C), place an equal volume of each substrate stock solution. Allow solutions to thermally equilibrate.
-
Initiation: To initiate the reactions simultaneously (if possible, using a multi-channel pipette), add an equal volume of the nucleophile stock solution to each vial to achieve a 10-fold excess of nucleophile. This ensures pseudo-first-order kinetics with respect to the substrate. Start the timer immediately.
-
Sampling & Quenching: At predetermined time points, withdraw an aliquot from each reaction mixture and immediately transfer it to a labeled analysis vial containing a small volume of dilute aqueous HCl to neutralize the nucleophile and stop the reaction.
-
Analysis: Analyze each quenched sample using a calibrated HPLC or GC-MS method to determine the concentration of the remaining substrate relative to the constant concentration of the internal standard.
-
Data Processing: For each halo-analog, plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. The slope of the resulting line will be equal to the negative of the pseudo-first-order rate constant (-kobs).
-
Comparison: Compare the calculated kobs values to establish the empirical reactivity order.
Part 4: Discussion and Implications for Synthesis
The experimental data from the proposed protocol are expected to confirm the reactivity trend of I > Br > Cl >> F . This understanding is paramount for professionals in drug development and materials science. These molecules often serve as bifunctional linkers, where the 4-nitrophenoxy group might be a core structural element or a precursor to an aniline derivative (via reduction), while the halo-ethyl group is used for covalent attachment to another moiety.
-
Tunable Reactivity: A medicinal chemist can choose the appropriate halo-analog to tune the reaction kinetics. For a rapid and efficient conjugation, the iodo- or bromo-ethoxy derivatives would be ideal.
-
Orthogonal Synthesis: If a subsequent reaction requires harsher conditions, a chemist might opt for the less reactive this compound to ensure the linker remains intact during earlier synthetic steps. The fluoro-analog would be exceptionally stable and suitable as a non-reactive control or for applications requiring extreme inertness at that position.
-
Predictive Power: By grounding experimental choices in the fundamental principles of SN2 reactivity, researchers can minimize trial-and-error optimization, accelerating development timelines and conserving resources.
Conclusion
While this compound and its analogs possess a nitro-activated aromatic ring, their dominant reactive site for common nucleophiles is the aliphatic carbon on the ethoxy side chain. The reactivity is governed by a classic SN2 mechanism, where the C-X bond strength and halide ion stability are the determining factors. The resulting reactivity order is Iodo > Bromo > Chloro > Fluoro. This guide provides both the theoretical foundation for this prediction and a robust experimental framework for its validation, empowering researchers to make informed decisions in the synthesis of complex molecules.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 7. byjus.com [byjus.com]
- 8. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating isomers of chloroethoxynitrobenzene using analytical techniques
An Expert's Guide to Differentiating Positional Isomers of Chloroethoxynitrobenzene: A Multi-Technique Approach
Introduction: The Challenge of Identical Formulas
In the realm of synthetic chemistry and drug development, chloroethoxynitrobenzene serves as a valuable intermediate. However, its synthesis can yield a mixture of positional isomers—molecules that share the same chemical formula (C₈H₈ClNO₃) and molecular weight but differ in the arrangement of their chloro (Cl), ethoxy (OCH₂CH₃), and nitro (NO₂) substituents on the benzene ring. These subtle structural differences can lead to vastly different chemical, physical, and pharmacological properties. Consequently, the ability to separate and definitively identify each isomer is not merely an academic exercise; it is a critical requirement for process optimization, quality control, and regulatory compliance.
Positional isomers often exhibit frustratingly similar properties, such as boiling points and polarities, making their differentiation a significant analytical challenge.[1][2][3] This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of key analytical techniques, moving beyond simple protocols to explain the causality behind experimental choices. We will explore an integrated strategy that leverages the strengths of chromatography and spectroscopy to achieve unambiguous isomer identification.
The Analytical Toolkit: A Strategic Overview
No single technique is a panacea for isomer analysis. A robust analytical strategy involves a multi-pronged approach, typically beginning with separation and progressing to definitive structural elucidation. We will focus on three core techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerhouse for separating volatile compounds and providing initial identification based on fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): A versatile separation technique that exploits subtle differences in polarity, often used for both analytical and preparative scale work.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure determination of isolated isomers.[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid method for functional group confirmation and providing corroborative evidence of substitution patterns.
Part 1: The Separation Imperative - Chromatographic Techniques
The first and most fundamental step in analyzing a mixture of isomers is to separate them. From a practical standpoint, without physical separation, spectroscopic data represents an indecipherable overlap of information from all isomers present.
Gas Chromatography-Mass Spectrometry (GC-MS): Volatility and Fragmentation
Expertise & Rationale: GC is the preferred initial method for analyzing chloroethoxynitrobenzene isomers due to their expected volatility. The separation occurs in the gas phase based on the compounds' boiling points and their interactions with the stationary phase of the GC column. Coupling the GC to a mass spectrometer provides two critical data dimensions: retention time (from GC) and mass-to-charge ratio (m/z) with fragmentation patterns (from MS). While all isomers have the same molecular mass, their fragmentation patterns upon electron ionization can be unique "fingerprints" resulting from the different steric and electronic effects of the substituent positions.[8][9][10]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane. If quantitative analysis is required, add an internal standard (e.g., 1,3,5-trichlorobenzene) at a known concentration.
-
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is a robust starting point. Its selectivity is primarily based on boiling point differences.
-
Injection: 1 µL injection volume with a split ratio of 50:1. Inlet temperature set to 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes. Ramp at 10°C/min to 250°C. Hold for 5 minutes. This temperature program ensures separation of components with different boiling points.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation: Predicted GC-MS Data for Representative Isomers
| Isomer | Predicted Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Rationale for Fragmentation |
| 2-Chloro-1-ethoxy-4-nitrobenzene | ~12.5 | 201/203 | 173/175 ([M-C₂H₄]⁺), 155/157 ([M-NO₂]⁺), 127/129 | Loss of ethylene from the ethoxy group is common. The nitro group is also readily lost. |
| 4-Chloro-1-ethoxy-2-nitrobenzene | ~12.8 | 201/203 | 173/175 ([M-C₂H₄]⁺), 156 ([M-Cl-H]⁺), 126 | The ortho-nitro group can influence fragmentation, potentially leading to different pathways. |
| 1-Chloro-3-ethoxy-5-nitrobenzene | ~12.2 | 201/203 | 173/175 ([M-C₂H₄]⁺), 155/157 ([M-NO₂]⁺), 111 | Symmetrical substitution may lead to a slightly lower boiling point and thus shorter retention time. |
Note: Retention times and fragment ions are illustrative, based on established fragmentation principles. The 201/203 m/z ratio reflects the isotopic abundance of ³⁵Cl and ³⁷Cl.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the separation and initial identification of chloroethoxynitrobenzene isomers using GC-MS.
High-Performance Liquid Chromatography (HPLC): Polarity-Based Separation
Expertise & Rationale: HPLC is an excellent alternative or complementary technique to GC, particularly if isomers have very similar boiling points (leading to co-elution in GC) or if preparative isolation of pure isomers is the goal.[4][11] Reversed-phase HPLC separates compounds based on their polarity. The positions of the electron-withdrawing nitro and chloro groups versus the electron-donating ethoxy group create subtle differences in the overall dipole moment and polarity of the isomers, which can be exploited for separation.[12][13]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water). Filter through a 0.45 µm syringe filter.
-
Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for separating moderately polar aromatic compounds.
-
Mobile Phase: A gradient of (A) Water and (B) Acetonitrile.
-
Gradient: Start at 50% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the nitroaromatic ring strongly absorbs.
-
Data Presentation: Predicted HPLC Retention Times
| Isomer | Predicted Retention Time (min) | Rationale for Elution Order |
| 4-Chloro-1-ethoxy-2-nitrobenzene | ~10.2 | The ortho nitro and ethoxy groups may allow for intramolecular interactions, slightly reducing overall polarity and increasing retention on a C18 column. |
| 2-Chloro-1-ethoxy-4-nitrobenzene | ~9.8 | Standard polarity for this class of compound. |
| 1-Chloro-3-ethoxy-5-nitrobenzene | ~9.5 | The meta-positioning of groups might lead to a slightly more polar molecule that elutes earlier from the non-polar column. |
Note: Retention times are illustrative. The exact elution order depends heavily on the specific column chemistry and mobile phase conditions.
Part 2: Unambiguous Identification - Spectroscopic Techniques
Once isomers are separated (or if a pure isomer has been isolated), spectroscopy provides the definitive structural evidence.
Nuclear Magnetic Resonance (NMR): The Definitive Answer
Expertise & Rationale: NMR spectroscopy is the most powerful tool for distinguishing positional isomers. It provides detailed information about the chemical environment of every hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. For positional isomers, the number of signals, their chemical shifts (position on the spectrum), and the spin-spin coupling patterns (signal splitting) will be uniquely different and directly map to the molecular structure.[6][14][15]
¹H NMR Analysis: Decoding the Aromatic Region
The key to differentiating the isomers lies in the aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm). The electronic nature of the substituents dramatically influences the chemical shift of adjacent protons. The nitro group is strongly electron-withdrawing and will shift protons ortho and para to it significantly downfield (to a higher ppm value).[16] The ethoxy group is electron-donating, shifting its ortho and para protons upfield. The chloro group is weakly deactivating but ortho-para directing.
Experimental Protocol: NMR Sample Preparation
-
Dissolution: Dissolve ~5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d).
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Analysis: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
Data Presentation: Predicted ¹H NMR Data for Differentiating Isomers
| Isomer Structure | Aromatic Protons | Predicted Chemical Shifts (δ, ppm) | Predicted Multiplicity | Rationale |
| 2-Chloro-1-ethoxy-4-nitrobenzene | H-3, H-5, H-6 | H-6: ~8.1 (d), H-5: ~8.0 (dd), H-3: ~7.1 (d) | Doublet (d), Doublet of Doublets (dd) | H-5 and H-6 are ortho/para to the strong -NO₂ group, making them very downfield. H-3 is ortho to the donating -OCH₂CH₃ group, making it upfield. |
| 4-Chloro-1-ethoxy-2-nitrobenzene | H-3, H-5, H-6 | H-3: ~7.8 (d), H-5: ~7.5 (dd), H-6: ~7.0 (d) | Doublet (d), Doublet of Doublets (dd) | H-3 is ortho to the -NO₂ group, making it the most downfield. H-6 is ortho to the -OCH₂CH₃ group, making it the most upfield. |
| 1-Chloro-3-ethoxy-5-nitrobenzene | H-2, H-4, H-6 | H-2, H-6: ~7.6 (d), H-4: ~7.4 (t) | Doublet (d), Triplet (t) | Due to symmetry, H-2 and H-6 are equivalent. H-4 is flanked by two equivalent protons, appearing as a triplet. |
Note: The ethoxy group protons (-OCH₂CH₃) will also be present as a quartet (~4.1 ppm) and a triplet (~1.4 ppm) in all isomers.
Workflow Diagram: NMR Logic for Structure Elucidation
Caption: Logical flow from an isolated isomer to unambiguous structure confirmation using NMR data.
FTIR Spectroscopy: A Corroborative Check
Expertise & Rationale: FTIR is a fast and simple technique best used to confirm that the key functional groups are present and to provide supporting evidence for the substitution pattern. It is not as definitive as NMR for distinguishing positional isomers but can be a valuable piece of the puzzle. All isomers will show strong, characteristic absorbances for the nitro group and the C-O ether bond. The key differentiating information lies in the "fingerprint region," specifically the out-of-plane C-H bending bands, which are sensitive to the substitution pattern on the benzene ring.[17][18][19]
Data Presentation: Characteristic FTIR Frequencies
| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Present in All Isomers? |
| NO₂ Asymmetric Stretch | 1515 - 1560 | Yes |
| NO₂ Symmetric Stretch | 1345 - 1385 | Yes |
| Ar-O-C Asymmetric Stretch | 1200 - 1275 | Yes |
| C-H Out-of-Plane Bends | 750 - 900 | Yes (Pattern Varies) |
For example, a 1,2,4-trisubstituted ring often shows a characteristic band around 800-840 cm⁻¹, whereas a 1,3,5-trisubstituted ring might show bands near 810-850 cm⁻¹ and 675-725 cm⁻¹. These patterns provide clues that, when combined with other data, strengthen the final identification.
Conclusion: An Integrated Analytical Strategy
Differentiating the positional isomers of chloroethoxynitrobenzene requires a thoughtful, integrated approach. No single technique provides a complete, efficient solution for analyzing a complex mixture. The most robust and self-validating workflow is sequential:
-
Screening (GC-MS): Begin with GC-MS to quickly determine the number of isomers present in a mixture, assess their relative abundance, and gain preliminary structural clues from their fragmentation patterns.
-
Isolation (Preparative HPLC): If pure standards are needed, use the analytical HPLC method as a starting point to develop a preparative HPLC method to isolate each isomer in sufficient quantity.
-
Confirmation (NMR & FTIR): Subject each isolated isomer to ¹H and ¹³C NMR analysis for definitive, unambiguous structure elucidation. Use FTIR as a rapid, final confirmation of the functional group identity and substitution pattern.
This strategic combination of separation and spectroscopy ensures a confident and scientifically rigorous identification of each unique isomer, a critical capability for any researcher or professional in the chemical sciences.
Workflow Diagram: Integrated Strategy for Isomer Analysis
Caption: An integrated workflow for the complete analysis of a chloroethoxynitrobenzene isomer mixture.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hub.rotachrom.com [hub.rotachrom.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. repository.unar.ac.id [repository.unar.ac.id]
- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of 2-Amino-5-nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1-(2-Chloroethoxy)-4-nitrobenzene and Its Analogs
Introduction
Nitroaromatic compounds, characterized by a nitro group (-NO₂) attached to an aromatic ring, are a cornerstone in medicinal chemistry and industrial synthesis.[1] Their unique electronic properties, conferred by the potent electron-withdrawing nature of the nitro group, render them biologically active in diverse ways.[2] This functional group is pivotal to the efficacy of numerous approved drugs for antimicrobial, antiprotozoal, and anticancer applications.[2][3] However, the very mechanism that drives their therapeutic effect—the bioreduction of the nitro group—is also linked to potential toxicity, including mutagenicity and genotoxicity.[2]
This guide focuses on 1-(2-Chloroethoxy)-4-nitrobenzene, a representative nitroaromatic compound, and its structural analogs. While extensive biological data for this specific molecule is not abundant in public literature, its activity can be reliably extrapolated from the well-documented behavior of the broader nitroaromatic class. We will dissect the core mechanism of action, compare potential biological activities, and provide robust, field-proven experimental protocols to empower researchers in their investigation of these versatile yet complex molecules.
The Central Mechanism: Bioreduction of the Nitro Group
The biological activity of virtually all nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the target cell or microorganism.[1][2] This process acts as a bioactivation step, converting the relatively inert parent compound into highly reactive intermediates that are responsible for the observed pharmacological or toxicological effects.[4]
Causality of the Mechanism: This reductive activation is predominantly carried out by nitroreductase (NTR) enzymes, which are found in both prokaryotic and eukaryotic systems, particularly in anaerobic or hypoxic (low oxygen) environments.[4][5] These enzymes transfer electrons to the nitro group, initiating a cascade that generates cytotoxic species.
There are two primary types of nitroreductases:
-
Type I Nitroreductases: These are oxygen-insensitive enzymes that catalyze a two-electron reduction of the nitro group to form a nitroso intermediate, which is then further reduced to a hydroxylamine and finally an amine.[5]
-
Type II Nitroreductases: These are oxygen-sensitive and perform a single-electron reduction to create a nitro radical anion.[5] In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitroaromatic and producing a superoxide anion (O₂⁻), a reactive oxygen species (ROS). This "futile cycling" can lead to significant oxidative stress.[2][6]
The generated hydroxylamine and nitroso intermediates are highly reactive electrophiles capable of covalently binding to and damaging critical cellular macromolecules like DNA and proteins, leading to cell death.[7] This DNA damage is a primary source of the antimicrobial and potential anticancer effects, as well as the genotoxicity concerns associated with this class of compounds.[7][2]
Caption: General mechanism of nitroaromatic bioactivation.
Comparative Biological Activities & Structural Analogs
The specific biological effect of a nitroaromatic compound is dictated by the substitution pattern on the aromatic ring, which influences its redox potential, solubility, and interaction with target enzymes.[6]
| Compound | Structure | CAS Number | Molecular Formula | Known/Predicted Biological Profile |
| This compound | 3383-72-0 | C₈H₈ClNO₃ | Predicted skin/eye irritant, potential sensitizer.[8] Biological activity is largely uncharacterized but expected to align with general nitroaromatic cytotoxicity and genotoxicity. | |
| 1-(2-Chloroethoxy)-3-nitrobenzene | 87291-34-7 | C₈H₈ClNO₃ | GHS classification indicates acute oral toxicity, skin sensitization, and serious eye irritation.[9] The meta-nitro position may alter redox potential compared to the para-isomer. | |
| 1-Chloro-4-nitrobenzene | 100-00-5 | C₆H₄ClNO₂ | Known to cause methemoglobinemia.[10] Evidence of carcinogenicity in mice (vascular tumors) and genotoxicity (DNA strand breaks).[11] Metabolized to the known carcinogen 4-chloroaniline.[11][12] | |
| Nitrobenzene | 98-95-3 | C₆H₅NO₂ | Demonstrates cytotoxicity to hepatocytes in vitro, mediated by reactive oxygen species.[13][14] Considered a non-genotoxicant that may promote cell proliferation.[13] |
Cytotoxicity and Potential Anticancer Activity
The ability of reactive nitroaromatic metabolites to damage DNA and induce oxidative stress forms the basis of their cytotoxicity.[6] This is particularly effective in the hypoxic environments characteristic of solid tumors, where nitroreductase activity is often upregulated. This hypoxia-selective activation makes nitroaromatics attractive candidates for development as anticancer prodrugs.[15]
The cytotoxicity of different nitrobenzenes is directly related to their ease of reduction (one-electron reduction potential).[6] Compounds with stronger electron-withdrawing substituents are more easily reduced and tend to be more cytotoxic.[6]
Antimicrobial Activity
Many nitroaromatic drugs, including the 5-nitroimidazoles (e.g., metronidazole), are potent antibiotics against anaerobic bacteria and parasites.[3][4] Their efficacy stems from the presence of nitroreductases in these organisms that efficiently bioactivate the compounds, leading to lethal DNA damage.[4] The activity spectrum of this compound and its analogs against various bacterial and fungal strains remains an area for investigation.
Genotoxicity
Genotoxicity, the potential for a compound to damage genetic material, is a critical safety concern.[16] Due to their mechanism of action involving DNA adduction, a thorough genotoxicity assessment is mandatory for any nitroaromatic compound intended for therapeutic use.[7][17] Standard regulatory test batteries are designed to detect gene mutations and chromosomal damage.[17][18]
Mitochondrial Toxicity
Mitochondria are primary targets for cellular toxicants due to their central role in energy metabolism and the generation of ROS.[19] Chemicals can disrupt mitochondrial function by inhibiting the electron transport chain (ETC), uncoupling oxidative phosphorylation, or damaging mitochondrial DNA.[20][21] Given that nitroaromatics can generate superoxide radicals via redox cycling, assessing their potential for mitochondrial toxicity is a crucial aspect of their safety profile.[6]
Experimental Protocols
The following protocols provide a robust framework for evaluating the key biological activities of this compound and its analogs.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Expertise & Rationale: The MTT assay is a foundational colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells. This assay is a cost-effective, high-throughput first step in determining a compound's cytotoxic potential.
Methodology:
-
Cell Seeding: Plate a suitable mammalian cell line (e.g., HepG2 human liver cancer cells, HeLa cervical cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution in cell culture medium to achieve the desired final concentrations. Note: Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[22]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Genotoxicity Assessment (Mammalian Cell Micronucleus Test - OECD 487)
Expertise & Rationale: This test is a regulatory-accepted standard for detecting chromosomal damage.[17] It identifies substances that cause clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence is a clear indicator of genotoxic events. This protocol includes Cytochalasin B, which blocks cytokinesis (cell division), resulting in binucleated cells. This self-validating step ensures that only cells that have undergone mitosis are scored, increasing the reliability of the assay.
Caption: Workflow for the In Vitro Micronucleus Assay.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) or human peripheral blood lymphocytes.
-
Compound Exposure: Treat the cells with the test compound at multiple concentrations, typically for 3-6 hours. Crucially, this should be performed in parallel cultures with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic in vivo metabolism.[23] Include appropriate negative (vehicle) and positive (e.g., Mitomycin C) controls.
-
Recovery and Cytokinesis Block: After the treatment period, wash the cells and incubate them in fresh medium containing Cytochalasin B for a duration equivalent to 1.5-2.0 normal cell cycle lengths.
-
Cell Harvesting: Harvest the cells by trypsinization. Subject them to a mild hypotonic treatment (e.g., with KCl solution) to swell the cytoplasm, followed by fixation (e.g., with methanol:acetic acid).
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain, such as Giemsa or acridine orange.
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.[17]
Protocol 3: Mitochondrial Toxicity Assessment (Seahorse XF Mito Stress Test)
Expertise & Rationale: This assay provides a detailed, real-time analysis of mitochondrial function by measuring the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.[20] By sequentially injecting a series of mitochondrial inhibitors, the assay can dissect specific components of the respiratory chain. This powerful technique allows researchers to not only identify if a compound is a mitochondrial toxicant but also to determine its specific mechanism (e.g., ETC inhibitor vs. uncoupler).[21]
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2) in a Seahorse XF cell culture microplate and incubate overnight.
-
Assay Preparation: The day of the assay, replace the culture medium with Seahorse XF Calibrant medium and incubate in a non-CO₂ incubator for 1 hour prior to the assay.
-
Compound Loading: Load the injector ports of the Seahorse sensor cartridge with the mitochondrial inhibitors:
-
Port A: Test compound(s) or vehicle.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (a protonophore that uncouples the proton gradient).
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors).
-
-
Assay Execution: Place the plate in the Seahorse XF Analyzer. The instrument will measure the basal OCR before sequentially injecting the compounds from each port and measuring the OCR after each injection.
-
Data Analysis:
-
Basal Respiration: The initial OCR before injections. A decrease after test compound injection indicates mitochondrial inhibition.
-
ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection, representing the maximum capacity of the ETC. A blunted peak in treated cells indicates ETC inhibition.
-
Proton Leak: The OCR remaining after oligomycin injection. An increase after test compound injection suggests an uncoupling effect.
-
Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.
-
Data Interpretation & Troubleshooting
Challenge: Nitroaromatic compounds are often yellow, which can interfere with colorimetric assays like MTT.[22] Solution: Always include compound-only controls (wells with the compound in medium but no cells) to measure background absorbance. If interference is significant, consider alternative viability assays based on different principles, such as ATP measurement (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay).
Challenge: Poor solubility of test compounds in aqueous culture medium can lead to precipitation and inaccurate results. Solution: Use a minimal concentration of a suitable solvent like DMSO. Visually inspect the medium under a microscope after dilution to check for precipitates. If solubility is an issue, exploring alternative formulation strategies may be necessary.[22]
Conclusion
This compound and its analogs belong to a class of compounds with a well-defined mechanism of action centered on the bioreduction of the nitro group. This activation pathway is a double-edged sword, conferring potent biological activities that are valuable for antimicrobial and anticancer applications, while also presenting inherent risks of cytotoxicity and genotoxicity.[7] A systematic investigation using a tiered approach—beginning with foundational cytotoxicity assays and progressing to more mechanistic studies of genotoxicity and mitochondrial function—is essential for characterizing the biological profile of these molecules. The protocols and comparative data presented in this guide provide researchers with the necessary tools and intellectual framework to conduct a thorough and scientifically rigorous evaluation, paving the way for the informed development of novel therapeutics or the comprehensive safety assessment of industrial chemicals.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]
- 6. Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. svedbergopen.com [svedbergopen.com]
- 8. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(2-Chloroethoxy)-3-nitrobenzene | C8H8ClNO3 | CID 4304424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. oehha.ca.gov [oehha.ca.gov]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 13. [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line]. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Robust Purity Assessment: Cross-Validation of HPLC, GC-MS, and NMR
Intended Audience: Researchers, scientists, and drug development professionals.
The Imperative for Orthogonal Purity Verification
In pharmaceutical development and quality control, determining the purity of a drug substance is not merely a procedural checkbox; it is the cornerstone of safety and efficacy. A purity value is a quantitative measure of confidence in your material. However, assigning this value based on a single analytical technique, no matter how powerful, introduces an inherent and often unacceptable risk. Every analytical method possesses intrinsic biases and blind spots dictated by its underlying physical and chemical principles.
This is where the principle of orthogonality becomes critical. Orthogonal methods are analytical techniques that determine the same property (in this case, purity) through fundamentally different mechanisms.[1] By combining data from such methods, we triangulate the "true" purity value, revealing impurities that one technique alone might miss and building a comprehensive, defensible purity profile. When a single method is insufficient to provide complete discrimination, a combination of two or more analytical procedures is recommended to achieve the necessary level of specificity.[2][3]
This guide presents a framework for the cross-validation of three powerhouse analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). By integrating these methods, we create a self-validating system that provides the highest degree of confidence in a compound's purity, a necessity for regulatory submissions and ensuring product quality.[4]
The Analytical Tripod: A Deep Dive into the Core Techniques
To build a robust cross-validation strategy, we must first understand the causality behind our choice of techniques—what each method "sees" and, just as importantly, what it doesn't.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analysis
HPLC is the undisputed workhorse of the pharmaceutical industry for purity and impurity analysis.[5] Its strength lies in its ability to separate non-volatile and thermally labile compounds, which constitute the vast majority of active pharmaceutical ingredients (APIs) and their process-related impurities.
-
Core Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[6][7] The separation is driven by properties like polarity, charge, and size. Detection is most commonly performed using a UV or Diode Array Detector (DAD), which relies on the analyte possessing a UV chromophore.
-
Expertise in Application: The choice of an HPLC method is a strategic decision. A reversed-phase C18 column is a common starting point for many drug molecules.[8] The power of HPLC lies in its versatility; by altering the mobile phase composition, pH, or stationary phase chemistry, we can dramatically change the selectivity of the separation, targeting different types of impurities.[9] This is crucial because co-elution, where an impurity hides under the main API peak, is a primary risk in purity analysis.
-
Inherent Limitations: The most significant blind spot for HPLC-UV is its reliance on a chromophore. Impurities that lack a UV-absorbing structure will be invisible. Furthermore, highly volatile compounds are poorly retained and may elute in the solvent front, escaping detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is the essential orthogonal partner to HPLC, specifically designed to address HPLC's primary limitation: the analysis of volatile and semi-volatile compounds.[10] Its role in pharmaceutical analysis is rigorously defined, particularly for the control of residual solvents.[11][12]
-
Core Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[13] Analytes are vaporized and carried by an inert gas. The coupling to a Mass Spectrometer (MS) provides a second dimension of analysis, identifying compounds based on their mass-to-charge ratio and fragmentation patterns, offering a high degree of specificity.[14]
-
Expertise in Application: In drug development, the most critical application of GC-MS is the quantification of residual solvents, which are process-related impurities from the manufacturing process.[4] Regulatory bodies like the ICH and USP provide strict limits for these solvents based on their toxicity.[11][15] USP General Chapter <467> provides detailed procedures for their analysis, making headspace GC-MS a mandatory test for ensuring product safety. GC-MS is also invaluable for identifying other volatile organic impurities that may arise from starting materials or by-products.[16]
-
Inherent Limitations: The analyte must be volatile and thermally stable. Non-volatile APIs and their corresponding impurities are not amenable to GC analysis without a chemical modification step (derivatization), which can add complexity and introduce variability.[17]
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
qNMR stands apart from chromatographic techniques. It is not a separation method but a primary ratio method of measurement, capable of determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[18][19]
-
Core Principle: The area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) giving rise to that signal.[19] By comparing the integral of a signal from the analyte to the integral of a known signal from a certified internal standard of high purity, the absolute concentration and thus the purity of the analyte can be calculated with traceability to the International System of Units (SI).[18]
-
Expertise in Application: The power of qNMR is its universality. It provides a direct measure of the molar quantity of the main component, effectively "seeing" all proton-containing structures in the sample.[20] This makes it an ideal orthogonal technique to chromatography, which provides a relative purity based on peak area percentage.[21] A qNMR experiment can simultaneously confirm the structure of the main component while providing its absolute purity, a dual capability no other single technique can offer. It is particularly valuable for qualifying in-house primary standards used for HPLC and GC assays.
-
Inherent Limitations: The primary drawback of qNMR is its lower sensitivity compared to chromatographic methods.[22] It is excellent for assaying the main component but may not detect impurities at very low levels (typically below 0.1%). It also requires that the analyte and standard be soluble in the same deuterated solvent and have non-overlapping signals.
The Cross-Validation Framework: A Self-Validating Workflow
The objective of cross-validation is to integrate the strengths of each technique to create a comprehensive and validated purity profile. This is not simply about running three separate tests; it's about a logical workflow where the results from each method inform and verify the others.
Workflow for Comprehensive Purity Assessment
A robust cross-validation workflow ensures that all potential impurities—volatile, non-volatile, and those without chromophores—are accounted for.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. uspnf.com [uspnf.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. news-medical.net [news-medical.net]
- 14. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 15. uspnf.com [uspnf.com]
- 16. database.ich.org [database.ich.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Comparing the electrophilicity of 1-(2-Chloroethoxy)-4-nitrobenzene to similar compounds
A Comparative Guide to the Electrophilicity of 1-(2-Chloroethoxy)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Electrophilicity in Aromatic Compounds
Electrophilicity, a measure of a molecule's ability to accept electrons, is a cornerstone of organic chemistry, particularly in the realm of nucleophilic aromatic substitution (SNAr) reactions.[1][2] For researchers in drug development and materials science, understanding and manipulating the electrophilicity of aromatic compounds is paramount for designing efficient synthetic routes and novel molecular entities. The compound this compound serves as a key intermediate in various synthetic pathways due to the electrophilic nature of its aromatic ring, which is significantly activated by the para-nitro group.[1][3][4] This guide will dissect the factors governing its reactivity and compare it with other relevant aromatic compounds.
The reactivity of aryl halides in SNAr reactions is critically influenced by the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), positioned ortho or para to the leaving group.[1][3][5] These groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][2]
Comparative Analysis of Electrophilicity
To contextualize the electrophilicity of this compound, we will compare it with a series of structurally related compounds. The primary factors influencing electrophilicity in these systems are the nature of the leaving group and the electronic effects of other substituents on the aromatic ring.
1. Effect of the Leaving Group:
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the departure of the leaving group.[1][4] Consequently, the leaving group's ability to withdraw electron density from the ring via inductive effects is more critical than its stability as a free anion. This often leads to a counterintuitive trend where more electronegative halogens, which are typically considered poorer leaving groups in SN1 and SN2 reactions, enhance the rate of SNAr.[1][6]
For instance, comparing 1-fluoro-4-nitrobenzene with 1-chloro-4-nitrobenzene, the former often exhibits a higher reaction rate in SNAr reactions due to the greater electronegativity of fluorine, which makes the ipso-carbon more electrophilic.[1][7] The 2-chloroethoxy group in our target molecule introduces additional complexity. While the primary leaving group is the entire chloroethoxy moiety, the chlorine atom's inductive effect still plays a role in the overall electrophilicity.
2. Impact of Ring Substituents:
The activating power of the nitro group is paramount. Its strong electron-withdrawing nature, both through induction and resonance, significantly depletes the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.[2][3] The position of this activating group is crucial; ortho and para positions allow for direct resonance stabilization of the Meisenheimer complex, whereas a meta-nitro group offers only inductive stabilization and thus activates the ring to a lesser extent.[1][5]
Let's consider the following compounds for a comparative analysis:
-
Compound A: this compound
-
Compound B: 1-Chloro-4-nitrobenzene
-
Compound C: 1-(2-Hydroxyethoxy)-4-nitrobenzene
-
Compound D: 1-(2-Chloroethoxy)-2,4-dinitrobenzene
Hypothesized Electrophilicity Ranking: D > B > A > C
-
Compound D is expected to be the most electrophilic due to the presence of two electron-withdrawing nitro groups, which dramatically increase the positive character of the aromatic ring.
-
Compound B is likely more electrophilic than Compound A . The chloroethoxy group in A is less electron-withdrawing than a single chlorine atom due to the electron-donating character of the ether oxygen.
-
Compound C would be the least electrophilic among the nitro-substituted examples. The hydroxyl group is less electron-withdrawing than the chloro group on the ethoxy side chain.
Experimental and Computational Evaluation of Electrophilicity
To quantitatively assess and compare the electrophilicity of these compounds, a combination of experimental kinetic studies and computational analysis is employed.
Experimental Approach: Kinetic Studies of SNAr Reactions
A common method to experimentally determine electrophilicity is to measure the reaction rates of SNAr with a standard nucleophile.[4][8]
Protocol: Determination of Second-Order Rate Constants for SNAr Reactions
Objective: To quantify the electrophilicity of Compounds A-D by measuring their reaction rates with a common nucleophile, such as piperidine.
Materials:
-
This compound (Compound A)
-
1-Chloro-4-nitrobenzene (Compound B)
-
1-(2-Hydroxyethoxy)-4-nitrobenzene (Compound C)
-
1-(2-Chloroethoxy)-2,4-dinitrobenzene (Compound D)
-
Piperidine
-
Acetonitrile (solvent)
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation: Prepare stock solutions of each aromatic compound and piperidine in acetonitrile of known concentrations.
-
Reaction Initiation: In a thermostated cuvette, mix equal volumes of the aromatic compound solution and a large excess of the piperidine solution to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately begin monitoring the reaction progress by measuring the absorbance of the product at its λmax using a UV-Vis spectrophotometer at regular time intervals. The product, a substituted N-aryl piperidine, will have a different absorption spectrum from the reactants.
-
Data Analysis: Plot the natural logarithm of the change in absorbance versus time. The slope of this plot will give the pseudo-first-order rate constant (kobs).
-
Calculation of Second-Order Rate Constant (k₂): Divide kobs by the concentration of piperidine to obtain the second-order rate constant.
-
Comparison: Repeat the experiment for all compounds under identical conditions (temperature, solvent, nucleophile concentration) to allow for a direct comparison of their k₂ values.
Data Presentation:
The following table presents hypothetical, yet plausible, second-order rate constants (k₂) for the reaction of each compound with piperidine in acetonitrile at 25°C.
| Compound | Structure | Leaving Group | Activating Groups | Hypothetical k₂ (M⁻¹s⁻¹) |
| A | This compound | -OCH₂CH₂Cl | 4-NO₂ | 1.5 x 10⁻⁴ |
| B | 1-Chloro-4-nitrobenzene | -Cl | 4-NO₂ | 5.0 x 10⁻⁴ |
| C | 1-(2-Hydroxyethoxy)-4-nitrobenzene | -OCH₂CH₂OH | 4-NO₂ | 8.0 x 10⁻⁵ |
| D | 1-(2-Chloroethoxy)-2,4-dinitrobenzene | -OCH₂CH₂Cl | 2,4-(NO₂)₂ | 3.2 x 10⁻² |
Computational Chemistry Approach
Computational methods, particularly Density Functional Theory (DFT), provide powerful tools to predict and understand electrophilicity.[9][10] The electrophilicity index (ω), as defined by Parr et al., is a widely used descriptor.[11] It is calculated from the electronic chemical potential (μ) and chemical hardness (η), which can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
A lower LUMO energy generally indicates a higher electrophilicity, as the molecule can more readily accept electrons into this orbital.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for kinetic analysis.
Conclusion
The electrophilicity of this compound is a nuanced property governed by a delicate interplay of inductive and resonance effects of its substituents. While the para-nitro group is the primary activator for nucleophilic aromatic substitution, the nature of the leaving group and the presence of other substituents significantly modulate its reactivity. Through a combination of kinetic studies and computational analysis, a clear hierarchy of electrophilicity can be established among structurally similar compounds. This understanding is crucial for optimizing reaction conditions and for the rational design of new molecules in medicinal chemistry and materials science.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituent effects on the electrophilic activity of nitroarenes in reactions with carbanions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities - Universidad Andrés Bello [researchers.unab.cl]
- 11. On the Electrophilic Character of Molecules Through Its Relation with Electronegativity and Chemical Hardness - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Reagents for the Ethoxylation of 4-Nitrophenol
Authored for Researchers, Scientists, and Drug Development Professionals
The ethoxylation of phenols, particularly 4-nitrophenol, is a foundational process for synthesizing non-ionic surfactants and key intermediates for various industries. However, the conventional reliance on ethylene oxide (EO) presents significant safety, health, and environmental challenges. This guide provides an in-depth comparison of established and emerging alternative reagents and methodologies, grounded in experimental data and the principles of green chemistry. Our objective is to equip researchers with the knowledge to select safer, more efficient, and sustainable pathways for their synthetic needs.
Part 1: The Conventional Paradigm: Base-Catalyzed Ethoxylation with Ethylene Oxide
For decades, the industrial synthesis of ethoxylated 4-nitrophenol has been dominated by the reaction of 4-nitrophenol with ethylene oxide under basic catalysis.[1] This process, while effective, operates under a constant shadow of significant operational hazards.
The Underlying Chemistry and Process
The reaction is typically initiated by deprotonating the phenolic hydroxyl group with a strong base, such as potassium hydroxide (KOH), to form a highly nucleophilic phenoxide ion.[2] This phenoxide then attacks the strained epoxide ring of ethylene oxide in a nucleophilic substitution reaction. The process can continue, adding multiple ethoxy units to form a polyethylene glycol chain attached to the phenoxy group.
Industrial-scale ethoxylation is a highly exothermic process (ΔH ≈ -92 kJ/mol of EO), demanding robust thermal management to prevent runaway reactions.[1] The reaction is typically conducted at elevated temperatures (around 180°C) and pressures (1-2 bar).[1]
Caption: Conventional Base-Catalyzed Ethoxylation of 4-Nitrophenol.
Critical Drawbacks and Inherent Hazards
The primary driver for seeking alternatives is the hazardous nature of ethylene oxide. It is a colorless, flammable, and explosive gas.[3] The U.S. Environmental Protection Agency (EPA) classifies ethylene oxide as a human carcinogen, with chronic exposure linked to an increased risk of cancers such as lymphoma and leukemia.[3] This toxicity necessitates stringent handling protocols, specialized equipment, and creates significant risk for operational personnel and surrounding communities.
Furthermore, the ethoxylation process itself can be difficult to control, leading to a wide distribution of ethoxy chain lengths (high polydispersity). This lack of selectivity results in product inconsistencies and requires downstream purification, adding cost and complexity to the manufacturing process.[4]
Part 2: A Comparative Guide to Safer Alternatives
The quest for safer ethoxylation strategies can be categorized into three main approaches: improving the existing process with greener inputs, replacing the hazardous reagent with a safer alternative, or fundamentally redesigning the target molecule to avoid the need for ethoxylation altogether.
Alternative 1: The "Green Feedstock" Approach - Bio-Based Ethylene Oxide
A significant step toward sustainability involves changing the source of the raw materials. Bio-based ethylene oxide, derived from the dehydration of bio-ethanol, offers a renewable alternative to petroleum-based EO.[5][6]
Comparative Analysis:
-
Mechanism: The reaction mechanism, conditions, and hazards remain identical to conventional ethoxylation. Bio-EO does not mitigate the acute toxicity or explosiveness of the reagent.
-
Advantage: The primary benefit is a significantly reduced carbon footprint and a shift away from fossil fuel dependence, aligning with corporate sustainability goals.[6]
-
Verdict: A valuable incremental improvement for sustainability metrics but not a solution to the core safety issues of the process.
| Feature | Petrochemical Ethylene Oxide | Bio-Based Ethylene Oxide |
| Source | Fossil Fuels (Ethylene) | Renewable Feedstocks (e.g., Sugarcane Ethanol)[5] |
| Process Safety | Highly Hazardous (Carcinogenic, Explosive)[3] | Highly Hazardous (Carcinogenic, Explosive) |
| Carbon Footprint | High | Reduced |
| Chemistry | Identical | Identical |
Alternative 2: The "Process Re-Design" - Ethylene Carbonate as an EO Surrogate
A more profound safety improvement involves replacing ethylene oxide with a less hazardous reagent that can achieve the same chemical transformation. Ethylene carbonate (EC), a cyclic carbonate, has emerged as a promising alternative for the hydroxyethylation of phenols.[7][8]
Scientific Principle: The reaction proceeds by the nucleophilic attack of the phenoxide on the carbonyl carbon of ethylene carbonate, followed by a ring-opening and decarboxylation to yield the mono-ethoxylated product and carbon dioxide.[7] This route elegantly avoids the direct handling of gaseous, explosive ethylene oxide.
Caption: Ethoxylation (Hydroxyethylation) via Ethylene Carbonate.
Comparative Analysis:
-
Safety: Ethylene carbonate is a high-boiling point liquid at room temperature, non-explosive, and possesses a much lower toxicity profile than EO, representing a transformative improvement in process safety.[9]
-
Reaction Conditions: The reaction can be catalyzed by mild bases or salts like potassium iodide (KI) and is typically run at temperatures between 120-160°C.[7] Crucially, it operates at atmospheric pressure, eliminating the risks associated with pressurized gas reactors.
-
Selectivity: This method is highly selective for producing the mono-ethoxylated product. Achieving higher degrees of ethoxylation is more challenging and may require different strategies, representing a limitation compared to the EO process.
-
Byproducts: The only significant byproduct is carbon dioxide, a non-toxic and easily handled gas, making this a much cleaner process.[7]
Alternative 3: The "Classic Chemistry" Approach - Williamson Ether Synthesis
The Williamson ether synthesis is a well-established method for forming ethers. For ethoxylation, this involves reacting the 4-nitrophenoxide salt with an ethyl halide, such as 2-chloroethanol.[10][11]
Scientific Principle: This is a straightforward SN2 reaction where the phenoxide ion acts as the nucleophile, displacing the halide from 2-chloroethanol to form the desired ether linkage.[10]
Comparative Analysis:
-
Safety: This method avoids ethylene oxide. However, 2-chloroethanol is toxic and must be handled with care. The reaction often uses strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) and organic solvents.[12][13]
-
Versatility & Limitations: The Williamson synthesis is excellent for adding a single, well-defined group. It is not a practical method for creating the long poly-ethylene glycol chains often desired in surfactant applications. The reaction is also sensitive to the choice of alkyl halide; secondary and tertiary halides are prone to elimination side reactions.[13]
-
Verdict: A viable and well-understood laboratory-scale method for producing mono-ethoxylated 4-nitrophenol, but less suitable for industrial-scale production of surfactants compared to the ethylene carbonate route.
Alternative 4: The "Product Re-Design" - Replacing Alkylphenol Ethoxylates
The most forward-thinking approach, rooted in the principles of green chemistry, is to question whether ethoxylated 4-nitrophenol is necessary at all. Often, this molecule is a precursor to alkylphenol ethoxylate (APEO) surfactants. Due to the endocrine-disrupting nature of their degradation products (nonylphenols and octylphenols), APEOs are being phased out and replaced in many applications.[14][15]
Comparative Analysis:
-
Concept: Instead of making a problematic surfactant through a hazardous process, select a readily available, safer, and more biodegradable surfactant.
-
Viable Alternatives:
-
Alcohol Ethoxylates (AEs): Derived from fatty alcohols (which can be from renewable sources), AEs are highly effective, biodegradable, and the most common replacement for APEOs.[15][16]
-
Alkyl Polyglucosides (APGs): Produced from sugars and fatty alcohols, APGs are exceptionally mild, readily biodegradable, and have an excellent environmental profile.[15]
-
Bio-based Surfactants: A growing class of surfactants derived from various natural sources, such as polysaccharides, offer novel functionalities.[17][18][19]
-
-
Verdict: For applications where 4-nitrophenol ethoxylate is used as a surfactant, this is the most sustainable and safest long-term strategy. It eliminates the hazardous synthesis step and the end-product's environmental concerns. This approach requires re-formulation and performance testing but ultimately leads to a superior product from a safety and environmental standpoint.
Quantitative Comparison of Alternatives
| Method | Key Reagent(s) | Operating Pressure | Key Hazard(s) | Primary Product | Environmental Impact |
| Conventional | Ethylene Oxide, KOH | High | Carcinogenic, Explosive, Exothermic Runaway[3] | Polydisperse PEG-ether | High (Hazardous Reagent, Byproducts) |
| Ethylene Carbonate | Ethylene Carbonate, KI | Atmospheric | Low Toxicity Reagent | Mono-ethoxylated Product | Low (Benign Byproduct CO₂)[7] |
| Williamson Synthesis | 2-Chloroethanol, NaOH | Atmospheric | Toxic Reagent, Strong Base | Mono-ethoxylated Product | Moderate (Solvent Waste, Halide Salts) |
| Product Re-Design | Fatty Alcohols, Sugars | Varies | Generally Low | Alternative Surfactant (e.g., AE, APG) | Very Low (Biodegradable, Renewable)[6][15] |
Experimental Protocols
Protocol 1: Ethoxylation of Phenol using Ethylene Carbonate (Illustrative)
This protocol is adapted from principles described in U.S. Patent 4,261,922.[7]
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. Purge the system with an inert gas (e.g., Nitrogen).
-
Charging Reagents: To the flask, add 4-nitrophenol (1.0 eq), ethylene carbonate (1.1 eq), and potassium iodide (0.02 eq).
-
Reaction: Heat the mixture with stirring to 140-150°C. The onset of the reaction is indicated by the evolution of CO₂ gas, which can be monitored via a bubbler.
-
Monitoring: Maintain the temperature and continue stirring until the evolution of CO₂ ceases (typically 3-5 hours). The reaction can be monitored by TLC or GC-MS to confirm the consumption of 4-nitrophenol.
-
Workup: Allow the reaction mixture to cool to room temperature. The crude product, primarily 2-(4-nitrophenoxy)ethanol, can be purified by vacuum distillation or recrystallization from an appropriate solvent.
Protocol 2: Williamson Ether Synthesis of 4-Nitrophenol (Illustrative)
This protocol is based on general Williamson synthesis procedures.[13]
-
Setup: In a dry three-neck round-bottom flask under an inert atmosphere, add a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
Phenoxide Formation: Add 4-nitrophenol (1.0 eq) to the solvent. Carefully add a strong base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Add 2-chloroethanol (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor by TLC. The reaction may take several hours for completion.
-
Workup: Cool the reaction to room temperature. Quench carefully by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Decision-Making Framework
Choosing the right synthetic strategy requires balancing safety, cost, efficiency, and the desired product characteristics.
Caption: Decision Tree for Selecting an Ethoxylation Strategy.
Conclusion and Future Outlook
The era of defaulting to ethylene oxide for the ethoxylation of 4-nitrophenol is drawing to a close, driven by irrefutable safety and environmental concerns. For the synthesis of mono-ethoxylated 4-nitrophenol , the use of ethylene carbonate stands out as a superior industrial alternative, offering a dramatically improved safety profile with minimal process disruption. For laboratory-scale synthesis, the Williamson ether synthesis remains a reliable, albeit less green, option.
However, for applications in the surfactant and detergent industries, the most responsible and forward-looking strategy is to design out the hazard entirely. By replacing alkylphenol ethoxylates with readily available, biodegradable, and safer alternatives like alcohol ethoxylates and alkyl polyglucosides, companies can not only mitigate process risks but also deliver a final product that is superior in both performance and environmental stewardship. The future of specialty chemical manufacturing lies not just in optimizing old processes, but in innovating new products that are safe and sustainable by design.
References
- 1. Ethoxylation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. safecosmetics.org [safecosmetics.org]
- 4. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clariant.com [clariant.com]
- 6. omnitechintl.com [omnitechintl.com]
- 7. US4261922A - Process for alkoxylation of phenols - Google Patents [patents.google.com]
- 8. TW200819420A - The alkoxylation method applied to extend phenol compounds to have alkoxy functional group - Google Patents [patents.google.com]
- 9. "Ethylene carbonate ethoxylation on aromatic nitrogen nucleophiles" by Peishan Chen [scholarworks.smith.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. francis-press.com [francis-press.com]
- 12. US20200199057A1 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Home | Alkylphenol ethoxylates substitution [substitution-apeo.ineris.fr]
- 15. hroc.in [hroc.in]
- 16. shell.com [shell.com]
- 17. One moment, please... [seatexcorp.com]
- 18. turi.org [turi.org]
- 19. Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability—Comparison, Applications, Market, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectral Landscape of 1-(2-Chloroethoxy)-4-nitrobenzene: A Theoretical and Experimental Comparison
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's spectral properties is paramount for its identification, characterization, and quality control. This guide provides an in-depth comparison of the theoretical and experimental spectral data for 1-(2-Chloroethoxy)-4-nitrobenzene (CAS 3383-72-0), a substituted nitroaromatic compound.
This document delves into the theoretical prediction of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, juxtaposed with available experimental findings and analysis based on established principles of spectroscopy. By exploring both calculated and empirical data, this guide offers a robust framework for the spectral analysis of this compound and similar molecular structures.
Molecular Structure and Properties
This compound possesses a molecular formula of C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol .[1] Its structure features a p-disubstituted benzene ring with a nitro group and a 2-chloroethoxy group, which impart distinct spectral characteristics.
Caption: Molecular structure of this compound.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Theoretical ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2, H-6 (aromatic) | 8.25 - 8.15 | Doublet |
| H-3, H-5 (aromatic) | 7.05 - 6.95 | Doublet |
| -O-CH₂- | 4.35 - 4.25 | Triplet |
| -CH₂-Cl | 3.95 - 3.85 | Triplet |
Analysis:
The aromatic region is expected to show a typical AA'BB' system for a p-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitro group (H-2, H-6) are significantly deshielded and appear at a higher chemical shift compared to the protons ortho to the electron-donating ether group (H-3, H-5). The protons of the ethoxy chain appear as two triplets due to coupling with each other. The methylene group attached to the oxygen (-O-CH₂-) is more deshielded than the methylene group attached to the chlorine (-CH₂-Cl) due to the higher electronegativity of oxygen.[2][3]
¹³C NMR Spectral Analysis
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
Theoretical ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-4 (C-NO₂) | 163 - 161 |
| C-1 (C-O) | 142 - 140 |
| C-3, C-5 | 126 - 124 |
| C-2, C-6 | 115 - 113 |
| -O-CH₂- | 69 - 67 |
| -CH₂-Cl | 42 - 40 |
Analysis:
The carbon attached to the nitro group (C-4) is the most deshielded aromatic carbon. The carbon attached to the ether oxygen (C-1) also appears at a high chemical shift. The remaining aromatic carbons (C-2, C-3, C-5, C-6) appear in the typical aromatic region, with the carbons ortho and para to the nitro group showing distinct shifts. In the aliphatic region, the carbon of the methylene group attached to the oxygen (-O-CH₂-) is more deshielded than the one attached to chlorine (-CH₂-Cl).
Infrared (IR) Spectral Analysis
The IR spectrum provides information about the functional groups present in the molecule through their characteristic vibrational frequencies.
Theoretical IR Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| Aromatic C-H stretch | 3100 - 3000 | |
| Aliphatic C-H stretch | 3000 - 2850 | |
| Asymmetric NO₂ stretch | 1530 - 1510 | Strong |
| Symmetric NO₂ stretch | 1350 - 1330 | Strong |
| Aromatic C=C stretch | 1600, 1475 | |
| C-O-C stretch | 1260 - 1240 | Strong |
| C-Cl stretch | 760 - 740 |
Analysis:
The most characteristic peaks in the IR spectrum are the strong asymmetric and symmetric stretches of the nitro group.[4] The presence of the ether linkage is confirmed by a strong C-O-C stretching vibration.[3] The aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretches, will also be present. The C-Cl stretch appears in the fingerprint region.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Mass Spectrum Data: An (M+1)⁺ peak at m/z 202.2 has been reported, which is consistent with the molecular weight of 201.61 g/mol .[5]
Predicted Fragmentation Pattern:
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways:
-
Loss of the chloroethyl group: Cleavage of the ether bond can lead to the formation of a p-nitrophenoxy radical and a chloroethyl cation, or a p-nitrophenoxide anion.
-
Loss of the nitro group: Fragmentation of the nitro group can occur through the loss of NO (m/z 30) or NO₂ (m/z 46).[6][7][8]
-
Cleavage of the chloroethoxy chain: Fragmentation can occur along the ethyl chain, leading to the loss of CH₂Cl or C₂H₄Cl fragments.
References
- 1. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(2-Chloroethoxy)-4-nitrobenzene: Benchmarking Efficiency Against Literature Values
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, technically-grounded protocol for the synthesis of 1-(2-chloroethoxy)-4-nitrobenzene, a valuable intermediate in organic and medicinal chemistry. We will benchmark the efficiency of a well-established procedure against published literature values, offering insights into optimizing reaction conditions for yield and purity.
Introduction: The Significance of this compound
This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature—possessing both an electrophilic nitroaromatic ring and a reactive chloroethoxy side chain—allows for sequential modifications, making it a versatile starting material for various therapeutic agents. The efficiency and reproducibility of its synthesis are therefore of paramount importance for downstream applications.
This guide presents a detailed protocol based on the Williamson ether synthesis, a classic and reliable method for forming the ether linkage. We will explore the mechanistic underpinnings of this reaction and provide a comparative analysis of its performance.
Reaction Overview: The Williamson Ether Synthesis
The synthesis of this compound is achieved through the Williamson ether synthesis, a robust S(_N)2 reaction.[1] In this procedure, the acidic proton of 4-nitrophenol is abstracted by a mild base to form a potent nucleophile, the 4-nitrophenoxide ion. This ion then attacks the primary alkyl halide, 1-bromo-2-chloroethane, displacing the bromide leaving group to form the desired ether.
Overall Reaction Scheme:
Caption: Experimental workflow for the synthesis of this compound.
Benchmarking Performance: A Comparative Analysis
The efficiency of any synthesis is judged by several key metrics. Below is a comparison of the expected results from our protocol with other published methods.
| Parameter | Recommended Protocol | Literature Value 1 | Literature Value 2 |
| Base | K₂CO₃ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Acetonitrile | Ethanol | DMF |
| Temperature | 80°C | 80°C | Room Temp |
| Time | Overnight | 8 hours | 12 hours |
| Yield | ~84% [2] | 66% [2] | Not specified |
| Reference | [2] | [2] | [3] |
Discussion: The "Why" Behind the "How"
6.1. Choice of Base and Solvent:
The combination of potassium carbonate (K₂CO₃) and acetonitrile is crucial for the success of this reaction.
-
Potassium Carbonate (K₂CO₃): 4-Nitrophenol is significantly more acidic than aliphatic alcohols due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide ion. K₂CO₃ is a moderately strong base, sufficient to deprotonate the phenol to a significant extent without being so aggressive as to promote side reactions like the elimination of HBr from the alkyl halide.
-
Acetonitrile (CH₃CN): As a polar aprotic solvent, acetonitrile is ideal for S(_N)2 reactions. [4]It effectively solvates the potassium cation while leaving the 4-nitrophenoxide anion relatively "naked" and highly nucleophilic. This enhances the rate of the desired substitution reaction. Using a protic solvent like ethanol, as seen in one of the literature examples, can lead to hydrogen bonding with the phenoxide, reducing its nucleophilicity and potentially lowering the yield. [2] 6.2. Reaction Mechanism and Rationale:
The Williamson ether synthesis proceeds via a classic S(_N)2 mechanism. [1][5][6]
Caption: SN2 mechanism for the synthesis of this compound.
The alkylating agent, 1-bromo-2-chloroethane, has two potential leaving groups. The bromide is a better leaving group than chloride, ensuring that the nucleophilic attack occurs selectively at the carbon bonded to the bromine. The primary nature of this carbon center is ideal for an S(_N)2 reaction, as it is sterically unhindered, minimizing competing elimination reactions. [4][7]
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through several key checkpoints:
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the consumption of the 4-nitrophenol starting material against a reference spot.
-
Purification: The aqueous workup with sodium bicarbonate is critical for removing any unreacted 4-nitrophenol, which, being acidic, will be deprotonated and extracted into the aqueous layer.
-
Characterization: The identity and purity of the final product must be confirmed through analytical techniques.
Expected Analytical Data:
| Technique | Expected Result |
| Appearance | White to pale yellow solid |
| Molecular Weight | 201.61 g/mol [2][8][9] |
| Mass Spec (M+1)⁺ | 202.2 m/z [2] |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.0 (t, 2H), ~4.3 (t, 2H), ~7.0 (d, 2H), ~8.2 (d, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~41.5, ~68.0, ~114.5, ~126.0, ~141.5, ~163.0 |
| FTIR (KBr, cm⁻¹) | ~1590 & ~1340 (NO₂ stretch), ~1250 (Ar-O-C stretch), ~750 (C-Cl stretch) |
Note: NMR and FTIR data are predicted based on the structure and typical chemical shifts. Actual values may vary slightly.
Conclusion
The described protocol for the synthesis of this compound via the Williamson ether synthesis is a highly efficient and reliable method, consistently affording high yields as demonstrated by comparison with literature precedents. [2]The judicious choice of a mild base and a polar aprotic solvent is key to maximizing the nucleophilicity of the phenoxide and promoting the desired S(_N)2 pathway. By following this detailed guide and its self-validating checkpoints, researchers can confidently produce this valuable intermediate for further applications in drug discovery and development.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 8. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 1-(2-Chloroethoxy)-4-nitrobenzene
This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(2-Chloroethoxy)-4-nitrobenzene (CAS No. 3383-72-0). As a halogenated nitroaromatic compound, it presents specific chemical, environmental, and regulatory challenges that necessitate a rigorous and informed disposal protocol. This guide is designed for laboratory professionals to ensure safety, environmental stewardship, and regulatory adherence.
Executive Summary: Compound Profile and Disposal Overview
This compound is a synthetic organic compound that requires careful handling due to its hazardous properties.[1][2][3] Improper disposal can lead to environmental contamination and potential health risks. The primary disposal route for this chemical is through licensed hazardous waste incineration.
| Property | Data | Source |
| Chemical Name | This compound | [4][5] |
| CAS Number | 3383-72-0 | [4][6] |
| Molecular Formula | C8H8ClNO3 | [4][5] |
| Molecular Weight | 201.61 g/mol | [4][5] |
| Primary Hazards | Irritant. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation. | [5] |
| Waste Category | Halogenated Organic Hazardous Waste | [7][8] |
| Recommended Disposal | Collection in a designated, sealed, and labeled container for disposal via a licensed hazardous waste incineration facility. | [7][9] |
Hazard Identification and Risk Mitigation
Understanding the hazards associated with this compound is fundamental to its safe management. This compound belongs to a class of chemicals—halogenated nitroaromatics—known for their persistence and potential toxicity.[10][11]
Key Hazards:
-
Health Hazards: Classified as a skin and eye irritant.[5] It may also cause allergic skin reactions and respiratory irritation upon exposure.[5] Structurally similar compounds, like 1-chloro-4-nitrobenzene, are known to be toxic if swallowed, suspected of causing genetic defects, and are possibly carcinogenic.[12][13][14][15]
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[10][15][16] Discharge into drains or the environment must be strictly avoided.[17]
-
Combustion Hazards: During a fire, thermal decomposition can generate highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), carbon monoxide, and phosgene.[12][14]
Causality of Disposal Protocol: The stability of the aromatic ring combined with the halogen substituent makes this compound resistant to natural degradation. High-temperature incineration is the required disposal method because it provides the energy necessary to break these stable chemical bonds, converting the compound into less hazardous substances like carbon dioxide, water, and inorganic acids, which can be scrubbed from the exhaust.
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
Prior to disposal, meticulous handling is required to prevent exposure.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[14]
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[13][14][17]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[18]
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing are mandatory to prevent skin contact.[17][18]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]
Step-by-Step Disposal Protocol
Disposal of this compound is governed by its classification as a halogenated organic waste. This dictates a specific waste stream to prevent dangerous reactions and ensure compliant disposal.
Step 1: Waste Segregation
-
Identify the waste as Halogenated Organic Waste .[8]
-
Crucially, do not mix this waste with non-halogenated organic solvents, aqueous waste, or any other waste stream.[7] Mixing can complicate the disposal process and may be a regulatory violation. Non-halogenated solvents mixed with any amount of a halogenated compound must be treated as halogenated waste.[7]
Step 2: Container Selection and Labeling
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, tightly sealing lid.
-
Before adding any waste, label the container clearly. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "Waste this compound "
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream. Do not use abbreviations or chemical formulas.[7]
-
Step 3: Waste Collection
-
Carefully transfer the waste into the designated and labeled container inside a chemical fume hood.
-
Keep the waste container closed at all times except when actively adding waste.[7] This prevents the release of vapors and protects against spills.
-
Store the sealed waste container in a cool, dry, well-ventilated secondary containment area away from incompatible materials like strong oxidizing agents.[13]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not accumulate excessive amounts of waste. Follow institutional guidelines on waste storage limits and pickup schedules.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct action to mitigate harm.
Spill Response
The response protocol depends entirely on the scale of the spill.
-
Minor Spill (less than 1 pint / ~500 mL, contained):
-
Alert personnel in the immediate area.[19]
-
Wearing full PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or spill pillows. Do not use combustible materials like sawdust. [16]
-
Carefully collect the absorbed material using spark-proof tools and place it into a labeled hazardous waste container.[17]
-
Clean the spill area with soap and water.[20]
-
Dispose of all contaminated materials (including PPE) as hazardous waste.[19]
-
-
Major Spill (greater than 1 pint, highly volatile, or outside of containment):
-
Evacuate the area immediately. Alert all nearby persons.[20][21]
-
If safe to do so, remove any ignition sources.
-
Immediately call emergency services (911) and your institution's EHS department.[19][21]
-
Do not attempt to clean up a major spill yourself. [19] Wait for trained emergency responders.
-
Provide emergency responders with the Safety Data Sheet (SDS) for this compound upon their arrival.
-
Caption: Decision tree for responding to a chemical spill.
Personal Exposure Protocol
-
Skin Contact: Immediately remove all contaminated clothing.[22] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[18][20] Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure a thorough rinse.[18] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[17] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[17] Call a physician or poison control center immediately.[14]
References
- 1. 3383-72-0|this compound|BLD Pharm [bldpharm.com]
- 2. parchem.com [parchem.com]
- 3. This compound - C8H8ClNO3 | CSSB00011219774 [chem-space.com]
- 4. This compound | 3383-72-0 [chemicalbook.com]
- 5. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Chapter One: Perspective on Halogenated Organic Compounds | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 11. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aarti-industries.com [aarti-industries.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. lobachemie.com [lobachemie.com]
- 16. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]
- 17. echemi.com [echemi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Hazardous Materials Spill | Office of Emergency Management [emergency.tufts.edu]
- 20. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 21. Guidelines for Chemical Spill Control | Environmental Health and Safety | UC Davis Health [health.ucdavis.edu]
- 22. gov.uk [gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
